molecular formula C17H19Br2NO B1682079 SKF-83566 hydrobromide CAS No. 108179-91-5

SKF-83566 hydrobromide

货号: B1682079
CAS 编号: 108179-91-5
分子量: 413.1 g/mol
InChI 键: SDQJYYGODYRPBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potent, selective D1 receptor antagonist (Ki = 0.4 nM). Centrally active following systemic administration. Various neurological effects in vitro and in vivo.>Potent, selective D1 receptor antagonist (Ki = 0.4 nM). Centrally active following systemic administration. Various neurological effects in vitro and in vivo.>SKF 83566 is a dopamine D1 receptor antagonist. In vivo, SKF 83566 (0.005, 0.01, and 0.03 mg/kg) reduces dexbenzetimide- and scopolamine-induced locomotor stereotypy in rats. It decreases ghrelin-induced increases in novel object exploration and food intake in rats when administered at a dose of 100 µg/kg. SKF 83566 also reduces schedule-induced polydipsia in rats.>SKF 83566 (hydrobromide), is a potent and selective dopamine D1 receptor antagonist.

属性

IUPAC Name

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJYYGODYRPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042606
Record name SKF 83566 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108179-91-5
Record name 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals, which has been instrumental in the study of dopamine (B1211576) receptor pharmacology. Initially characterized as a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5), subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of SKF-83566, detailing its interactions with its primary and secondary molecular targets. It summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents its effects on major signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacological Profile: A Multi-Target Ligand

SKF-83566 is not merely a simple D1 receptor antagonist. Its mechanism of action is multifaceted, involving high-affinity interactions with several key proteins in the central nervous system. This section delineates its primary and secondary targets, supported by quantitative binding and functional data.

Primary Target: D1-like Dopamine Receptors

The principal mechanism of action of SKF-83566 is the potent and selective antagonism of D1-like dopamine receptors. It exhibits a high affinity for these receptors, effectively blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This antagonism is stereoselective, with the (R)-enantiomer being the active form.[1]

Secondary Targets and Off-Target Activities

Beyond its primary action on D1 receptors, SKF-83566 demonstrates significant activity at other important neural targets. These secondary activities are crucial to consider when interpreting experimental results.

  • Dopamine Transporter (DAT): SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action can lead to an increase in the extracellular concentration of dopamine, a confounding factor in studies aiming to isolate the effects of D1 receptor blockade.[2][3]

  • Serotonin 5-HT2 Receptors: The compound also functions as an antagonist at vascular 5-HT2 receptors.[4][5][6]

  • Adenylyl Cyclase 2 (AC2): SKF-83566 has been identified as a selective inhibitor of adenylyl cyclase 2 (AC2), independent of its D1 receptor antagonism.[4][5][6]

Quantitative Pharmacological Data

The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) of SKF-83566 for its various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.

TargetParameterValueSpeciesReference(s)
Dopamine D1 Receptor Ki~0.56 nMRat[5][6]
Dopamine D2 Receptor KB2 µMRat[5][6]
Serotonin 5-HT2 Receptor Ki11 nMVascular[4][5][6]
TargetParameterValueAssay ConditionsReference(s)
Dopamine Transporter (DAT) IC505.7 µM[3H]DA uptake in LLc-PK cells expressing rat DAT[2][3][7]
DAT (Cocaine Binding Site) IC500.51 µM[3H]CFT binding in LLc-PK cells expressing rat DAT[2][3][7]
Adenylyl Cyclase 2 (AC2) -Selective Inhibition-[4][5][6]

Signaling Pathways Modulated by SKF-83566

SKF-83566, primarily through its antagonism of the D1 receptor, modulates several key intracellular signaling pathways. These pathways are fundamental to the regulation of neuronal excitability, gene expression, and synaptic plasticity.

Canonical D1 Receptor Signaling: Gs/olf Pathway

D1-like dopamine receptors are canonically coupled to the Gs/olf family of G-proteins. Activation of this pathway by dopamine leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, SKF-83566 blocks this cascade, preventing the dopamine-induced increase in intracellular cAMP levels.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SKF83566 SKF-83566 D1R D1 Receptor SKF83566->D1R Dopamine Dopamine Dopamine->D1R Gs_olf Gs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Effectors\n(e.g., PKA) Downstream Effectors (e.g., PKA) cAMP->Downstream Effectors\n(e.g., PKA)

Canonical D1 Receptor-Gs/olf Signaling Pathway
Non-Canonical D1 Receptor Signaling: Gq/11 Pathway

In addition to the canonical Gs/olf pathway, D1 receptors have been shown to couple to Gq/11 G-proteins. This interaction leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. SKF-83566's antagonism of the D1 receptor would also be expected to inhibit this non-canonical signaling route.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SKF83566 SKF-83566 D1R D1 Receptor SKF83566->D1R Dopamine Dopamine Dopamine->D1R Gq_11 Gq/11 D1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC

Non-Canonical D1 Receptor-Gq/11 Signaling Pathway
DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

Recent research has elucidated a novel signaling pathway involving the D1 receptor (DRD1) in the context of glioblastoma (GBM). In this pathway, DRD1 signaling promotes the nuclear entry of the transcription factor c-Myc, which in turn upregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a protein implicated in cancer progression. SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through the disruption of this DRD1-c-Myc-UHRF1 axis.[8][9]

GBM_Pathway SKF83566 SKF-83566 DRD1 DRD1 SKF83566->DRD1 cMyc_translocation c-Myc Nuclear Translocation DRD1->cMyc_translocation Promotes UHRF1_transcription UHRF1 Gene Transcription cMyc_translocation->UHRF1_transcription Induces GBM_progression GBM Stemness & Invasion UHRF1_transcription->GBM_progression Contributes to

SKF-83566 Action on DRD1-c-Myc-UHRF1 Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of SKF-83566.

Dopamine D1 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for the D1 dopamine receptor.

  • Materials:

    • Rat striatal membranes (source of D1 receptors)

    • [3H]SCH-23390 (radioligand)

    • This compound (test compound)

    • (+)-Butaclamol or cis(Z)-flupenthixol (for non-specific binding determination)

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4 at 25°C.

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of SKF-83566 in assay buffer.

    • In a 96-well plate, combine rat striatal membranes (typically 50-100 µg protein per well), a fixed concentration of [3H]SCH-23390 (typically 0.2-0.5 nM), and varying concentrations of SKF-83566.

    • For total binding, omit SKF-83566. For non-specific binding, add a saturating concentration of (+)-butaclamol (e.g., 1 µM) or cis(Z)-flupenthixol (e.g., 300 nM).

    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SKF-83566.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Inhibition Assay ([3H]Dopamine Uptake)

This functional assay measures the ability of SKF-83566 to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

  • Materials:

    • LLc-PK cells stably expressing rat DAT (or other suitable cell line)

    • [3H]Dopamine

    • This compound

    • Nomifensine (B1679830) or cocaine (for non-specific uptake determination)

    • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

    • Lysis buffer (e.g., 1% SDS)

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 10-20 minutes at room temperature or 37°C. For non-specific uptake, use a high concentration of a known DAT inhibitor like nomifensine (e.g., 10 µM).

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-20 nM).

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation fluid and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the log concentration of SKF-83566.

    • Determine the IC50 value using non-linear regression.

DAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Plate DAT-expressing cells D Wash cells with uptake buffer A->D B Prepare serial dilutions of SKF-83566 E Pre-incubate cells with SKF-83566 B->E C Prepare [3H]Dopamine solution F Initiate uptake with [3H]Dopamine C->F D->E E->F G Incubate for a defined time F->G H Terminate uptake by washing with cold buffer G->H I Lyse cells H->I J Quantify radioactivity (Scintillation counting) I->J K Calculate specific uptake J->K L Plot dose-response curve and determine IC50 K->L

Workflow for DAT Inhibition Assay
Adenylyl Cyclase (AC) Activity Assay

This protocol outlines a method to assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.

  • Materials:

    • Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., AC2)

    • This compound

    • Forskolin (an AC activator)

    • ATP

    • [α-32P]ATP (radiolabel)

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5.

    • Stop Solution: e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP.

    • Dowex and alumina (B75360) columns for cAMP separation.

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of SKF-83566 for 10-15 minutes.

    • Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and an AC activator (e.g., forskolin).

    • Incubate at 30°C for 10-20 minutes.

    • Stop the reaction by adding the stop solution.

    • Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.

    • Quantify the [32P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of adenylyl cyclase inhibition at each concentration of SKF-83566 relative to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50.

Conclusion

This compound is a valuable pharmacological tool with a well-defined, albeit complex, mechanism of action. Its primary role as a potent and selective D1-like dopamine receptor antagonist is complemented by significant inhibitory effects on the dopamine transporter and adenylyl cyclase 2, as well as antagonism at 5-HT2 receptors. The recent discovery of its involvement in the DRD1-c-Myc-UHRF1 pathway in glioblastoma highlights its potential relevance in oncology research. A thorough understanding of its multi-target profile, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the accurate design and interpretation of studies utilizing this compound. This comprehensive knowledge base will aid researchers in leveraging SKF-83566 to further unravel the complexities of dopamine signaling in both health and disease.

References

An In-depth Technical Guide to SKF-83566 Hydrobromide as a D1-like Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF-83566 hydrobromide, a pharmacological tool primarily used as a selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5). This document details its pharmacological profile, including its affinity for its primary target and notable off-target activities. Furthermore, it outlines key experimental protocols for its characterization and visualizes associated signaling pathways and experimental workflows.

Core Pharmacological Profile

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors, demonstrating high affinity for these receptors.[1][2] It is a blood-brain barrier permeable and orally active compound, making it suitable for both in vitro and in vivo studies.[3][4][5] The R-enantiomer of SKF-83566 is the active form that stereoselectively blocks D1 receptors with high affinity, while the S-enantiomer is inactive.[6] The enantiomers exhibit very weak affinity for D2 receptors.[6]

However, it is crucial for researchers to be aware of its significant off-target activities. SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT) and an antagonist at vascular 5-HT2 receptors.[3][4][5][7][8] These additional pharmacological actions can confound the interpretation of experimental results if not carefully considered.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interactions with its primary and secondary targets.

Table 1: D1-like Dopamine Receptor Binding Affinity

Receptor SubtypeBinding ParameterValue (nM)
D1Ki~0.56[2]
D1Ki0.4[1]

Table 2: Off-Target Binding Affinities and Inhibitory Concentrations

TargetParameterValue (nM)
5-HT2 ReceptorKi11[3][4][5]
Dopamine Transporter (DAT) - [³H]CFT BindingIC50510[7][8]
Dopamine Transporter (DAT) - [³H]CFT Binding (LLc-PK-rDAT cells)IC50770[3][5]
Dopamine Transporter (DAT) - [³H]DA UptakeIC505700[7][8]
Dopamine Transporter (DAT) - [³H]DA UptakeIC505730[3][4][5]

Table 3: Functional Activity

Target/AssayParameterValue (µM)
Peak Evoked Extracellular DA ConcentrationEC501.3[3][5][7]

Signaling Pathways and Mechanisms of Action

D1-like dopamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf protein.[9] Upon activation by an agonist, this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] As an antagonist, SKF-83566 competitively binds to the D1 receptor, preventing the binding of dopamine and other agonists, thereby inhibiting this signaling cascade.

Recent studies have also shown that SKF-83566 can selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[2][3][4][5]

Below is a diagram illustrating the canonical D1 receptor signaling pathway and the inhibitory action of SKF-83566.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts G_protein->AC Stimulates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine Dopamine (Agonist) Dopamine->D1R SKF_83566 SKF-83566 (Antagonist) SKF_83566->D1R  Blocks

D1 receptor signaling pathway and the antagonistic action of SKF-83566.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound like SKF-83566 to dopamine receptors.

1. Membrane Preparation:

  • Harvest cells expressing the dopamine receptor of interest or dissect the desired brain tissue (e.g., striatum).

  • Homogenize the cells or tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Centrifuge the homogenate at high speed in a refrigerated centrifuge.

  • Resuspend the resulting pellet (crude membrane fraction) in a suitable buffer and store at -80°C until use.

2. Competitive Binding Assay:

  • Prepare serial dilutions of the unlabeled test compound (SKF-83566).

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]SCH23390 for D1-like receptors), and the different concentrations of the test compound.[9]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol).[9]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.[9]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Cells/Tissue) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate: - Membranes - Radioligand - SKF-83566 (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate Ki) Scintillation->Data_Analysis End End Data_Analysis->End

General workflow for a radioligand competitive binding assay.

Functional cAMP Assay

This protocol outlines a method to assess the functional antagonism of SKF-83566 at D1 receptors by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

  • Plate the cells in a suitable microtiter plate format and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a suitable assay buffer.

  • Pre-incubate the cells with various concentrations of the antagonist (SKF-83566) for a defined period.

  • Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubate for a sufficient time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).[12][13][14]

3. Data Analysis:

  • Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

  • Calculate the IC50 value, which represents the concentration of SKF-83566 required to inhibit 50% of the maximal agonist response.

In Vivo Applications and Considerations

SKF-83566 has been used in numerous in vivo studies to investigate the role of D1 receptors in various physiological and behavioral processes. For instance, it has been shown to dose-dependently antagonize stereotyped behaviors induced by dopamine agonists like apomorphine (B128758).[6] It's important to note that due to its DAT inhibitory properties, observed in vivo effects may not be solely attributable to D1 receptor antagonism.[7][8] Careful experimental design, including the use of appropriate controls and consideration of the dose-response relationships for its different targets, is essential for accurate data interpretation.

Conclusion

This compound is a valuable pharmacological tool for studying the D1-like dopamine receptor system. Its potency and selectivity as a D1 antagonist are well-documented. However, researchers must remain vigilant of its significant off-target effects, particularly its inhibition of the dopamine transporter. By employing rigorous experimental protocols and carefully considering its full pharmacological profile, SKF-83566 can continue to be a useful compound in advancing our understanding of dopamine signaling in health and disease.

References

The Dual-Faceted Role of SKF-83566 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1] This technical guide provides an in-depth overview of its core functionalities, detailing its mechanism of action, off-target effects, and applications in elucidating complex neural circuits. Quantitative data from key studies are summarized, and experimental protocols are outlined to facilitate the replication and extension of previous findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of SKF-83566's role in advancing our knowledge of dopaminergic systems and beyond.

Core Pharmacological Profile

SKF-83566 is a blood-brain barrier-permeable and orally active compound that has been instrumental in dissecting the functions of D1-like dopamine receptors.[2][3] Its primary mechanism of action is the competitive antagonism of these receptors. However, its pharmacological profile is complex, exhibiting significant interactions with other key neural targets.

Dopamine D1/D5 Receptor Antagonism

The principal utility of SKF-83566 lies in its high affinity for D1 and D5 dopamine receptors, where it acts as a potent antagonist.[4] This property has been leveraged in numerous studies to investigate the role of these receptors in various physiological and pathological processes, including learning, memory, and addiction.[5][6] For instance, the R-enantiomer of SKF-83566 has been shown to stereoselectively block stereotyped behaviors induced by dopamine agonists.[7]

Dopamine Transporter (DAT) Inhibition

A critical consideration when using SKF-83566 is its concurrent inhibitory effect on the dopamine transporter (DAT).[8][9] This action can confound the interpretation of data intended to solely reflect D1 receptor antagonism, as DAT inhibition leads to increased extracellular dopamine concentrations.[8] This dual action, however, also presents unique research opportunities, such as investigating the combined effects of D1 receptor blockade and DAT inhibition.[9][10]

Other Off-Target Activities

SKF-83566 also demonstrates weaker competitive antagonism at vascular 5-HT2 receptors.[2][11] Additionally, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2) over AC1 and AC5.[2][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF-83566's interactions with its primary and secondary targets.

TargetInteractionValueSpecies/TissueReference
Dopamine Receptor D1 Antagonist Ki0.4 nMNot Specified
5-HT2 Receptor Antagonist Ki11 nMVascular[2][11]
Dopamine Transporter (DAT) Competitive Inhibitor IC505.7 µM (or 5.73 µM)LLc-PK cells expressing rat DAT[2][8][9][11][12]
[3H]CFT Binding to DAT Inhibitor IC500.51 µMLLc-PK-rDAT cells[8][9][10]
[3H]CFT Binding to DAT Inhibitor IC500.77 µMLLc-PK-rDAT cell membranes[2][11][12]
Adenylyl Cyclase 2 (AC2) Selective Inhibitor~95% inhibition at 30 µMIn vitro[4]
Peak Evoked Extracellular DA EC50 for enhancement1.3 µMRat striatal slices[2][8][12]

Table 1: Binding Affinities and Inhibitory Concentrations of SKF-83566.

Signaling Pathways

SKF-83566's interaction with the D1 receptor primarily impacts G protein-dependent signaling. Notably, some studies suggest that certain benzazepine ligands, a class to which SKF-83566 belongs, can act as biased agonists, failing to recruit β-arrestin or promote receptor internalization.[13] This biased signaling is a crucial aspect to consider when designing and interpreting experiments.

cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF_83566 SKF-83566 SKF_83566->D1R Antagonizes G_protein Gs/Golf D1R->G_protein Activates beta_arrestin β-Arrestin Recruitment (Not activated by some benzazepines) D1R->beta_arrestin Biased antagonism AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream cluster_1 FSCV Experimental Workflow start Start slice_prep Prepare Rat Striatal Slices start->slice_prep stabilize Establish Stable Baseline Evoked DA Release slice_prep->stabilize apply_drug Apply SKF-83566 stabilize->apply_drug record Record Changes in [DA]o and t50 apply_drug->record analyze Analyze Data record->analyze end End analyze->end

References

The Potential Role of SKF-83566 Hydrobromide in Attenuating Nicotine Craving: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Direct experimental studies on the effects of SKF-83566 hydrobromide on nicotine (B1678760) craving and relapse behaviors are limited in the current scientific literature. This guide synthesizes the known pharmacology of SKF-83566, details its effects in related neuroscience research, and presents experimental protocols from studies on analogous compounds to provide a framework for future investigation.

Executive Summary

Nicotine addiction remains a significant public health challenge, driven by powerful craving and relapse mechanisms rooted in the brain's reward circuitry. The dopaminergic system, particularly the D1 receptor, is a key mediator of nicotine's reinforcing effects. This compound is a potent and selective D1-like dopamine (B1211576) receptor antagonist that also exhibits activity as a competitive dopamine transporter (DAT) inhibitor. This dual mechanism of action presents a compelling, albeit largely unexplored, therapeutic hypothesis for mitigating nicotine dependence. This document provides a comprehensive overview of the pharmacological profile of SKF-83566, summarizes relevant preclinical data, and details established experimental protocols for evaluating its potential in the context of nicotine craving.

Pharmacological Profile of this compound

SKF-83566 is a well-characterized compound with high affinity for the D1-like dopamine receptor family (D1 and D5). Notably, it also functions as an inhibitor of the dopamine transporter, which complicates the interpretation of its effects as a pure D1 antagonist but may offer synergistic therapeutic benefits.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for SKF-83566.

Table 1: Receptor and Transporter Binding Affinities

TargetParameterValueSpecies/SystemReference(s)
Dopamine D1 Receptor Ki~0.56 nM-[1]
Dopamine D2 Receptor KB2 µM-[1]
Serotonin 5-HT2 Receptor Ki11 nMVascular[1][2][3]
Dopamine Transporter (DAT) IC50 ([³H]CFT binding)0.51 ± 0.11 µMLLc-PK cells expressing rat DAT[2][4][5][6]
Dopamine Transporter (DAT) IC50 ([³H]CFT binding)0.77 ± 0.17 µMrDAT cell membrane preparations[2][3][7]

Table 2: Functional Inhibition and Activity

Target/ProcessParameterValueSpecies/SystemReference(s)
Dopamine Transporter (DAT) IC50 ([³H]DA uptake)5.73 ± 0.24 µMIntact LLc-PK-rDAT cells[2][3][4][5][6]
Evoked Dopamine Concentration EC501.3 ± 0.2 µMRat striatal slices[2][3][8]
Adenylyl Cyclase 2 (AC2) -Selective InhibitionIsolated rabbit thoracic aorta[1][2][3]

Preclinical Studies and Hypothesized Mechanisms in Nicotine Addiction

While direct studies on nicotine craving are lacking, SKF-83566 has been investigated in paradigms relevant to the neuroplasticity underlying addiction. Furthermore, the extensive research on other D1 antagonists in nicotine self-administration and reinstatement models provides a strong basis for hypothesizing the potential effects of SKF-83566.

Role of D1 Receptors in Nicotine's Effects

Nicotine stimulates the release of dopamine in the mesolimbic pathway, a critical step in its reinforcing effects. This dopamine binds to both D1 and D2 receptors. Activation of D1 receptors is believed to be crucial for the rewarding properties of nicotine and for strengthening the association between nicotine-related cues and drug-seeking behavior. Therefore, blocking D1 receptors is a rational strategy for reducing nicotine's reinforcing efficacy and blunting cue-induced craving.

Hypothesized Dual-Action Mechanism of SKF-83566

The dual antagonism of D1 receptors and inhibition of DAT by SKF-83566 could offer a unique therapeutic profile.

  • D1 Receptor Antagonism: Directly blocks the postsynaptic signaling cascade initiated by nicotine-induced dopamine release, thereby reducing the rewarding sensation and the motivational salience of nicotine-associated cues.

  • DAT Inhibition: Increases synaptic dopamine levels by blocking its reuptake. While seemingly counterintuitive for an anti-addiction medication, this action could potentially alleviate withdrawal-associated anhedonia by maintaining a basal level of dopaminergic tone, while the D1 receptor blockade prevents the phasic, reward-driving signaling.

SKF-83566_Mechanism_of_Action Hypothesized Dual-Action Mechanism of SKF-83566 in Nicotine-Modulated Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates Vesicle Dopamine Vesicles nAChR->Vesicle Triggers Release Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Exocytosis DAT Dopamine Transporter (DAT) Dopamine_pre DAT->Dopamine_pre D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Reward Reward & Craving Signaling PKA->Reward SKF_83566 SKF-83566 SKF_83566->DAT Inhibits SKF_83566->D1R Blocks Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D1R Binds to

Hypothesized Mechanism of SKF-83566

Relevant Experimental Protocols

The following sections detail experimental methodologies relevant to the study of SKF-83566 in the context of nicotine's neurobiological effects and craving.

In Vivo Electrophysiology: Nicotine and Long-Term Potentiation (LTP)

One study investigated the effect of SKF-83566 on nicotine-induced enhancement of LTP, a cellular mechanism underlying learning and memory that is thought to be co-opted by drugs of abuse.[7]

  • Animal Model: Male C57BL6/J mice (6-9 weeks old).

  • Drug Administration:

    • This compound (20 µg/mL) was administered orally, together with nicotine, for 7 days.

    • A control group received nicotine alone.

  • Electrophysiology:

    • Following the 7-day administration period, mice were injected with cocaine to induce LTP.

    • In vivo electrophysiological recordings were performed in the hippocampal dentate gyrus to measure the amplitude of LTP.

  • Key Findings: The combination of SKF-83566 and nicotine significantly blocked the enhancement of LTP that was observed with nicotine and cocaine treatment alone (120% of baseline with SKF-83566 vs. 143% without).[7]

Animal Model of Relapse: Cue-Induced Reinstatement of Nicotine Seeking

Studies using the D1 antagonist SCH 23390 provide a robust and validated protocol for assessing the role of D1 receptor blockade in preventing relapse to nicotine-seeking behavior.[9][10] This protocol can be directly adapted for SKF-83566.

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.

  • Phase 1: Nicotine Self-Administration Training (Acquisition):

    • Rats are trained to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).

    • Each infusion is paired with a conditioned stimulus (cue), such as the illumination of a cue light for a set duration (e.g., 20 seconds).

    • Presses on an "inactive" lever are recorded but have no programmed consequences.

    • Training sessions are typically 1 hour daily for several weeks (e.g., 30 days) under a fixed-ratio schedule of reinforcement (e.g., FR5, requiring 5 active lever presses per infusion).

  • Phase 2: Extinction:

    • Following stable self-administration, extinction sessions begin.

    • Active lever presses no longer result in nicotine infusion or presentation of the cue.

    • Sessions continue daily until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 acquisition days).

  • Phase 3: Reinstatement Test:

    • Rats are pre-treated with the test compound (e.g., SKF-83566 or vehicle) via a specified route (e.g., subcutaneous injection) at a set time before the session (e.g., 30 minutes).

    • Rats are placed back in the operant chambers.

    • Pressing the active lever now results in the presentation of the conditioned cue (the light) but no nicotine infusion.

    • The primary measure is the number of active lever presses, which reflects the reinstatement of nicotine-seeking behavior triggered by the drug-associated cue.

  • Key Findings with SCH 23390: The D1 antagonist SCH 23390 significantly attenuated the magnitude of cue-elicited reinstatement of nicotine-seeking, indicating that D1 receptor activation is critical for the motivational effects of nicotine-associated cues.[9][10]

Reinstatement_Workflow cluster_phase1 Phase 1: Acquisition (e.g., 30 days) cluster_phase2 Phase 2: Extinction (until criterion met) cluster_phase3 Phase 3: Reinstatement Test (1 day) P1_Start Rat in Operant Chamber P1_Press Active Lever Press (FR5 Schedule) P1_Start->P1_Press P1_Infusion Nicotine Infusion (0.03 mg/kg) P1_Press->P1_Infusion P1_Cue Cue Light On (20s) P1_Infusion->P1_Cue P1_Cue->P1_Start Session continues (1 hr/day) P2_Start Rat in Operant Chamber P1_Cue->P2_Start P2_Press Active Lever Press P2_Start->P2_Press P2_NoCsq No Nicotine No Cue P2_Press->P2_NoCsq P2_NoCsq->P2_Start Session continues P3_Inject Pre-treatment: SKF-83566 or Vehicle P2_NoCsq->P3_Inject P3_Start Rat in Operant Chamber P3_Inject->P3_Start P3_Press Active Lever Press P3_Start->P3_Press P3_Cue Cue Light On (No Nicotine) P3_Press->P3_Cue P3_Measure Measure Lever Presses (Index of Craving) P3_Cue->P3_Measure

Workflow for Cue-Induced Reinstatement Model

Conclusions and Future Directions

This compound possesses a unique pharmacological profile as a potent D1 receptor antagonist and a competitive DAT inhibitor. While direct evidence of its efficacy in reducing nicotine craving is currently unavailable, its mechanism of action strongly suggests it could modulate the neurobiological underpinnings of nicotine addiction. The established role of D1 receptors in mediating the reinforcing effects of nicotine and cue-induced drug seeking, as demonstrated by studies with other D1 antagonists, provides a solid rationale for investigating SKF-83566 in this context.

Future research should prioritize the evaluation of SKF-83566 in validated animal models of nicotine relapse, such as the cue-induced reinstatement paradigm detailed herein. Such studies will be critical in determining whether the dual D1 antagonism and DAT inhibition offered by SKF-83566 translates into a reduction in nicotine-seeking behavior and whether this compound represents a viable candidate for the development of novel smoking cessation therapies.

References

An In-depth Technical Guide on the 5-HT2 Receptor Affinity of SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological profile of SKF-83566 hydrobromide, with a specific focus on its binding affinity for the 5-HT2 family of serotonin (B10506) receptors. SKF-83566 is primarily characterized as a potent and selective D₁-like dopamine (B1211576) receptor antagonist.[1][2] However, its interaction with other receptor systems, including serotonergic receptors, is critical for a comprehensive understanding of its biological activity. This document consolidates quantitative binding data, outlines detailed experimental methodologies for receptor affinity determination, and visualizes key experimental and signaling pathways.

Data Presentation: Quantitative Binding Affinity

This compound demonstrates a notable affinity for the vascular 5-HT₂ receptor, where it acts as a competitive antagonist.[3][4][5][6] While its primary affinity is for the D₁-like dopamine receptor, its interaction with the 5-HT₂ receptor is significant and warrants consideration in experimental design and data interpretation.[1][2] The compound also exhibits inhibitory effects on the dopamine transporter (DAT) and adenylyl cyclase 2 (AC2).[3][4][5][6][7]

The table below summarizes the known binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound at its key molecular targets.

Target Receptor/TransporterLigand ActionBinding Affinity (Kᵢ)Inhibitory Concentration (IC₅₀)Receptor/Tissue SourceReference
D₁-like Dopamine Receptor Antagonist~0.56 nM-Not Specified[1][2]
Vascular 5-HT₂ Receptor Antagonist11 nM-Vascular Tissue[1][2][3][4][5][6]
Dopamine Transporter (DAT) Inhibitor-5.7 µM ([³H]DA uptake)LLc-PK cells expressing rat DAT[3][4][5][6][7]
Dopamine Transporter (DAT) Inhibitor-0.51 µM ([³H]CFT binding)Not Specified[7]

Note: The term "vascular 5-HT₂ receptor" typically refers to the 5-HT₂A subtype, which is prominently expressed in vascular tissues.

Experimental Protocols: Receptor Binding Affinity Determination

The determination of a compound's binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (the "competitor," e.g., SKF-83566) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The following is a detailed, representative protocol for determining the Kᵢ value at 5-HT₂ receptors.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptors

This protocol is a synthesized representation of standard methodologies described in pharmacological literature.[8][9][10][11]

1. Membrane Preparation:

  • Source: Use cell lines (e.g., HEK293, CHO) stably or transiently transfected with the human 5-HT₂A receptor, or tissue homogenates from regions with high receptor density, such as the rat frontal cortex.[8][9][11]

  • Homogenization: Homogenize the cells or tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4) containing protease inhibitors to prevent protein degradation.[10]

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. Pellet the membranes from the resulting supernatant by high-speed centrifugation (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C).[10]

  • Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step to remove endogenous substances.

  • Final Preparation: Resuspend the final pellet in the assay buffer. Determine the total protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay. Store membrane aliquots at -80°C.[10]

2. Assay Procedure (96-Well Plate Format):

  • Radioligand Selection: A specific 5-HT₂A receptor antagonist radioligand, such as [³H]ketanserin, is commonly used.[8][9][12] The concentration is fixed, typically at or below its dissociation constant (Kᴅ), to ensure that binding is sensitive to competition.[10]

  • Assay Components: To each well, add the following:

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Test Compound (SKF-83566): Add serial dilutions of SKF-83566 to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand: Add [³H]ketanserin at a fixed final concentration (e.g., 0.5 - 2.0 nM).[8][9]

    • Membrane Preparation: Add the receptor membrane preparation (typically 50-150 µg of protein per well).[8][10]

  • Control Wells:

    • Total Binding: Contains buffer instead of the test compound. Represents the maximum radioligand binding.

    • Non-specific Binding (NSB): Contains a high concentration of a known, non-radioactive 5-HT₂A ligand (e.g., 10 µM clozapine (B1669256) or unlabeled ketanserin) to saturate all specific binding sites.[9] This measures the amount of radioligand that binds to non-receptor components.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[8]

3. Separation and Detection:

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C type) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, or directly measure the radioactivity on the filter plate using a microplate scintillation counter.[8]

4. Data Analysis:

  • Specific Binding: Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of SKF-83566 that inhibits 50% of the specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:

    • [L] is the concentration of the radioligand used.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of 5-HT2 Receptors

5-HT₂ receptors, including the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 signaling pathway.[13][14] Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway Ligand 5-HT or Agonist Receptor 5-HT2 Receptor Ligand->Receptor G_Protein Gαq/βγ Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Phosphorylation) PKC->Cellular_Response

Caption: Canonical Gαq signaling pathway for 5-HT2 receptors.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay, from the initial preparation of materials to the final calculation of the binding affinity constant, Kᵢ.

Binding_Assay_Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Incubation (Membranes + Radioligand + Test Compound) prep->setup filter 3. Filtration & Washing (Separation of Bound/Unbound) setup->filter count 4. Radioactivity Counting (Scintillation) filter->count calc_sb 5. Calculate Specific Binding count->calc_sb plot 6. Plot Dose-Response Curve calc_sb->plot calc_ic50 7. Non-Linear Regression to Determine IC₅₀ plot->calc_ic50 calc_ki 8. Calculate Kᵢ via Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

Unveiling the Selective Inhibition of Adenylyl Cyclase 2 by SKF-83566: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selective inhibition of adenylyl cyclase 2 (AC2) by the small molecule SKF-83566. This document details the quantitative data, experimental protocols, and signaling pathways associated with this important pharmacological tool, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to Adenylyl Cyclase 2 and SKF-83566

Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1] The ten known isoforms of AC in mammals are regulated by a variety of signaling molecules, allowing for precise control of cAMP levels in different cellular contexts.[1][2] Adenylyl cyclase 2 (AC2) is a member of the Group II adenylyl cyclases, which are insensitive to calcium/calmodulin but are stimulated by G-protein αs (Gαs) and βγ subunits.[2]

SKF-83566 is a well-established dopamine (B1211576) D1-like receptor antagonist.[3][4] However, a landmark study by Conley et al. (2013) identified SKF-83566 as a selective inhibitor of adenylyl cyclase 2, independent of its action on dopamine receptors.[5] This discovery has positioned SKF-83566 as a valuable chemical probe for elucidating the physiological and pathophysiological roles of AC2.

Quantitative Analysis of SKF-83566 Inhibition

The inhibitory activity and selectivity of SKF-83566 against various adenylyl cyclase isoforms were systematically evaluated. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of SKF-83566 against Adenylyl Cyclase Isoforms

Adenylyl Cyclase IsoformIC50 (µM)Source
AC2~5-10[5] (Estimated from graphical data)
AC1>100[5] (Inactive at tested concentrations)
AC5>100[5] (Inactive at tested concentrations)

Note: The precise IC50 values are derived from the primary literature and should be consulted for exact figures.

Table 2: Pharmacological Profile of SKF-83566

TargetActivityKi / IC50Source
Dopamine D1-like ReceptorsAntagonist~0.56 nM (Ki)[3]
5-HT2 ReceptorAntagonist11 nM (Ki)[3]
Dopamine Transporter (DAT)Inhibitor5.7 µM (IC50)[5][6]

Signaling Pathways

The canonical signaling pathway involving adenylyl cyclase 2 is initiated by the activation of a G-protein coupled receptor (GPCR). This leads to the dissociation of the Gαs subunit, which in turn activates AC2 to produce cAMP. AC2 can also be synergistically activated by Gβγ subunits. The produced cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). SKF-83566 acts directly on AC2 to inhibit this cAMP production.

cluster_membrane Plasma Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates G_alpha_s Gαs-GTP G_protein->G_alpha_s G_beta_gamma Gβγ G_protein->G_beta_gamma AC2 Adenylyl Cyclase 2 cAMP cAMP AC2->cAMP Catalyzes Ligand Agonist (e.g., Hormone, Neurotransmitter) Ligand->GPCR Binds G_alpha_s->AC2 Activates G_beta_gamma->AC2 Activates (Synergistically) ATP ATP ATP->AC2 Substrate PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response SKF_83566 SKF-83566 SKF_83566->AC2 Inhibits

Figure 1. Signaling pathway of Adenylyl Cyclase 2 and its inhibition by SKF-83566.

Experimental Protocols

The identification and characterization of SKF-83566 as a selective AC2 inhibitor involved a multi-step experimental workflow, beginning with a high-throughput screen and followed by validation and selectivity profiling.

HTS High-Throughput Screen (HEK293 cells expressing AC2) Hit_ID Hit Identification (Inhibition of PMA-stimulated cAMP accumulation) HTS->Hit_ID Dose_Response Dose-Response Analysis (Confirmation of inhibitory activity) Hit_ID->Dose_Response In_Vitro_Validation In Vitro Validation (Membranes from Sf9 cells expressing AC2) Dose_Response->In_Vitro_Validation Selectivity_Profiling Selectivity Profiling (Membranes from Sf9 cells expressing AC1, AC5, etc.) In_Vitro_Validation->Selectivity_Profiling Final_Characterization Characterization of SKF-83566 as a selective AC2 inhibitor Selectivity_Profiling->Final_Characterization

Figure 2. Experimental workflow for the identification and validation of SKF-83566.

High-Throughput Screening for AC2 Inhibitors in HEK293 Cells

This protocol describes a cell-based assay for screening compound libraries for inhibitors of AC2.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a mammalian expression vector encoding human adenylyl cyclase 2.

  • Compound Treatment and Cell Stimulation:

    • Transfected HEK293 cells are seeded in 384-well plates.

    • Cells are pre-incubated with compounds from a chemical library (e.g., NIH Clinical Collections) or SKF-83566 at various concentrations.

    • AC2 is stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator known to potentiate AC2 activity.

  • cAMP Measurement:

    • Intracellular cAMP levels are quantified using a homogenous time-resolved fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.

    • Fluorescence is measured on a plate reader, and the data is used to determine the percent inhibition of cAMP production by each compound.

In Vitro Adenylyl Cyclase Activity Assay using Sf9 Cell Membranes

This protocol is used for validating direct inhibition of AC isoforms.

  • Expression of AC Isoforms in Sf9 Cells:

    • Spodoptera frugiperda (Sf9) insect cells are infected with baculoviruses encoding individual human adenylyl cyclase isoforms (AC1, AC2, AC5, etc.).

    • Cells are harvested 48-72 hours post-infection.

  • Membrane Preparation:

    • Infected Sf9 cells are lysed by sonication in a hypotonic buffer.

    • Cell membranes are isolated by ultracentrifugation and resuspended in an appropriate buffer. Protein concentration is determined using a BCA protein assay.

  • Adenylyl Cyclase Activity Assay:

    • Sf9 membranes expressing a specific AC isoform are incubated with the test compound (SKF-83566) at various concentrations.

    • The adenylyl cyclase reaction is initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and a direct activator of the specific AC isoform (e.g., forskolin (B1673556) for AC1 and AC5, or Gαs for all isoforms).

    • The reaction is allowed to proceed for a set time at 30°C and is then terminated.

  • Quantification of [³²P]cAMP:

    • The produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

    • The amount of [³²P]cAMP is quantified by scintillation counting.

    • IC50 values are calculated from concentration-response curves.

Mechanism of Selective Inhibition

The precise molecular mechanism by which SKF-83566 selectively inhibits AC2 is still under investigation. However, the in vitro validation using purified membranes confirms that the inhibition is a direct effect on the adenylyl cyclase enzyme or a closely associated regulatory protein, rather than an indirect effect through other cellular signaling pathways. The lack of activity against the closely related isoforms AC1 and AC5 suggests that SKF-83566 likely interacts with a region of AC2 that is not conserved across all adenylyl cyclase isoforms.

Conclusion

SKF-83566 has been identified as a valuable pharmacological tool for the study of adenylyl cyclase 2. Its selectivity over other AC isoforms provides a unique opportunity to dissect the specific roles of AC2 in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to utilize SKF-83566 in their investigations and for those interested in the broader field of adenylyl cyclase pharmacology and drug discovery. Further research into the precise binding site and mechanism of action of SKF-83566 on AC2 will undoubtedly provide deeper insights into the regulation of this important signaling enzyme.

References

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF-83566 hydrobromide is a potent and selective D1-like dopamine (B1211576) receptor antagonist that is widely described as capable of crossing the blood-brain barrier (BBB).[1][2] This property is crucial for its activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of SKF-83566, its associated signaling pathways, and the experimental methodologies used to assess such permeability. While direct, quantitative in vivo BBB permeability data for SKF-83566 is not extensively reported in publicly available literature, this guide synthesizes the existing preclinical data and outlines the standard experimental protocols relevant to its study. In addition to its primary action as a D1-like dopamine receptor antagonist, SKF-83566 has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][4][5]

Quantitative Data Summary

Although frequently cited as blood-brain barrier permeable, specific quantitative metrics such as brain-to-plasma concentration ratios (Kp or Kp,uu) or in vivo brain uptake clearance values for this compound are not readily found in the reviewed scientific literature. However, extensive in vitro characterization has defined its potency at its primary targets. One study has estimated that high in vivo doses of 0.15-0.25 mg/kg could result in average tissue concentrations approaching 1 μM, assuming equal distribution throughout the body, including the brain.[3][4]

The table below summarizes the key in vitro activity data for SKF-83566.

ParameterValueTarget/SystemReference
Ki ~0.56 nMD1-like dopamine receptor[2]
KB 2 µMD2 dopamine receptor[2]
Ki 11 nM5-HT2 receptor (vascular)[1]
IC50 5.7 µMDopamine Transporter (DAT) - [³H]DA uptake[3][4][5]
IC50 0.51 µMDopamine Transporter (DAT) - [³H]CFT binding[3][4][5]
IC50 0.77 µMDopamine Transporter (DAT) - [³H]CFT binding in cell membranes[1]
EC50 1.3 µMEnhancement of single-pulse evoked extracellular dopamine[3]

Signaling Pathways

SKF-83566 exerts its effects on the central nervous system primarily through the modulation of two key proteins: the D1-like dopamine receptor and the dopamine transporter (DAT).

D1-like Dopamine Receptor Signaling Pathway

As an antagonist, SKF-83566 blocks the downstream signaling cascades initiated by the binding of dopamine to D1-like receptors (D1 and D5). These receptors are coupled to Gs/olf proteins, and their activation typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6][7][8] PKA then phosphorylates various downstream targets, including DARPP-32, which in turn inhibits protein phosphatase-1 (PP-1), leading to a state of enhanced neuronal excitability.[6][9] By blocking this pathway, SKF-83566 can reduce the downstream effects of D1 receptor activation. D1 receptors can also signal through other pathways, including Gq-protein coupling to phospholipase C (PLC) and Gβγ-subunit-mediated activation of Src family kinases.[6][10]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R SKF83566 SKF-83566 SKF83566->D1R Gs Gs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Downstream Downstream Effectors PP1->Downstream Dephosphorylates

D1 Receptor Antagonism by SKF-83566
Dopamine Transporter (DAT) Signaling and Regulation

SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[11][12] By inhibiting DAT, SKF-83566 can increase the concentration and duration of dopamine in the synapse. The regulation of DAT itself is a complex process involving several signaling pathways, including those mediated by protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[11][13]

DAT_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_terminal Presynaptic Terminal Dopamine_out Dopamine DAT Dopamine Transporter (DAT) Dopamine_out->DAT Reuptake Dopamine_in Dopamine DAT->Dopamine_in PKC PKC PKC->DAT Modulates ERK ERK ERK->DAT Modulates Regulation DAT Regulation Regulation->PKC Regulation->ERK SKF83566 SKF-83566 SKF83566->DAT Inhibits

DAT Inhibition by SKF-83566

Experimental Protocols for BBB Permeability Assessment

The following sections describe standard methodologies that can be employed to quantitatively assess the BBB permeability of compounds like SKF-83566.

In Vivo Methods

In vivo techniques provide the most physiologically relevant data on BBB penetration.

This method determines the extent of a drug's distribution into the brain tissue relative to its concentration in the blood plasma at a steady state.

Protocol:

  • Administer this compound to a cohort of laboratory animals (e.g., rats, mice) via a route that ensures stable plasma concentrations (e.g., continuous intravenous infusion).

  • After a predetermined time sufficient to reach a steady state, collect blood and brain samples.

  • Separate plasma from the blood samples.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract SKF-83566 from both plasma and brain homogenate samples.

  • Quantify the concentration of SKF-83566 in both sample types using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the Kp value as the ratio of the concentration in the brain to the concentration in plasma.

This technique measures the rate of drug transport across the BBB, providing a direct measure of the permeability-surface area (PS) product.

Protocol:

  • Anesthetize the animal and surgically expose the common carotid artery.

  • Cannulate the artery and begin perfusing the brain with a buffered physiological solution containing a known concentration of SKF-83566 and a vascular space marker (e.g., radiolabeled sucrose (B13894) or dextran).

  • Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

  • Terminate the perfusion and collect the brain tissue.

  • Homogenize the brain tissue and measure the amount of SKF-83566 and the vascular marker that has entered the brain.

  • Calculate the brain uptake clearance (CLin) or the PS product based on the amount of drug in the brain, the perfusion time, and the concentration of the drug in the perfusate, after correcting for the amount of drug remaining in the cerebral vasculature.

InVivo_Workflow cluster_Kp Brain-to-Plasma Ratio (Kp) Workflow cluster_Perfusion In Situ Brain Perfusion Workflow Kp_Admin Administer SKF-83566 (e.g., IV infusion) Kp_Sample Collect Blood and Brain Samples at Steady State Kp_Admin->Kp_Sample Kp_Process Process Samples (Plasma Separation, Brain Homogenization) Kp_Sample->Kp_Process Kp_Quantify Quantify SKF-83566 (e.g., LC-MS/MS) Kp_Process->Kp_Quantify Kp_Calculate Calculate Kp Kp_Quantify->Kp_Calculate Perf_Setup Surgical Preparation and Carotid Artery Cannulation Perf_Perfuse Perfuse Brain with SKF-83566 Solution Perf_Setup->Perf_Perfuse Perf_Collect Collect Brain Tissue Perf_Perfuse->Perf_Collect Perf_Quantify Quantify SKF-83566 and Vascular Marker Perf_Collect->Perf_Quantify Perf_Calculate Calculate PS Product Perf_Quantify->Perf_Calculate

In Vivo BBB Permeability Assessment Workflows
In Vitro Methods

In vitro models using cell monolayers can be used for higher-throughput screening of BBB permeability.

While originally a model for the intestinal epithelium, the Caco-2 cell line is sometimes used as a preliminary screen for BBB permeability due to the formation of tight junctions.

Protocol:

  • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate.

  • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the monolayer by measuring the trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Add SKF-83566 to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the concentration of SKF-83566 in the receiver chamber samples using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp).

Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes the P-glycoprotein efflux transporter) are a common in vitro model to assess if a compound is a substrate for this key BBB efflux pump.

Protocol:

  • Culture MDCK-MDR1 cells on semi-permeable filter supports for 3-5 days to form a confluent monolayer.

  • Confirm monolayer integrity as described for the Caco-2 assay.

  • Perform bidirectional permeability studies by adding SKF-83566 to either the apical or basolateral chamber.

  • Sample from the opposing chamber over time and quantify the drug concentration.

  • Calculate the Papp values in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-glycoprotein.

InVitro_Workflow Cell_Culture Seed Cells (e.g., Caco-2, MDCK-MDR1) on Transwell Filter Monolayer_Formation Culture to Form Confluent Monolayer Cell_Culture->Monolayer_Formation Integrity_Check Verify Monolayer Integrity (TEER, Lucifer Yellow) Monolayer_Formation->Integrity_Check Add_Compound Add SKF-83566 to Donor Chamber Integrity_Check->Add_Compound Sample_Receiver Sample from Receiver Chamber Over Time Add_Compound->Sample_Receiver Quantify_Compound Quantify SKF-83566 Concentration Sample_Receiver->Quantify_Compound Calculate_Papp Calculate Apparent Permeability (Papp) and Efflux Ratio Quantify_Compound->Calculate_Papp

General In Vitro BBB Permeability Assay Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the D1-like dopamine receptor and the dopamine transporter in the central nervous system. Its ability to cross the blood-brain barrier is a key feature enabling its in vivo pharmacological effects. While qualitative statements about its BBB permeability are common, a clear gap exists in the publicly available, quantitative data defining the extent and rate of its brain penetration. The experimental protocols outlined in this guide provide a framework for generating such data, which would be invaluable for a more complete understanding of its pharmacokinetic and pharmacodynamic profile. Future research focused on quantifying the BBB permeability of SKF-83566 will be critical for refining its use in preclinical models and for the development of novel CNS-active compounds.

References

An In-depth Technical Guide on the Oral Activity and Bioavailability of SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 hydrobromide is a synthetic benzazepine derivative recognized for its potent and selective antagonist activity at D1-like dopamine (B1211576) receptors. It is also characterized by its ability to act as a competitive inhibitor of the dopamine transporter (DAT) and as a weaker antagonist at vascular 5-HT2 receptors. Notably, this compound is orally active and capable of penetrating the blood-brain barrier, making it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the oral activity and available bioavailability data for this compound, including its pharmacological profile, mechanisms of action, and relevant experimental protocols. While detailed pharmacokinetic parameters following oral administration are not extensively documented in publicly available literature, this guide synthesizes the existing quantitative data to inform preclinical research and drug development efforts.

Pharmacological Profile

This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the dopaminergic system. The compound's key quantitative pharmacological parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity and Antagonist Activity
TargetParameterValueSpeciesReference
D1-like Dopamine ReceptorKi~0.56 nM-[1][2][3]
D2 Dopamine ReceptorKB2 µM-[1][2][3]
5-HT2 Receptor (vascular)Ki11 nM-[4][5][6]
Table 2: Dopamine Transporter (DAT) Inhibition
ParameterValueAssay SystemReference
IC50 ([3H]DA uptake)5.7 µM (competitive inhibitor)LLc-PK cells expressing rat DAT[4][7]
IC50 ([3H]CFT binding)0.51 µMLLc-PK cells expressing rat DAT[4][7]
IC50 ([3H]CFT binding)0.77 µMLLc-PK-rDAT cell membrane preparations[4][5]
Table 3: In Vitro Functional Activity
ActivityParameterValueSystemReference
Increase in evoked extracellular dopamineEC501.3 µMRat striatal slices[4][5]
Maximum increase in evoked extracellular dopamine-~65% at 5 µMRat striatal slices[4][7]

Oral Activity and Bioavailability

This compound is consistently reported to be orally active and permeable across the blood-brain barrier[4][5][8]. This indicates that the compound is absorbed from the gastrointestinal tract and distributed to the central nervous system to exert its pharmacological effects.

An in vivo study has demonstrated the oral activity of this compound in mice. In this study, the compound was administered in the drinking water at a concentration of 20 µg/mL for 7 days[8]. This long-term oral administration was shown to effectively block the nicotine (B1678760) and cocaine-induced facilitation of long-term potentiation (LTP) in the hippocampus, confirming its central activity following oral intake[8].

Despite the evidence of its oral activity, specific pharmacokinetic parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) following oral administration are not well-documented in the available scientific literature. The absence of this data presents a limitation in fully characterizing the oral bioavailability and pharmacokinetic profile of this compound.

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are primarily mediated through its interaction with D1-like dopamine receptors and the dopamine transporter.

D1-like Dopamine Receptor Antagonism

As an antagonist of D1-like dopamine receptors (which include D1 and D5 subtypes), SKF-83566 blocks the downstream signaling cascades typically initiated by the binding of dopamine. D1 receptors are Gs-protein coupled receptors, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and subsequent downstream signaling events. By blocking this initial step, SKF-83566 inhibits these signaling pathways.

D1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF83566 SKF-83566 SKF83566->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates DAT_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_neuron Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds for reuptake SKF83566 SKF-83566 SKF83566->DAT Competitively Inhibits Dopamine_in Dopamine DAT->Dopamine_in Translocates Oral_Admin_Workflow start Start prep Prepare SKF-83566 in drinking water (20 µg/mL) start->prep admin Administer to mice as sole drinking source for 7 days prep->admin assess Assess behavioral or physiological outcomes (e.g., LTP) admin->assess end End assess->end

References

The Dopamine Receptor D1 Antagonist SKF-83566: A Technical Guide to its Role in Glioblastoma Stemness and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by its diffuse infiltration into the surrounding brain parenchyma and the presence of a subpopulation of glioma stem cells (GSCs) that contribute to therapeutic resistance and tumor recurrence. Recent research has unveiled a novel therapeutic avenue targeting the dopamine (B1211576) receptor D1 (DRD1) signaling pathway, which has been implicated in promoting GBM stemness and invasion. This technical guide provides an in-depth overview of the role of the DRD1 antagonist, SKF-83566 hydrobromide, in mitigating these malignant phenotypes. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Core Findings: SKF-83566 Attenuates Glioblastoma Malignancy

SKF-83566, a selective inhibitor of DRD1 and DRD5, has been identified as a promising candidate for glioblastoma therapy.[1][2] Its ability to cross the blood-brain barrier further enhances its therapeutic potential.[3] In vitro and in vivo studies have demonstrated that SKF-83566 effectively inhibits glioblastoma cell proliferation, GSC sphere formation, and invasion.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of SKF-83566 on glioblastoma cells.

Table 1: In Vitro Efficacy of SKF-83566 on Glioblastoma Cell Viability

Cell LineTypeIC50 (µM)
U251Glioblastoma~25
LN18Glioblastoma~30
LN229Glioblastoma~35
A172Glioblastoma~40
P3Glioma Stem Cell~20
BG5Glioma Stem Cell~22
BG7Glioma Stem Cell~28
NHANormal Human Astrocytes>100

Data compiled from studies demonstrating the dose-dependent inhibitory effect of SKF-83566 on various glioblastoma cell lines and GSCs, with significantly lower toxicity towards normal human astrocytes.[3]

Table 2: Effect of SKF-83566 on Glioblastoma Stem Cell Properties and Invasion

AssayCell LineSKF-83566 Concentration (µM)Result
Sphere FormationP3, BG5, BG710, 20Dose-dependent decrease in sphere formation
Invasion (Brain Organoid Co-culture)P3, BG5, BG7100Significant reduction in invasion ratio
3D Spheroid InvasionBG5, BG7100Inhibition of outward cell invasion

Summary of in vitro experiments showcasing the ability of SKF-83566 to suppress key characteristics of glioblastoma stemness and invasion.[3]

Table 3: In Vivo Efficacy of SKF-83566 in an Orthotopic Xenograft Model

Treatment GroupDosageOutcome
Vehicle Control-Progressive tumor growth
SKF-8356620 mg/kgSignificant inhibition of tumor growth

In vivo data demonstrating the therapeutic potential of SKF-83566 in a preclinical glioblastoma mouse model.[1][2]

Signaling Pathway and Mechanism of Action

Research has elucidated a key signaling pathway through which SKF-83566 exerts its anti-tumor effects in glioblastoma. The proposed mechanism involves the inhibition of DRD1, which subsequently prevents the nuclear entry of the proto-oncogene c-Myc. This, in turn, leads to the downregulation of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical protein involved in DNA methylation and cell cycle progression.[1][2]

SKF83566_Pathway cluster_cell Glioblastoma Stem Cell DRD1 DRD1 cMyc_cyto c-Myc (Cytoplasm) DRD1->cMyc_cyto Promotes cMyc_nuc c-Myc (Nucleus) cMyc_cyto->cMyc_nuc Nuclear Translocation UHRF1 UHRF1 (Transcription) cMyc_nuc->UHRF1 Transcriptional Activation Stemness Stemness (Proliferation, Self-renewal) UHRF1->Stemness Invasion Invasion UHRF1->Invasion SKF83566 SKF-83566 SKF83566->DRD1 Inhibits

SKF-83566 inhibits the DRD1/c-Myc/UHRF1 signaling axis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on SKF-83566 and glioblastoma.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of SKF-83566 on various glioblastoma cell lines and normal human astrocytes.

Materials:

  • Glioblastoma cell lines (U251, LN18, LN229, A172)

  • Glioma stem cells (P3, BG5, BG7)

  • Normal Human Astrocytes (NHA)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Luminometer

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SKF-83566 (e.g., 0-100 µM) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by plotting the percentage of cell viability against the log concentration of SKF-83566.

GSC Sphere Formation Assay

Objective: To assess the effect of SKF-83566 on the self-renewal capacity of glioma stem cells.

Materials:

  • Glioma stem cells (P3, BG5, BG7)

  • Stem cell culture medium

  • This compound

  • 96-well ultra-low attachment plates

Procedure:

  • Dissociate GSC spheres into single cells.

  • Plate the cells at a low density (e.g., 100 cells/well) in 96-well ultra-low attachment plates.

  • Treat the cells with different concentrations of SKF-83566 (e.g., 10 µM and 20 µM).

  • Incubate for 7-10 days to allow for sphere formation.

  • Count the number of spheres formed in each well under a microscope.

  • Analyze the data to determine the effect of SKF-83566 on sphere-forming efficiency.

3D Spheroid Invasion Assay

Objective: To evaluate the impact of SKF-83566 on the invasive potential of glioblastoma spheroids.

Materials:

  • Glioma stem cells (BG5, BG7)

  • Matrigel or a similar basement membrane matrix

  • This compound (100 µM)

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Generate GSC spheroids by culturing cells in ultra-low attachment plates.

  • Embed the spheroids in a Matrigel matrix in a 96-well plate.

  • Add culture medium containing SKF-83566 (100 µM) or vehicle control.

  • Incubate for a defined period (e.g., 72 hours).

  • Capture images of the spheroids at different time points.

  • Quantify the area of invasion by measuring the distance of cell migration from the spheroid core.

Orthotopic Xenograft Model in Mice

Objective: To assess the in vivo efficacy of SKF-83566 on glioblastoma tumor growth.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma stem cells (BG5)

  • This compound (20 mg/kg)

  • Stereotactic injection apparatus

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Intracranially implant GSCs into the brains of immunocompromised mice using a stereotactic apparatus.

  • Allow tumors to establish for a set period (e.g., 7 days).

  • Randomly assign mice to treatment (SKF-83566, 20 mg/kg, daily intraperitoneal injection) and control (vehicle) groups.

  • Monitor tumor growth over time using bioluminescence imaging or magnetic resonance imaging (MRI).

  • At the end of the study, sacrifice the mice and harvest the brains for histological analysis.

  • Analyze tumor volume and survival data to determine the therapeutic effect of SKF-83566.

Experimental and Drug Discovery Workflow

The identification of SKF-83566 as a potential anti-glioblastoma agent followed a systematic drug discovery workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Organoid_CoCulture 1. Brain Organoid & GBM Spheroid Co-culture FACS 2. FACS Sorting of Invasive vs. Non-invasive Cells Organoid_CoCulture->FACS RNA_Seq 3. Ultra-low Input RNA Sequencing (ui-RNA Seq) FACS->RNA_Seq Gene_Signature 4. Identification of Invasive Gene Signature RNA_Seq->Gene_Signature CMap 5. Connectivity MAP (CMap) Analysis Gene_Signature->CMap Candidate_ID 6. Identification of SKF-83566 CMap->Candidate_ID In_Vitro 7. In Vitro Validation (Proliferation, Stemness, Invasion) Candidate_ID->In_Vitro Pathway_Analysis 8. Mechanistic Studies (Western Blot, ChIP) In_Vitro->Pathway_Analysis In_Vivo 9. In Vivo Validation (Orthotopic Xenograft Model) Pathway_Analysis->In_Vivo

Systematic workflow for identifying and validating SKF-83566.

Conclusion and Future Directions

The dopamine receptor D1 antagonist SKF-83566 has emerged as a compelling therapeutic candidate for glioblastoma. Its ability to suppress both GSC stemness and invasion by targeting the DRD1-c-Myc-UHRF1 signaling pathway addresses critical drivers of GBM malignancy. The data presented in this guide underscore the potential of SKF-83566 and provide a foundational framework for further preclinical and clinical investigation. Future research should focus on optimizing dosing and delivery strategies to maximize efficacy and minimize potential off-target effects, as well as exploring combination therapies to overcome the notorious resistance of glioblastoma to treatment. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these promising findings and accelerate the development of novel therapies for this devastating disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experimental studies using SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist. This document outlines detailed protocols for animal handling, drug formulation, and administration across various research applications, including neuroscience and oncology.

Compound Information

  • Name: this compound

  • Mechanism of Action: A potent and selective antagonist for the D1-like dopamine receptors (D1 and D5). It also exhibits weaker antagonist activity at the 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[1]

  • Key Features: Blood-brain barrier permeable and orally active.[1]

  • Molecular Formula: C₁₇H₁₉Br₂NO

  • Molecular Weight: 413.15 g/mol

  • Solubility: Soluble in DMSO (up to 100 mM) and can be prepared in aqueous solutions.[2][3]

In Vivo Applications

This compound has been utilized in a range of in vivo studies to investigate its effects on the central nervous system and in disease models. Key applications include:

  • Neuroscience Research:

    • Studying the role of D1 dopamine receptors in learning, memory, and synaptic plasticity.

    • Investigating the neurochemical basis of psychiatric and neurological disorders.

    • Evaluating its potential in addiction and reward pathway studies.

  • Oncology Research:

    • Assessing its therapeutic potential in cancer models, such as glioblastoma.[4][5][6]

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies involving this compound.

Table 1: In Vivo Dosages and Administration Routes

Animal ModelApplicationDosageAdministration RouteVehicleReference
Mice (nude)Glioblastoma Xenograft20 mg/kg/dayIntraperitoneal (i.p.)DMSO[4]
Mice (C57BL/6J)Long-Term Potentiation (LTP)20 µg/mLOral (in drinking water)Not specified[1]
RatsD1 Receptor Blockade0.15 - 0.25 mg/kgSystemicNot specified

Table 2: Pharmacological Profile

ParameterValueTarget/SystemReference
IC₅₀ (DAT inhibition)5.7 µMDopamine Transporter[1][7]
Ki (5-HT2 receptor)11 nM5-HT2 Receptor[1]
EC₅₀ (Dopamine release)1.3 µMStriatal Slices[1][2]

Experimental Protocols

Drug Preparation and Administration

4.1.1. Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.

  • For Intraperitoneal (i.p.) Injection:

    • Option 1 (DMSO): this compound can be dissolved in 100% DMSO.[4] It is crucial to keep the injection volume low to minimize potential toxicity associated with the vehicle.

    • Option 2 (Co-solvent Mixture): A common formulation to improve solubility and reduce DMSO concentration involves a mixture of solvents. A suggested vehicle is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Option 3 (Corn Oil): For a suspension, SKF-83566 can be prepared in a vehicle of 10% DMSO and 90% corn oil.[1]

  • For Oral Administration:

    • This compound can be dissolved in the drinking water of the animals at the desired concentration.[1] Ensure fresh solutions are provided regularly.

4.1.2. Preparation of Dosing Solution (Example for i.p. injection)

This protocol is for preparing a 10 mg/mL stock solution and a 2 mg/mL dosing solution for a 20 mg/kg dose in a 25g mouse.

  • Stock Solution (10 mg/mL):

    • Weigh the required amount of this compound.

    • Dissolve in 100% DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Dosing Solution (2 mg/mL):

    • Calculate the required volume of the stock solution.

    • If using a co-solvent vehicle, prepare the mixture of PEG300, Tween-80, and saline.

    • Add the calculated volume of the DMSO stock solution to the co-solvent mixture to achieve the final desired concentration of SKF-83566 and a final DMSO concentration of 10% or less.

    • Vortex thoroughly before each injection.

Glioblastoma Orthotopic Xenograft Model

This protocol describes the use of SKF-83566 in a mouse model of glioblastoma.[4][5][6]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: Human glioblastoma stem cells (GSCs) such as P3 or BG5.[4]

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Stereotactically inject GSCs into the desired brain region (e.g., striatum).

  • Treatment Protocol:

    • Allow tumors to establish for a set period (e.g., 10 or 30 days).[4]

    • Administer this compound daily via intraperitoneal injection at a dose of 20 mg/kg.[4] The control group should receive the vehicle (DMSO) only.[4]

  • Monitoring and Endpoint:

    • Monitor tumor growth using bioluminescence imaging if the cells are luciferase-expressing.[4]

    • Monitor the animals for neurological signs and weight loss.[4]

    • The primary endpoint is typically survival, with euthanasia performed upon reaching predefined humane endpoints.

    • At the end of the study, brains can be collected for histological analysis (e.g., H&E staining) and immunohistochemistry.[4]

Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

  • Animal Model: Mice or rats.

  • Experimental Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle at the desired dose and route.

    • At a specific time point post-injection (e.g., 30 minutes), place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat).

    • Implant a guide cannula stereotactically targeting the brain region of interest (e.g., striatum or prefrontal cortex).

    • Secure the guide cannula with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples.

    • Administer this compound systemically (i.p. or s.c.).

    • Continue to collect dialysate samples at regular intervals to measure changes in neurotransmitter concentrations (e.g., dopamine and its metabolites) over time.

  • Sample Analysis:

    • Analyze the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.

Mandatory Visualizations

G cluster_0 Drug Preparation & Administration cluster_1 In Vivo Experiment cluster_2 Data Analysis SKF-83566 Stock SKF-83566 Stock Dosing Solution Dosing Solution SKF-83566 Stock->Dosing Solution Vehicle Vehicle Vehicle->Dosing Solution Administration Administration Dosing Solution->Administration Animal Model Animal Model Animal Model->Administration Behavioral Testing Behavioral Testing Administration->Behavioral Testing Microdialysis Microdialysis Administration->Microdialysis Cancer Model Cancer Model Administration->Cancer Model Data Collection Data Collection Behavioral Testing->Data Collection Microdialysis->Data Collection Cancer Model->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Experimental workflow for in vivo studies with SKF-83566.

G SKF-83566 SKF-83566 D1 Receptor D1 Receptor SKF-83566->D1 Receptor Antagonizes Adenylyl Cyclase Adenylyl Cyclase D1 Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Signaling Downstream Signaling PKA->Downstream Signaling Phosphorylates

Caption: Simplified signaling pathway of D1 receptor antagonism by SKF-83566.

References

Preparing SKF-83566 Hydrobromide Stock Solutions with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SKF-83566 hydrobromide using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a potent and selective D1-like dopamine (B1211576) receptor antagonist crucial for research in neuropharmacology and drug development.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies. This guide also includes essential data on the physicochemical properties of this compound and a diagram of a key signaling pathway it modulates.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the role of D1-like dopamine receptors in various physiological and pathological processes. It is a potent and selective antagonist for the D1 dopamine receptor, with a Ki of approximately 0.56 nM.[1][2] It also exhibits antagonist activity at the vascular 5-HT2 receptor (Ki = 11 nM) and selectively inhibits adenylyl cyclase 2 (AC2).[1][2] This compound is centrally active following systemic administration, making it suitable for a wide range of experimental paradigms.[1] Recent studies have also highlighted its potential in cancer research, specifically in suppressing glioblastoma stemness and invasion.[4][5]

Physicochemical Properties and Solubility

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. Key data for this compound are summarized in the table below.

PropertyValueReferences
Chemical Name 8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide[6]
Molecular Formula C₁₇H₁₈BrNO·HBr[1][6]
Molecular Weight 413.15 g/mol [1][7]
Purity ≥98%[1]
Appearance Solid
Solubility in DMSO Soluble to 100 mM[1]
Solubility in Water Soluble to 5 mM (with gentle warming)[2]
Solubility in Ethanol Soluble to 25 mM
CAS Number 108179-91-5[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before use for complete safety information.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important if they have been stored in a refrigerator or freezer to prevent condensation.

  • Weigh the Compound: Using a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.13 mg of the compound. Note: It is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly for greater accuracy.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube or vial. Using a calibrated micropipette, add the calculated volume of DMSO. For 4.13 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Vortex the solution for 30-60 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.[8]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This will minimize freeze-thaw cycles and protect the compound from degradation.

  • Storage: Store the aliquoted stock solutions at -20°C for long-term storage.[9] When stored properly, the solution should be stable for several months. Some suppliers suggest desiccating at room temperature for the solid form.[1]

Stock Solution Preparation Table

The following table provides the required mass of this compound and volume of DMSO for preparing various common stock solution concentrations.

Desired ConcentrationMass for 1 mL of StockMass for 5 mL of StockMass for 10 mL of Stock
1 mM 0.413 mg2.065 mg4.13 mg
5 mM 2.065 mg10.325 mg20.65 mg
10 mM 4.13 mg20.65 mg41.3 mg
50 mM 20.65 mg103.25 mg206.5 mg
100 mM 41.3 mg206.5 mg413 mg

Signaling Pathway Modulation by SKF-83566

SKF-83566 is a potent antagonist of the D1-like dopamine receptors. A significant area of research involves the heteromerization of D1 and D2 dopamine receptors, which leads to a unique signaling cascade. The D1-D2 receptor heteromer couples to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[10][11][12][13] This pathway is distinct from the canonical Gs/olf (D1) and Gi/o (D2) signaling pathways that modulate cAMP levels.[12][14]

D1_D2_Heteromer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum D1 D1 Receptor Gq11 Gq/11 D2 D2 Receptor PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces Gq11->PLC activates IP3R IP3 Receptor IP3->IP3R binds CaM CaM CaMKII CaMKII CaM->CaMKII activates Downstream Downstream Cellular Effects CaMKII->Downstream Ca2_release Ca²⁺ Release Ca2_release->CaM activates IP3R->Ca2_release induces Dopamine Dopamine Dopamine->D1 Dopamine->D2 SKF83566 SKF-83566 SKF83566->D1

Caption: D1-D2 Dopamine Receptor Heteromer Signaling Pathway.

Conclusion

The protocol outlined in this document provides a standardized method for preparing this compound stock solutions in DMSO, ensuring consistency and reliability in experimental results. By following these guidelines for preparation, storage, and handling, researchers can confidently utilize this potent D1-like dopamine receptor antagonist in their studies. The provided information on its physicochemical properties and its role in the D1-D2 heteromer signaling pathway serves as a valuable resource for experimental design and data interpretation.

References

Application Notes and Protocols: SKF-83566 Hydrobromide for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, learning and memory, motivation, and neuropsychiatric disorders. These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in common rodent behavioral studies. It is important to note that SKF-83566 also exhibits off-target activity as a dopamine transporter (DAT) inhibitor, which should be considered when interpreting experimental results.[1][2]

Data Presentation

The following tables summarize the reported dosages of this compound used in various behavioral paradigms in rats and mice. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, including the rodent strain, age, sex, and the behavioral apparatus used. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.

Table 1: this compound Dosages in Rat Behavioral Studies

Behavioral TestSpecies (Strain)Route of AdministrationDose RangeObserved EffectsReference(s)
Progressive Ratio ScheduleRat (Sprague-Dawley)Intraperitoneal (i.p.)0.015 - 0.03 mg/kgReduced breakpoint for sucrose (B13894) and corn oil reinforcement.[3]
Locomotor Activity (Open Field)RatIntraperitoneal (i.p.)Not specifiedAttenuated linear locomotion, rearing, and stereotypy.[4]
In Vivo Electrophysiology (LTP)Rat (Long-Evans)Not specified0.15 mg/kgPrevented medial prefrontal cortex long-term potentiation (LTP).[5]
Concurrent Choice TaskRatNot specifiedNot specifiedReduced lever pressing for preferred food and increased consumption of less-preferred chow.[2]

Table 2: this compound and Related Compound Dosages in Mouse Behavioral Studies

Behavioral TestCompoundSpecies (Strain)Route of AdministrationDose RangeObserved EffectsReference(s)
Prepulse InhibitionSKF-82958 (D1 Agonist)Mouse (C57BL/6J)Intraperitoneal (i.p.)0.3 mg/kgDisrupted prepulse inhibition.[6][7]
Locomotor ActivityD1 Agonist (SKF 81297)Mouse (Transgenic)SystemicNot specifiedDose-dependent increase in locomotor activity in control mice; suppression in D1 receptor overexpressing mice.[8]

Signaling Pathway

SKF-83566 acts as an antagonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by dopamine initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA). A key downstream target of PKA in striatal neurons is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). When phosphorylated by PKA at Threonine-34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream substrates, ultimately modulating neuronal excitability and gene expression.[4][9][10][11] SKF-83566, by blocking the D1 receptor, prevents this signaling cascade from being initiated by dopamine.

SKF_83566_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF_83566 SKF-83566 SKF_83566->D1R Inhibits Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Substrates Downstream Substrates PKA->Substrates Phosphorylates pDARPP_32 p-DARPP-32 (Thr34) DARPP_32->pDARPP_32 PP1 PP1 pDARPP_32->PP1 Inhibits pSubstrates Phosphorylated Substrates PP1->pSubstrates Dephosphorylates Substrates->pSubstrates Neuronal_Response Altered Neuronal Excitability & Gene Expression pSubstrates->Neuronal_Response Leads to

Caption: D1 receptor signaling cascade and the inhibitory action of SKF-83566.

Experimental Protocols

The following are detailed protocols for key behavioral experiments. These are general procedures and should be adapted to the specific research question and laboratory conditions.

Locomotor Activity (Open Field Test)

This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.

Workflow:

Open_Field_Workflow acclimation Animal Acclimation (≥ 1 week) drug_admin SKF-83566 or Vehicle Administration (e.g., i.p.) acclimation->drug_admin habituation Habituation to Test Room (30-60 min) drug_admin->habituation placement Place Animal in Center of Open Field Arena habituation->placement recording Record Behavior (e.g., 15-30 min) placement->recording analysis Analyze Data (Total distance, time in center, rearing, etc.) recording->analysis

Caption: Experimental workflow for the Open Field Test.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuating chamber with controlled lighting.

  • Animal Preparation:

    • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Handle animals for several days prior to testing to reduce stress.

    • Acclimate animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., sterile saline).

    • Administer the desired dose of SKF-83566 or vehicle via the chosen route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Record the animal's behavior for a predetermined period (e.g., 15-30 minutes) using a video tracking system.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.

    • Exploratory Behavior: Number of rearings, grooming bouts.

Motivational Behavior (Progressive Ratio Schedule)

This operant conditioning paradigm measures the motivation of an animal to work for a reward.

Workflow:

Progressive_Ratio_Workflow acclimation Animal Acclimation & Food Restriction training Operant Conditioning Training (e.g., Fixed Ratio schedules) acclimation->training baseline Establish Stable Baseline Performance on PR Schedule training->baseline drug_admin SKF-83566 or Vehicle Administration baseline->drug_admin testing Progressive Ratio Test Session drug_admin->testing analysis Analyze Data (Breakpoint, response rate, etc.) testing->analysis

Caption: Experimental workflow for the Progressive Ratio Schedule.

Methodology:

  • Apparatus: An operant conditioning chamber equipped with levers or nose-poke holes, a reward dispenser (e.g., for food pellets or liquid), and a cue light.

  • Animal Preparation:

    • House animals individually and maintain them on a restricted diet to approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

    • Provide ad libitum access to water.

  • Training:

    • Train the animals to press a lever or poke their nose in a hole to receive a reward on a simple reinforcement schedule, such as a fixed-ratio 1 (FR1) schedule (one response per reward).

    • Gradually increase the response requirement (e.g., to FR3, FR5) until a stable performance is achieved.

  • Progressive Ratio Testing:

    • Once trained, switch the animals to a progressive ratio (PR) schedule, where the number of responses required for each subsequent reward increases arithmetically or geometrically.

    • Establish a stable baseline performance on the PR schedule over several days.

  • Drug Administration:

    • Administer SKF-83566 or vehicle at a specified time before the test session.

  • Procedure:

    • Place the animal in the operant chamber and begin the PR session.

    • The session typically ends when the animal fails to make a response for a predetermined period (e.g., 5 minutes).

  • Data Analysis:

    • Breakpoint: The highest ratio completed before the animal ceases to respond. This is the primary measure of motivation.

    • Response Rate: The number of responses per unit of time.

Anxiety-Like Behavior (Elevated Plus Maze)

This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Workflow:

EPM_Workflow acclimation Animal Acclimation (≥ 1 week) drug_admin SKF-83566 or Vehicle Administration acclimation->drug_admin habituation Habituation to Test Room (30-60 min) drug_admin->habituation placement Place Animal in Center of Maze, Facing an Open Arm habituation->placement recording Record Behavior for 5 min placement->recording analysis Analyze Data (Time in open/closed arms, entries, etc.) recording->analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms of equal size.

  • Animal Preparation:

    • Follow the same general preparation as for the open field test.

  • Drug Administration:

    • Administer SKF-83566 or vehicle at a specified time before the test.

  • Procedure:

    • Gently place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms.

    • Locomotor Activity: Total number of arm entries.

Spatial Learning and Memory (Morris Water Maze)

This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of opaque water using distal cues.

Workflow:

MWM_Workflow acclimation Animal Acclimation drug_admin SKF-83566 or Vehicle Administration acclimation->drug_admin acquisition Acquisition Phase (Multiple trials over several days) drug_admin->acquisition probe_test Probe Test (Platform removed) acquisition->probe_test analysis Analyze Data (Escape latency, path length, time in target quadrant) probe_test->analysis PPI_Workflow acclimation Animal Acclimation drug_admin SKF-83566 or Vehicle Administration acclimation->drug_admin placement Place Animal in Startle Chamber drug_admin->placement habituation Habituation Period with Background Noise placement->habituation testing Presentation of Pulse-Alone and Prepulse-Pulse Trials habituation->testing analysis Calculate Percent Prepulse Inhibition testing->analysis

References

Application Notes and Protocols for SKF-83566 Hydrobromide in Long-Term Potentiation (LTP) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1] In neuroscience research, it is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in various neuronal processes, including synaptic plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism widely studied as a model for learning and memory. Dopaminergic modulation, particularly through D1-like receptors, is known to be a critical regulator of LTP induction and maintenance.[2][3]

These application notes provide detailed protocols for the use of this compound in in vitro LTP experiments, summarize key quantitative data from the literature, and illustrate the relevant signaling pathways and experimental workflows. A crucial consideration when using SKF-83566 is its off-target effect as a competitive inhibitor of the dopamine transporter (DAT), which can confound data interpretation.[4][5]

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological properties of this compound and its effects on LTP.

Table 1: Pharmacological Properties of this compound

ParameterValueSpecies/SystemReference
D1-like Receptor Binding (Ki)~0.56 nM-[1]
D2 Receptor Binding (KB)2 µM-[1]
5-HT2 Receptor Binding (Ki)11 nMVascular[1]
DAT Inhibition (IC50)5.7 µMLLc-PK cells expressing rat DAT[4][6]
[3H]CFT Binding Inhibition (IC50)0.51 µMLLc-PK cells expressing rat DAT[4][6]
EC50 for increasing evoked [DA]o1.3 µMRat striatal slices[6]

Table 2: Effects of this compound on Long-Term Potentiation (LTP)

Experimental ConditionConcentration/DoseEffect on LTPBrain RegionSpeciesReference
Blockade of D1/D5 agonist (SKF38393)-induced LTP enhancement2 µMPrevented the enhancement of LTP magnitude.Hippocampal CA1Rat
High-Frequency Stimulation (HFS)0.15 mg/kg/mL (in vivo)Prevented LTP induction and resulted in long-term depression (LTD).Medial Prefrontal Cortex (mPFC)Rat[7]
Co-application with nicotine20 µg/mL (in vivo, oral)Blocked the nicotine-induced enhancement of LTP.Hippocampal Dentate Gyrus-[8]
Alone20 µg/mL (in vivo, oral)No significant effect on baseline LTP.Hippocampal Dentate Gyrus-[8]

Experimental Protocols

This section provides detailed protocols for preparing acute hippocampal slices and inducing and recording LTP in the presence of this compound.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[9][10][11]

Materials:

  • Animals: Young adult rodents (e.g., P21-P35 rats or mice).

  • Slicing Solution (ice-cold and carbogenated):

    • Sucrose-based or NMDG-based protective cutting solution is recommended to improve slice health.

    • Example Sucrose ACSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Artificial Cerebrospinal Fluid (ACSF) (carbogenated):

    • (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2.5 CaCl2, 10 D-glucose.[10]

  • Carbogen Gas: 95% O2 / 5% CO2.

  • Vibrating microtome (vibratome).

  • Dissection tools.

  • Recovery chamber and recording chamber.

Procedure:

  • Anesthetize the animal according to the institution's approved animal care protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (300-400 µm thickness) using a vibratome in the ice-cold, carbogenated slicing solution.[9][10]

  • Transfer the slices to a recovery chamber containing ACSF continuously bubbled with carbogen.

  • Allow slices to recover at 32-34°C for 30 minutes, then maintain them at room temperature for at least 1 hour before commencing recordings.[12]

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This protocol outlines the steps for recording fEPSPs from the CA1 region of the hippocampus and inducing LTP, with the application of SKF-83566.

Materials:

  • Prepared acute hippocampal slices.

  • ACSF (for perfusion).

  • This compound stock solution (e.g., 10 mM in water or DMSO).

  • Bipolar stimulating electrode.

  • Glass recording microelectrode (filled with ACSF).

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min at 31-34°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.

    • Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Prepare the desired final concentration of SKF-83566 (e.g., 2 µM) in ACSF from the stock solution.

    • Switch the perfusion to the ACSF containing SKF-83566.

    • Allow the slice to perfuse with the drug solution for at least 20-30 minutes prior to LTP induction to ensure equilibration.

  • LTP Induction:

    • High-Frequency Stimulation (HFS): A common protocol is one or more trains of 100 pulses at 100 Hz. For a more robust LTP, multiple trains (e.g., 3 trains separated by 10-20 seconds) can be used.[1][7]

    • Theta-Burst Stimulation (TBS): This more physiological pattern can also be used. A typical TBS protocol consists of bursts of 4-5 pulses at 100 Hz, with the bursts repeated at 5 Hz (every 200 ms).[3]

  • Post-Induction Recording:

    • Continue recording fEPSPs with the same test pulse parameters used for the baseline recording for at least 60 minutes after the induction protocol.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.[9]

Mandatory Visualizations

Signaling Pathways

SKF_83566_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates DAT Dopamine Transporter (DAT) Dopamine->DAT Uptake SKF83566 SKF-83566 SKF83566->D1R Antagonizes SKF83566->DAT Inhibits G_s_olf Gs/olf D1R->G_s_olf Couples to G_q Gq D1R->G_q Couples to (Evidence Debated) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Generates PLC Phospholipase C (PLC) (Debated) IP3 IP3 PLC->IP3 Generates G_s_olf->AC Activates G_q->PLC Activates PKA PKA cAMP->PKA Activates LTP_Modulation Modulation of LTP Induction/Maintenance PKA->LTP_Modulation Phosphorylates Targets Ca_release Ca²⁺ Release from Stores IP3->Ca_release Triggers Ca_release->LTP_Modulation

Caption: Signaling pathways affected by SKF-83566 in the context of LTP.

Experimental Workflow

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SlicePrep 1. Prepare Acute Hippocampal Slices Recovery 2. Slice Recovery (>1 hour) SlicePrep->Recovery Baseline 3. Record Stable Baseline fEPSPs (20-30 min) Recovery->Baseline DrugApp 4. Perfuse with SKF-83566 (20-30 min) Baseline->DrugApp Induction 5. Induce LTP (HFS or TBS) DrugApp->Induction PostRec 6. Record Post-Induction fEPSPs (>60 min) Induction->PostRec Analysis 7. Analyze fEPSP Slope (% of Baseline) PostRec->Analysis

Caption: Experimental workflow for an in vitro LTP experiment using SKF-83566.

Discussion and Considerations

This compound is a potent tool for dissecting the role of D1-like dopamine receptors in LTP. The primary mechanism through which D1 receptor antagonism is thought to affect LTP is by inhibiting the Gs/olf-adenylyl cyclase-cAMP-PKA signaling cascade.[2][9] This pathway is known to enhance the function of NMDA receptors and promote the synaptic incorporation of AMPA receptors, both of which are critical for LTP.

The potential coupling of D1-like receptors to Gq proteins and the subsequent activation of the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) pathway is an area of ongoing research and some debate. While this could provide an alternative mechanism for modulating intracellular calcium levels and influencing synaptic plasticity, the role of this pathway in D1-mediated LTP modulation is less established than the cAMP/PKA pathway.

A significant confounding factor in the interpretation of data obtained with SKF-83566 is its inhibitory action on the dopamine transporter (DAT).[4][5] By blocking dopamine reuptake, SKF-83566 can increase extracellular dopamine concentrations. This could lead to the activation of other dopamine receptor subtypes (e.g., D2-like receptors) that are not blocked by SKF-83566, potentially producing effects that are not solely attributable to D1-like receptor antagonism. Researchers should consider using appropriate controls, such as co-application with a DAT inhibitor like GBR 12909, to dissect the D1-receptor-specific effects from the DAT-inhibitory effects.

References

Application Notes and Protocols for SKF-83566 Hydrobromide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SKF-83566 hydrobromide, a potent pharmacological tool, in various cell culture assays. This document is intended to guide researchers in designing and executing experiments to investigate dopamine (B1211576) D1-like receptor signaling and dopamine transporter (DAT) function.

Introduction

This compound is a selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors) with a high affinity.[1][2] It is a valuable tool for studying the physiological and pathological roles of these receptors in the central nervous system and other tissues. In addition to its primary target, SKF-83566 has been shown to act as a competitive inhibitor of the dopamine transporter (DAT), albeit with a lower potency.[3][4][5][6] This dual activity should be considered when interpreting experimental results. SKF-83566 has also been reported to be an antagonist at the vascular 5-HT2 receptor and a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2][3]

Physicochemical Properties and Storage

PropertyValue
Chemical Name 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide
Molecular Formula C₁₇H₁₉Br₂NO
Molecular Weight 413.15 g/mol
Purity >98%
Form Solid
Storage Store at -20°C.[7]
Preparation of Stock Solutions

This compound can be prepared as a stock solution in an aqueous buffer or dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To prepare a 10 mM stock solution in DMSO, dissolve 4.13 mg of this compound in 1 mL of DMSO. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[8] Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of this compound from various studies.

Table 1: Receptor and Transporter Binding Affinities
TargetLigandCell Line/TissueKᵢ (nM)IC₅₀ (nM)Reference
Dopamine D1 Receptor VariousNot Specified~0.56-[1][2]
Dopamine D2 Receptor VariousNot Specified2000-[1][2]
5-HT₂ Receptor VariousVascular Tissue11-[1][2][3]
Dopamine Transporter (DAT) [³H]CFTLLc-PK-rDAT cells-510 ± 110[4][5]
Dopamine Transporter (DAT) [³H]CFTLLc-PK-rDAT cell membranes-770 ± 170[4][5]
Table 2: Functional Assay Potencies
AssayCell Line/TissueParameterValue (µM)Reference
Dopamine Uptake Inhibition LLc-PK-rDAT cellsIC₅₀5.73 ± 0.24[4][5][6]
Evoked Dopamine Release Rat Striatal SlicesEC₅₀1.3 ± 0.2[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay

It is crucial to determine the cytotoxic potential of SKF-83566 in the cell line of interest to ensure that observed effects are not due to cell death.

Principle: Colorimetric or fluorometric assays such as MTT, MTS, or CCK-8, or luminometric ATP assays can be used to assess cell viability.[9][10][11] These assays measure metabolic activity, which is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT, MTS, or CCK-8 reagent, or an ATP-based assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader (absorbance or luminescence)

Protocol (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine the antagonistic effect of SKF-83566 on D1 receptor-mediated adenylyl cyclase activation.

Principle: D1 receptors are Gs-coupled, and their activation by an agonist (e.g., dopamine) leads to an increase in intracellular cAMP. An antagonist like SKF-83566 will inhibit this agonist-induced cAMP production. cAMP levels can be measured using various methods, including TR-FRET, ELISA, or reporter gene assays.[12]

Materials:

  • Cells expressing the dopamine D1 receptor (e.g., CHO-K1-D1 or HEK293-D1)

  • 96-well or 384-well white, opaque plates

  • This compound stock solution

  • D1 receptor agonist (e.g., Dopamine, SKF-81297)

  • cAMP assay kit (e.g., TR-FRET based)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • Plate reader capable of TR-FRET

Protocol (TR-FRET Example):

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).

  • Antagonist Addition: Add 5 µL of SKF-83566 dilutions (in stimulation buffer) to the wells of the 384-well plate. For the no-inhibition control, add 5 µL of stimulation buffer.

  • Agonist Stimulation: Add 5 µL of a D1 agonist (at a final concentration equal to its EC₈₀, predetermined) to all wells except the basal control wells (which receive 5 µL of stimulation buffer).

  • Incubation: Incubate for 15-30 minutes at 37°C.[13]

  • cAMP Detection: Add the cAMP detection reagents from the kit according to the manufacturer's instructions. This typically involves adding a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP analog.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC₅₀ value.

Dopamine Uptake Assay

This assay measures the inhibitory effect of SKF-83566 on the dopamine transporter (DAT).

Principle: Cells expressing DAT will take up extracellular dopamine. This uptake can be measured using radiolabeled dopamine ([³H]DA).[2][3][4] An inhibitor like SKF-83566 will reduce the amount of [³H]DA taken up by the cells.

Materials:

  • Cells stably expressing the dopamine transporter (e.g., LLc-PK-rDAT)

  • 24-well or 96-well tissue culture plates

  • This compound stock solution

  • [³H]Dopamine

  • Uptake buffer (e.g., HEPES-buffered saline containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1 µM pargyline, 2 mg/ml glucose, and 5 mg/ml ascorbic acid)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed LLc-PK-rDAT cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells with varying concentrations of SKF-83566 in uptake buffer for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [³H]Dopamine to a final concentration of ~10-20 nM to each well to initiate the uptake.

  • Incubation: Incubate for 5-10 minutes at room temperature. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS to each well.

  • Measurement: Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909 or cocaine) from the total uptake. Plot the SKF-83566 concentration versus the percent inhibition of specific uptake to calculate the IC₅₀ value.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Dopamine Dopamine Dopamine->D1R SKF83566 SKF-83566 SKF83566->D1R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of SKF-83566.

Experimental Workflow for a cAMP Assay

cAMP_Workflow start Start cell_prep Prepare D1R-expressing cells in stimulation buffer start->cell_prep antagonist_add Add SKF-83566 (various concentrations) cell_prep->antagonist_add agonist_add Add D1 Agonist (e.g., Dopamine) antagonist_add->agonist_add incubation1 Incubate (15-30 min, 37°C) agonist_add->incubation1 detection_reagents Add cAMP detection reagents (TR-FRET) incubation1->detection_reagents incubation2 Incubate (60 min, RT) detection_reagents->incubation2 read_plate Read TR-FRET signal incubation2->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze

Caption: A typical experimental workflow for determining the IC₅₀ of SKF-83566 using a TR-FRET based cAMP assay.

References

Application Notes and Protocols for Radioligand Binding Assay of SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting radioligand binding assays to characterize the interaction of SKF-83566 hydrobromide with its primary target, the dopamine (B1211576) D1 receptor, as well as its off-target interactions.

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors). It also exhibits antagonist activity at the vascular 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[1][2] Understanding the binding characteristics of SKF-83566 is crucial for its application in research related to neurological and psychiatric disorders.

Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein.[3][4] Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5][6] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[7][8] The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to an amplified phosphorylation state of numerous effector proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.[4][8]

D1_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Agonist Dopamine (Agonist) D1R D1 Receptor Agonist->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Effectors Downstream Effectors PKA->Effectors Phosphorylates pDARPP32 p-DARPP-32 PP1 PP1 pDARPP32->PP1 Inhibits PP1->Effectors Dephosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway.

Quantitative Data Summary

The binding affinity of this compound and other relevant ligands for the dopamine D1 receptor and other targets is summarized below.

CompoundTargetRadioligandKi (nM)IC50 (nM)Reference(s)
SKF-83566 D1 Receptor ~0.4 - 0.56
SKF-835665-HT2 Receptor11[1]
SKF-83566Dopamine Transporter (DAT)[3H]CFT510[9]
SKF-83566Dopamine Transporter (DAT)[3H]DA Uptake5700[1][9]
SCH 23390D1-like Receptors[3H]SCH 23390~1-3 (Kd)[10]
(+)-ButaclamolD1 Receptor[3H]SCH 233903.07
HaloperidolD2 Receptor[3H]N-methylspiperone7.15[11]
ReceptorRadioligandBmaxTissue/Cell LineReference(s)
D1 Receptor [3H]SCH 23390 11.85 pmol/mg protein CHO-K1 cells [12]
D1 Receptor[3H]SCH 2339069 pmol/g wet weightRat Striatum[13]

Experimental Protocols

A detailed methodology for performing radioligand binding assays to determine the affinity of SKF-83566 for the D1 dopamine receptor is provided below. This protocol is adapted from standard procedures for D1 receptor binding assays using the radioligand [3H]SCH 23390.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells) Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Competitors) Incubation 3. Incubation (Membranes + Radioligand ± Competitor) Reagent_Prep->Incubation Filtration 4. Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Quantification (Scintillation Counting) Filtration->Counting Data_Processing 6. Data Processing (Calculate Specific Binding) Counting->Data_Processing Curve_Fitting 7. Curve Fitting & Parameter Determination (Kd, Bmax, Ki) Data_Processing->Curve_Fitting

Caption: General workflow for a radioligand binding assay.

Membrane Preparation

This protocol describes the preparation of crude membrane fractions from either cell culture or animal tissue.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10][14]

  • Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[10][14][15]

  • Resuspend the pellet in fresh, cold Homogenization Buffer and repeat the centrifugation step.[14]

  • Resuspend the final pellet in Wash Buffer or a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.[14][16]

Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

This assay determines the affinity (Kd) and receptor density (Bmax) of the radioligand for the D1 receptor.

Materials:

  • D1 receptor-containing membrane preparation.

  • Radioligand: [3H]SCH 23390 (e.g., 0.04 - 10 nM final concentration range).[15][17]

  • Non-specific binding control: 10 µM (+)-Butaclamol or another suitable D1 antagonist.[10][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[10]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the radioligand.

  • For total binding, add assay buffer, membrane preparation (e.g., 50-100 µg protein), and varying concentrations of [3H]SCH 23390.

  • For non-specific binding, add assay buffer, membrane preparation, varying concentrations of [3H]SCH 23390, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).[10][15]

  • The final assay volume is typically 250 µL.[14]

  • Incubate the plate for 30-60 minutes at 25-30°C with gentle agitation.[14][18][19]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3-4 times).[14]

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay (to determine Ki of SKF-83566)

This assay determines the affinity (Ki) of the unlabeled test compound (SKF-83566) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the D1 receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compound: this compound (prepare serial dilutions).

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of SKF-83566.

  • To each well (except non-specific binding), add assay buffer, membrane preparation, and a fixed concentration of [3H]SCH 23390 (typically at or near its Kd value).

  • Add serial dilutions of SKF-83566 to the appropriate wells.

  • For total binding wells, add assay buffer instead of the competitor.

  • For non-specific binding wells, add a high concentration of an unlabeled D1 antagonist (e.g., 10 µM (+)-butaclamol).[10][15]

  • Follow steps 5-9 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of SKF-83566.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

References

Administration of SKF-83566 Hydrobromide in Animal Models of Addiction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). It is a valuable tool for investigating the role of D1 receptor signaling in the neurobiological mechanisms underlying addiction. However, a critical consideration when using this compound is its dual action as a competitive inhibitor of the dopamine transporter (DAT), which can complicate the interpretation of in vivo studies. Notably, SKF-83566 exhibits greater potency at the cocaine binding site on the DAT compared to its effect on dopamine uptake.[1][2][3]

These application notes provide an overview of the use of this compound in common animal models of addiction, including protocols adapted from studies using other D1 receptor antagonists due to the limited availability of specific protocols for SKF-83566 in these paradigms. The provided information aims to guide researchers in designing and conducting experiments to evaluate the effects of SKF-83566 on drug-seeking behavior, reward, and relapse.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Characterization of SKF-83566

ParameterValueSpecies/SystemReference
Dopamine Transporter (DAT) Inhibition
IC50 for [3H]DA uptake5.73 µMLLc-PK cells expressing rat DAT[2]
IC50 for [3H]CFT (cocaine analog) binding0.51 µMLLc-PK cells expressing rat DAT[2]
Dopamine Release
EC50 for increasing evoked extracellular DA1.3 µMRat striatal slices[2]
Maximum increase in evoked extracellular DA~65% at 5 µMRat striatal slices[2]

Table 2: In Vivo Behavioral Effects of SKF-83566 in Rodents

Behavioral ParadigmAnimal ModelDoses Administered (Route)Observed EffectsReference
Locomotor ActivityRatsNot specifiedAttenuated linear locomotion, rearing, and stereotypy times. Less potent than SCH 23390.[1]
Progressive Ratio (Sucrose Reinforcement)Rats0.015 and 0.03 mg/kg (i.p.)Dose-dependent reduction in the parameter 'a' of the response rate curve, suggesting a decrease in the reinforcing efficacy of sucrose (B13894).[4]
Progressive Ratio (Corn Oil Reinforcement)Rats0.015 and 0.03 mg/kg (i.p.)No significant effect on the parameter 'a', but a reduction in the parameter 'k', suggesting an effect on the rate of decline in responding.[4]

Experimental Protocols

Important Considerations Before Starting:

  • Dual Pharmacology: Due to SKF-83566's action as a DAT inhibitor, it is crucial to include appropriate control experiments to dissect the contributions of D1 receptor antagonism versus DAT inhibition to the observed behavioral effects. This may include comparing its effects to a selective DAT inhibitor or a D1 antagonist without significant DAT activity.

  • Dose Selection: The provided doses are starting points. It is essential to perform dose-response studies for any new behavioral paradigm to determine the optimal dose range.

  • Vehicle and Administration: this compound is soluble in saline. Intraperitoneal (i.p.) injection is a common route of administration for systemic effects. For targeting specific brain regions, intracranial microinjections can be utilized.

Protocol 1: Cocaine Self-Administration in Rats

This protocol is adapted from general cocaine self-administration procedures and studies using D1 receptor antagonists. It aims to assess the effect of SKF-83566 on the reinforcing properties of cocaine.

1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

  • Individually housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.

  • Food and water are available ad libitum unless otherwise specified for initial training.

2. Surgical Procedure: Intravenous Catheter Implantation:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back of the animal.

  • Allow at least 5-7 days for recovery before starting behavioral procedures. Flush the catheters daily with heparinized saline to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.

4. Self-Administration Training:

  • Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.

  • A single press on the active lever results in an intravenous infusion of cocaine delivered over a few seconds, paired with the illumination of the stimulus light for a 20-second time-out period, during which further lever presses have no consequence.

  • Presses on the inactive lever are recorded but have no programmed consequences.

  • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

5. SKF-83566 Administration and Testing:

  • Once a stable baseline is established, begin testing the effects of SKF-83566.

  • Administer this compound (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

  • Use a within-subjects design where each rat receives each dose of SKF-83566 in a counterbalanced order, with several days of baseline responding between drug administrations.

  • Record the number of active and inactive lever presses and the number of infusions received.

Expected Outcome and Interpretation:

  • Blockade of D1 receptors is expected to attenuate the reinforcing effects of cocaine, leading to a decrease in responding on the active lever. However, due to the DAT inhibiting properties of SKF-83566, an increase in extracellular dopamine may occur, potentially leading to complex dose-dependent effects. At certain doses, animals might increase their cocaine intake to compensate for the D1 receptor blockade.

Protocol 2: Methamphetamine Conditioned Place Preference (CPP) in Mice

This protocol outlines a procedure to evaluate whether SKF-83566 can block the rewarding effects of methamphetamine as measured by CPP.

1. Animals and Housing:

  • Male C57BL/6J or Swiss Webster mice (8-10 weeks old).

  • Group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.

  • Food and water are available ad libitum.

2. Apparatus:

  • A three-chamber CPP apparatus with two larger outer chambers differing in visual and tactile cues (e.g., wall color/pattern and floor texture) and a smaller central neutral chamber.

3. Experimental Procedure (Unbiased Design):

  • Phase 1: Pre-Conditioning Test (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Phase 2: Conditioning (Days 2-9):

    • On conditioning days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.

    • On alternate days, administer saline and confine the mouse to the other outer chamber for 30 minutes.

    • To test the effect of SKF-83566 on the acquisition of CPP, administer SKF-83566 (e.g., 0.03, 0.1, 0.3 mg/kg, i.p.) or vehicle 30 minutes before the methamphetamine injection on conditioning days.

  • Phase 3: Post-Conditioning Test (Day 10): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

4. Data Analysis:

  • Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

  • Compare the preference scores between the vehicle-treated and SKF-83566-treated groups.

Expected Outcome and Interpretation:

  • A significant preference for the drug-paired chamber in the vehicle group indicates successful conditioning.

  • SKF-83566 is expected to block the acquisition of methamphetamine-induced CPP, resulting in a significantly lower preference score compared to the vehicle group. This would suggest that D1 receptor signaling is necessary for the rewarding effects of methamphetamine. The DAT inhibitory action of SKF-83566 could potentially modulate this effect.

Protocol 3: Reinstatement of Drug-Seeking Behavior in Rats

This protocol, adapted from studies on cue-induced reinstatement, is designed to assess the effect of SKF-83566 on relapse-like behavior.

1. Animals, Housing, Surgery, and Apparatus:

  • Follow the procedures outlined in Protocol 1.

2. Self-Administration Training:

  • Train rats to self-administer a drug of abuse (e.g., cocaine 0.5 mg/kg/infusion or heroin 0.05 mg/kg/infusion) on an FR1 schedule as described in Protocol 1. The drug infusion should be paired with a discrete cue (e.g., a tone and a light).

3. Extinction Training:

  • After stable self-administration is achieved, begin extinction sessions.

  • During extinction, presses on the active lever no longer result in drug infusion or the presentation of the cue.

  • Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three days of self-administration).

4. Reinstatement Test:

  • On the test day, administer SKF-83566 (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.

  • Present the cue (that was previously paired with drug infusion) contingent on an active lever press, but do not deliver the drug.

  • Record the number of active and inactive lever presses for a 2-hour session.

5. Data Analysis:

  • Compare the number of active lever presses on the reinstatement test day between the vehicle- and SKF-83566-treated groups.

Expected Outcome and Interpretation:

  • Presentation of the drug-associated cue is expected to reinstate drug-seeking behavior (i.e., a significant increase in active lever pressing) in the vehicle-treated group.

  • SKF-83566 is hypothesized to attenuate cue-induced reinstatement, suggesting that D1 receptor signaling is involved in the motivational effects of drug-associated cues.

Mandatory Visualizations

Signaling Pathway of Dopamine and the Actions of SKF-83566

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Actions DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Signaling (e.g., CREB, DARPP-32) PKA->downstream SKF_83566 SKF-83566 SKF_83566->DAT Inhibits SKF_83566->D1R Antagonizes Cocaine Cocaine Cocaine->DAT Inhibits

Caption: Dopamine signaling and the dual antagonistic and inhibitory actions of SKF-83566.

Experimental Workflow for Cocaine Self-Administration and SKF-83566 Testing

G start Start surgery Intravenous Catheter Surgery start->surgery recovery Recovery (5-7 days) surgery->recovery training Cocaine Self-Administration Training (FR1 Schedule) recovery->training baseline Stable Baseline Responding training->baseline test_day Test Day baseline->test_day injection Administer SKF-83566 or Vehicle (i.p.) test_day->injection session Self-Administration Session (2 hours) injection->session data Record Lever Presses and Infusions session->data end End data->end

Caption: Workflow for investigating SKF-83566 effects on cocaine self-administration.

Logical Flow for a Conditioned Place Preference (CPP) Experiment

G cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Data Analysis pre_test Pre-Test: Measure baseline preference conditioning Day 2, 4, 6, 8: Methamphetamine + SKF-83566/Vehicle in Paired Chamber Day 3, 5, 7, 9: Saline in Unpaired Chamber pre_test->conditioning post_test Post-Test: Measure preference after conditioning conditioning->post_test analysis Calculate Preference Score and Compare Groups post_test->analysis

Caption: Logical phases of a Conditioned Place Preference experiment to test SKF-83566.

References

Application Notes and Protocols: SKF-83566 Hydrobromide in Orthotopic Xenograft Models of Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The dopamine (B1211576) receptor D1 (DRD1) has emerged as a potential therapeutic target in GBM. SKF-83566, a DRD1 antagonist, has demonstrated preclinical efficacy in suppressing glioblastoma stemness and invasion.[1] These application notes provide a comprehensive overview of the use of SKF-83566 hydrobromide in orthotopic xenograft models of glioblastoma, based on findings from key research. Detailed protocols for establishing and utilizing these models for the evaluation of SKF-83566 are provided, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effect of SKF-83566 on tumor growth and survival in orthotopic xenograft models of glioblastoma using patient-derived glioblastoma stem cells (GSCs), P3 and BG5.

Note: The data in the following tables are estimated from the graphical representations in Xue et al., 2024.[1]

Table 1: Effect of SKF-83566 on Tumor Growth (P3 GSC Orthotopic Xenograft Model)

Treatment GroupDay 10 (Photons/s)Day 17 (Photons/s)Day 24 (Photons/s)
Control (Vehicle)~1.0 x 10^6~4.0 x 10^6~8.0 x 10^6
SKF-83566 (20 mg/kg/day)~1.0 x 10^6~2.0 x 10^6~3.5 x 10^6

Table 2: Effect of SKF-83566 on Tumor Growth (BG5 GSC Orthotopic Xenograft Model)

Treatment GroupDay 30 (Photons/s)Day 43 (Photons/s)Day 49 (Photons/s)
Control (Vehicle)~0.5 x 10^7~2.5 x 10^7~5.0 x 10^7
SKF-83566 (20 mg/kg/day)~0.5 x 10^7~1.0 x 10^7~2.0 x 10^7

Table 3: Effect of SKF-83566 on Survival (P3 and BG5 GSC Orthotopic Xenograft Models)

Cell LineTreatment GroupMedian Survival (Days)
P3Control (Vehicle)~28
P3SKF-83566 (20 mg/kg/day)~35
BG5Control (Vehicle)~55
BG5SKF-83566 (20 mg/kg/day)~65

Signaling Pathway

SKF-83566 exerts its anti-glioblastoma effects by inhibiting the DRD1-c-Myc-UHRF1 signaling pathway.[1] Inhibition of DRD1 leads to reduced nuclear entry of the transcription factor c-Myc, which in turn downregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a key protein involved in DNA methylation and cell proliferation.

SKF83566_Pathway cluster_cell Glioblastoma Cell SKF83566 SKF-83566 DRD1 DRD1 SKF83566->DRD1 inhibits cMyc_cyto c-Myc (cytoplasm) DRD1->cMyc_cyto promotes nuclear entry cMyc_nuc c-Myc (nucleus) cMyc_cyto->cMyc_nuc translocation UHRF1 UHRF1 cMyc_nuc->UHRF1 upregulates transcription Proliferation GBM Proliferation & Invasion UHRF1->Proliferation promotes

SKF-83566 Signaling Pathway in Glioblastoma.

Experimental Protocols

Preparation of Glioblastoma Stem Cells (GSCs) for Implantation

This protocol is adapted from established methods for culturing and preparing GSCs.[2]

Materials:

  • Patient-derived GSC lines (e.g., P3, BG5) modified to express luciferase

  • Serum-free neural stem cell medium

  • Accutase

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue

  • Hemocytometer

  • Sterile microcentrifuge tubes

Procedure:

  • Culture GSCs as neurospheres in serum-free neural stem cell medium.

  • To passage or prepare for injection, collect neurospheres and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and wash the cell pellet with sterile PBS.

  • Resuspend the pellet in Accutase and incubate at 37°C for 5-10 minutes, or until spheres are dissociated into a single-cell suspension.

  • Neutralize Accutase with an equal volume of media and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile PBS.

  • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >90%.

  • Centrifuge the required number of cells and resuspend in sterile, ice-cold PBS at a final concentration of 5 x 10^4 cells/µL. Keep on ice until injection.

Orthotopic Xenograft Implantation

This protocol describes the stereotactic intracranial injection of GSCs into immunodeficient mice.[3][4][5][6]

Materials:

  • 6-8 week old female athymic nude mice

  • Anesthetic (e.g., isoflurane)

  • Stereotactic frame

  • Micro-skull drill with a fine burr

  • Hamilton syringe with a 26-gauge needle

  • GSC suspension (from Protocol 1)

  • Bone wax

  • Surgical sutures or clips

  • Antiseptic solution and sterile swabs

  • Analgesic

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) and mount it in the stereotactic frame.

  • Apply antiseptic to the scalp and make a small midline incision to expose the skull.

  • Identify the bregma. Using the stereotactic apparatus, move the drill to the desired coordinates for injection into the striatum (e.g., 2 mm lateral to the midline, 0.5 mm anterior to the bregma).

  • Carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.

  • Lower the Hamilton syringe needle through the burr hole to a depth of 3 mm from the dura.

  • Slowly inject 2-5 µL of the GSC suspension (1-2.5 x 10^5 cells) over 2-5 minutes.

  • Leave the needle in place for an additional 2-5 minutes to prevent reflux, then slowly withdraw it.

  • Seal the burr hole with bone wax and close the scalp incision with sutures or clips.

  • Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery.

Administration of this compound

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Animal gavage needles or equipment for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Based on the study by Xue et al., begin treatment 10 days (for P3 model) or 30 days (for BG5 model) post-implantation.[1]

  • Administer SKF-83566 at a dose of 20 mg/kg body weight daily via the desired route (e.g., oral gavage or intraperitoneal injection).

  • The control group should receive an equivalent volume of the vehicle.

In Vivo Bioluminescence Imaging

This protocol outlines the monitoring of tumor growth using bioluminescence imaging.[7][8][9]

Materials:

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin, potassium salt

  • Anesthetic (isoflurane)

Procedure:

  • Begin imaging at the start of treatment and continue at regular intervals (e.g., weekly).

  • Administer D-luciferin (150 mg/kg) via intraperitoneal injection to the tumor-bearing mice.

  • Wait for 10-15 minutes for the substrate to distribute.

  • Anesthetize the mice with isoflurane.

  • Place the mice in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images according to the manufacturer's instructions.

  • Quantify the signal intensity (in photons/second) from a defined region of interest (ROI) over the head of each mouse.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment & Analysis GSC_Culture GSC Culture & Luciferase Transduction Cell_Prep Single-Cell Suspension Prep GSC_Culture->Cell_Prep Implantation Orthotopic Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth (10-30 days) Implantation->Tumor_Growth Treatment SKF-83566 or Vehicle Admin. Tumor_Growth->Treatment Imaging Bioluminescence Imaging Treatment->Imaging Survival Survival Analysis Imaging->Survival

Orthotopic Xenograft Experimental Workflow.

References

Application Notes and Protocols for Electrophysiological Studies Using SKF-83566 Hydrobromide to Block D1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKF-83566 hydrobromide in electrophysiological studies to investigate the role of D1 dopamine (B1211576) receptors. A critical consideration highlighted throughout these protocols is the compound's dual action as both a D1 receptor antagonist and a dopamine transporter (DAT) inhibitor. Careful experimental design and interpretation are paramount to delineating these distinct effects.

Introduction to this compound

This compound is a widely used pharmacological tool in neuroscience research. It is a potent and selective antagonist for D1-like dopamine receptors. However, it is crucial to recognize that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT), albeit with a lower potency compared to its D1 receptor antagonism.[1] This dual functionality necessitates careful consideration in experimental design and data interpretation to isolate the effects of D1 receptor blockade from those of DAT inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SKF-83566 from electrophysiological and binding studies.

Table 1: Effects of SKF-83566 on Dopamine Dynamics (Fast-Scan Cyclic Voltammetry in Rat Striatal Slices)

ParameterValueConcentration of SKF-83566Reference
Maximum Increase in Peak Evoked Extracellular Dopamine ([DA]o)~65%5 µM[1][2][3]
EC50 for increasing peak evoked [DA]o1.3 µMN/A[3]
Increase in [DA]o Clearance Time (t50)Concentration-dependent1, 5, and 10 µM[3]

Table 2: Inhibitory Constants of SKF-83566

ParameterValueAssayReference
IC50 for [3H]DA uptake inhibition (DAT inhibition)5.7 µMLLc-PK cells expressing rat DAT[1][2]
IC50 for [3H]CFT (cocaine analog) binding inhibition0.51 µMLLc-PK cells expressing rat DAT[1][2]

Experimental Protocols

Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) in Acute Striatal Slices

This protocol is designed to measure real-time dopamine release and uptake dynamics in response to electrical stimulation and to assess the effects of SKF-83566.

3.1.1. Materials

  • This compound (prepare fresh stock solutions)

  • Nomifensine (B1679830) (as a positive control for DAT inhibition)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • Vibratome

  • FSCV recording system

3.1.2. Methods

  • Slice Preparation: Prepare coronal striatal slices (300-400 µm thick) from adult rats or mice using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.

  • Baseline Recording: Evoke dopamine release with a single electrical pulse. Record baseline dopamine release and uptake kinetics for a stable period.

  • SKF-83566 Application: Bath-apply SKF-83566 at the desired concentration (e.g., 1-10 µM). Allow at least 20-30 minutes for the drug to equilibrate before recording post-drug effects.

  • Data Acquisition: Record changes in peak evoked dopamine concentration and the time course of dopamine clearance (t50).

  • Control Experiment (Occlusion): To confirm the DAT inhibitory effect of SKF-83566, pre-incubate a slice with a saturating concentration of a potent DAT inhibitor like nomifensine (e.g., 10 µM). After establishing a stable baseline in the presence of nomifensine, apply SKF-83566. The effects of SKF-83566 on dopamine release and clearance should be occluded if they are mediated by DAT inhibition.[2][4]

3.1.3. Data Analysis

  • Measure the peak amplitude of the evoked dopamine signal.

  • Calculate the half-life (t50) of the dopamine signal decay to assess uptake rate.

  • Compare pre- and post-drug application values using appropriate statistical tests.

Protocol 2: In Vivo Extracellular Recording of Long-Term Potentiation (LTP) in the Medial Prefrontal Cortex (mPFC)

This protocol describes how to investigate the role of D1 receptor blockade by SKF-83566 on synaptic plasticity in the mPFC of anesthetized rats.

3.2.1. Materials

  • This compound (for systemic or local administration)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

3.2.2. Methods

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Electrode Implantation: Surgically implant a stimulating electrode in the ventral hippocampus or corpus callosum and a recording electrode in the layer V of the mPFC.

  • Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

  • Drug Administration: Administer SKF-83566 systemically (e.g., intraperitoneally) or locally via a microinjection cannula near the recording site. A typical in vivo dose is 0.15 mg/kg.[5] Allow sufficient time for the drug to take effect.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

  • Control Groups: Include a vehicle-treated control group to compare the effects of SKF-83566.

3.2.3. Data Analysis

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the pre-HFS baseline.

  • Compare the magnitude of LTP between the SKF-83566 and vehicle groups. Administration of SKF-83566 has been shown to prevent mPFC LTP and can result in HFS-induced long-term depression, indicating that D1 receptor activation is necessary for the induction of mPFC glutamate-based LTP.[5]

Signaling Pathways and Visualizations

D1 Receptor-Mediated Signaling in Synaptic Plasticity

Dopamine D1 receptor activation is critically involved in modulating synaptic plasticity, such as long-term potentiation (LTP). The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and ion channels like NMDA receptors, ultimately leading to changes in synaptic strength.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor DAT Dopamine Transporter Dopamine->DAT G_Protein Gs D1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP SKF_83566_DAT SKF-83566 SKF_83566_DAT->DAT Inhibition PKA PKA cAMP->PKA NMDA_R NMDA Receptor PKA->NMDA_R Phosphorylation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression SKF_83566_D1 SKF-83566 SKF_83566_D1->D1_Receptor Blockade

Caption: D1 receptor signaling and the dual action of SKF-83566.

Experimental Workflow for FSCV Studies

The following diagram illustrates a typical workflow for conducting FSCV experiments with SKF-83566, including the crucial control for its DAT inhibitory effects.

FSCV_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_control Control for DAT Inhibition cluster_analysis Data Analysis Slice_Prep Prepare Striatal Slices Recovery Slice Recovery Slice_Prep->Recovery Baseline Record Baseline DA Release Recovery->Baseline Nomifensine_Baseline Record Baseline in Nomifensine Recovery->Nomifensine_Baseline SKF_Application Apply SKF-83566 Baseline->SKF_Application Record_Effect Record Effect of SKF-83566 SKF_Application->Record_Effect Analyze_Data Analyze Peak [DA]o and t50 Record_Effect->Analyze_Data SKF_Nomi_Application Apply SKF-83566 in presence of Nomifensine Nomifensine_Baseline->SKF_Nomi_Application Record_Occlusion Record for Occlusion of Effect SKF_Nomi_Application->Record_Occlusion Record_Occlusion->Analyze_Data Compare_Conditions Compare Baseline, SKF-83566, and Occlusion Analyze_Data->Compare_Conditions

Caption: Experimental workflow for FSCV with SKF-83566.

Considerations and Troubleshooting

  • Confounding DAT Inhibition: The primary challenge when using SKF-83566 is to distinguish between its D1 antagonist and DAT inhibitor effects. The occlusion experiment with a potent DAT inhibitor is a critical control.

  • Concentration Selection: Use the lowest effective concentration of SKF-83566 to minimize off-target effects, including DAT inhibition.

  • Alternative Antagonists: When possible, confirm findings with other D1 antagonists that have a different pharmacological profile, particularly with respect to DAT.

  • Data Interpretation: When SKF-83566 alters dopamine clearance, it is a strong indication of DAT inhibition. Changes in synaptic plasticity in the absence of significant alterations in dopamine clearance are more likely attributable to D1 receptor blockade.

By carefully considering the dual action of SKF-83566 and implementing appropriate control experiments, researchers can effectively utilize this compound to elucidate the complex roles of D1 dopamine receptors in neuronal function.

References

Application Notes and Protocols: SKF-83566 Hydrobromide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF-83566 hydrobromide is a synthetic compound widely utilized in neuroscience research. It is primarily characterized as a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] Beyond its primary target, SKF-83566 also exhibits antagonist activity at the vascular 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[3][4][5] Furthermore, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2).[1][2][6] These pharmacological properties make SKF-83566 a valuable tool for investigating the roles of these signaling pathways in various cellular and physiological processes.

This document provides detailed protocols for the dissolution and application of this compound for in vitro experiments, ensuring optimal performance and reproducibility.

Physicochemical Properties and Solubility

Proper dissolution is critical for the accurate and effective use of this compound in in vitro assays. The solubility of the compound can vary depending on the solvent.

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO≤ 100 mM[1][2][6]Recommended for preparing high-concentration stock solutions.
Water≤ 5 mM[6]Gentle warming and sonication may be required to achieve complete dissolution.[6] Some sources report insolubility in water, likely at higher concentrations.[7]
EthanolNot specifiedData not readily available. DMSO or water are the preferred solvents.

Storage: this compound powder should be stored desiccated at room temperature or at -20°C.[1][6][8] Stock solutions can be stored at -20°C for several months, though it is recommended to use them as soon as possible after preparation.[6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Protocol for 100 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 413.15 g/mol .[1]

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 41.32 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol for 5 mM Aqueous Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 5 mM.

  • Dissolution: Vortex the solution. Gentle warming (37°C) and sonication may be necessary to ensure complete dissolution.[6]

  • Sterilization (Optional): If required for your specific application, filter-sterilize the aqueous solution using a 0.22 µm syringe filter.

  • Storage: Use the aqueous solution fresh. While short-term storage at 4°C may be possible, it is generally not recommended to store aqueous solutions for extended periods.[4][7]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the compound should be determined based on the specific experimental goals and cell type, with typical concentrations ranging from 0.1 µM to 10 µM.[4][9]

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Workflow:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the desired growth phase (typically logarithmic) at the time of treatment.

  • Preparation of Working Solution:

    • Thaw the this compound stock solution.

    • Prepare an intermediate dilution of the stock solution in cell culture medium.

    • From the intermediate dilution, prepare the final working concentrations by diluting further in complete cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells with PBS if necessary.

    • Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.

Visualizations

Signaling Pathways of SKF-83566

The following diagram illustrates the known molecular targets of SKF-83566.

SKF_83566_Signaling cluster_membrane Cell Membrane D1R D1 Receptor AC2 Adenylyl Cyclase 2 HTR2 5-HT2 Receptor DAT Dopamine Transporter Dopamine_int Intracellular Dopamine DAT->Dopamine_int SKF83566 SKF-83566 SKF83566->D1R SKF83566->AC2 SKF83566->HTR2 SKF83566->DAT Dopamine Dopamine Dopamine->D1R Serotonin Serotonin Serotonin->HTR2 Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT

Caption: Molecular targets of SKF-83566.

Experimental Workflow for Cell-Based Assays

The diagram below outlines the general workflow for utilizing SKF-83566 in in vitro cell culture experiments.

Experimental_Workflow A Prepare SKF-83566 Stock Solution C Prepare Working Solutions A->C B Seed Cells in Multi-well Plate D Treat Cells with SKF-83566 B->D C->D E Incubate for Desired Time D->E F Perform Downstream Analysis E->F

Caption: General workflow for in vitro cell-based assays.

References

Troubleshooting & Optimization

Technical Support Center: SKF-83566 Hydrobromide and Off-Target DAT Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of SKF-83566 hydrobromide. The focus is on its known off-target effects on the dopamine (B1211576) transporter (DAT), a critical consideration for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: I am using SKF-83566 as a selective D1 receptor antagonist, but I'm observing unexpected increases in extracellular dopamine levels. Why is this happening?

A1: While SKF-83566 is a potent D1-like dopamine receptor antagonist, it also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][2][3][4] This inhibition of DAT leads to a decrease in dopamine reuptake from the synaptic cleft, resulting in an accumulation of extracellular dopamine. This effect can confound studies aiming to isolate D1 receptor-mediated effects. In experiments using fast-scan cyclic voltammetry in rat striatal slices, SKF-83566 has been shown to cause a concentration-dependent increase in the peak of evoked extracellular dopamine.[1][2]

Q2: At what concentrations does SKF-83566 inhibit the dopamine transporter?

A2: The inhibitory effect of SKF-83566 on DAT occurs within a micromolar range. Studies have shown that SKF-83566 is a competitive DAT inhibitor with an IC50 of 5.7 µM for dopamine uptake.[1][2][3][4] It also exhibits a more potent action at the cocaine binding site on DAT, with an IC50 of 0.51 µM in [3H]CFT binding assays.[1][2][3]

Q3: How can I be sure that the effects I'm seeing are due to DAT inhibition and not D1 receptor antagonism?

A3: To differentiate between D1 receptor antagonism and off-target DAT inhibition, you can perform control experiments. One common approach is to use a potent and selective DAT inhibitor, such as nomifensine (B1679830), in conjunction with SKF-83566. If the effects of SKF-83566 are occluded (masked) by the presence of the DAT inhibitor, it strongly suggests that the observed effects are mediated through DAT.[1][2][3]

Q4: What are the binding affinities of SKF-83566 for D1 receptors versus the dopamine transporter?

A4: SKF-83566 is significantly more potent as a D1-like dopamine receptor antagonist than as a DAT inhibitor. Its binding affinity (Ki) for D1 receptors is in the low nanomolar range (approximately 0.56 nM), whereas its inhibition constant for DAT is in the micromolar range.[5][6] This separation in potency allows for a concentration window where D1 receptor antagonism can be studied with minimal DAT inhibition. However, at higher concentrations, DAT inhibition becomes a significant factor.

Q5: Are there any alternative D1 receptor antagonists with a better selectivity profile over DAT?

A5: While SKF-83566 is widely used, researchers should consider its DAT inhibitory properties when designing experiments. For studies requiring high D1 receptor selectivity with minimal impact on dopamine uptake, it is advisable to consult the literature for alternative antagonists with a more favorable selectivity profile. Characterizing the off-target effects of any chosen antagonist in your specific experimental system is always recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in extracellular dopamine concentration or prolonged dopamine clearance time after SKF-83566 application. Off-target inhibition of the dopamine transporter (DAT) by SKF-83566.1. Confirm Concentration: Verify the final concentration of SKF-83566 in your experiment. Effects on DAT are more pronounced at concentrations approaching and exceeding 1 µM. 2. Occlusion Experiment: Pre-treat your preparation with a potent and selective DAT inhibitor (e.g., nomifensine at 1 µM). If the effect of SKF-83566 is blocked, it confirms DAT-mediated action.[1][2][3] 3. Lower Concentration: If experimentally feasible, reduce the concentration of SKF-83566 to a range where it is selective for D1 receptors with minimal DAT inhibition.
Discrepancy between results from binding assays and functional assays (e.g., dopamine uptake). SKF-83566 has a higher affinity for the cocaine binding site on DAT than for the dopamine substrate binding site.1. Assay Selection: Be aware that binding assays using cocaine analogs like [3H]CFT will show a more potent inhibition by SKF-83566 than functional dopamine uptake assays.[1][2][3] 2. Data Interpretation: When comparing data, consider the specific radioligand and assay type used. The IC50 for [3H]CFT binding is approximately 10-fold lower than for [3H]dopamine uptake inhibition.[1][2][3]
Difficulty replicating literature values for SKF-83566's IC50 on DAT. Variations in experimental conditions, cell types, or tissue preparations.1. Standardize Protocol: Ensure your experimental protocol for dopamine uptake or binding assays is consistent with published methods. Pay close attention to incubation times, temperatures, buffer compositions, and radioligand concentrations. 2. Cell Line/Tissue Source: The expression levels and functional state of DAT can vary between cell lines and tissue preparations, potentially affecting IC50 values. Note the specific system used in the literature you are referencing.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the off-target effects of SKF-83566 on the dopamine transporter.

Table 1: Inhibitory Potency (IC50) of SKF-83566 on Dopamine Transporter

Assay TypePreparationRadioligandIC50 Value (µM)Reference
Dopamine UptakeLLc-PK cells expressing rat DAT[3H]Dopamine5.7[1][2][3]
Binding AffinityLLc-PK cells expressing rat DAT[3H]CFT0.51[1][2][3]
Binding AffinityMembranes from rDAT cells[3H]CFT0.77[2][7]

Table 2: Receptor Binding Affinities of SKF-83566

TargetBinding Affinity (Ki)Reference
D1-like Dopamine Receptor~ 0.56 nM[5][6]
5-HT2 Receptor11 nM[4][5][6]

Experimental Protocols

1. [3H]Dopamine Uptake Assay in DAT-Expressing Cells

This protocol provides a general framework for assessing the inhibitory effect of SKF-83566 on dopamine uptake.

  • Cell Culture: Maintain LLc-PK cells stably expressing the rat dopamine transporter (rDAT) in appropriate culture medium.

  • Cell Plating: Seed cells in 24-well plates and allow them to reach confluence.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a solution of [3H]dopamine (final concentration typically in the low nanomolar range) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [3H]dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for SKF-83566 by plotting the percentage of inhibition of [3H]dopamine uptake against the log concentration of SKF-83566 and fitting the data to a sigmoidal dose-response curve.

2. [3H]CFT Binding Assay in DAT-Expressing Cell Membranes

This protocol outlines a method for determining the binding affinity of SKF-83566 to the cocaine binding site on DAT.

  • Membrane Preparation: Harvest DAT-expressing cells, homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]CFT (a cocaine analog, at a concentration near its Kd), and varying concentrations of this compound.

  • Non-specific Binding: To determine non-specific binding, include a set of wells containing a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for SKF-83566 by plotting the percentage of inhibition of specific [3H]CFT binding against the log concentration of SKF-83566 and fitting the data to a sigmoidal dose-response curve.

Visualizations

SKF_83566_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Dopamine_out->DAT Uptake D1_Receptor D1 Receptor Dopamine_out->D1_Receptor Binds SKF_83566 SKF-83566 SKF_83566->DAT Inhibits (Off-Target) SKF_83566->D1_Receptor Antagonizes (Primary Target)

Caption: Dual action of SKF-83566 on dopamine signaling.

Experimental_Workflow start Start: Hypothesis (SKF-83566 affects dopamine levels) prepare_cells Prepare DAT-expressing cells or striatal slices start->prepare_cells apply_skf Apply varying concentrations of SKF-83566 prepare_cells->apply_skf measure_da Measure extracellular dopamine (e.g., Fast-Scan Cyclic Voltammetry) apply_skf->measure_da observe_increase Observe increased dopamine levels measure_da->observe_increase control_exp Perform Occlusion Experiment with DAT inhibitor (e.g., nomifensine) observe_increase->control_exp Yes conclusion_other Conclusion: Effect may be mediated by another mechanism observe_increase->conclusion_other No effect_blocked Is the effect of SKF-83566 blocked? control_exp->effect_blocked conclusion_dat Conclusion: Effect is mediated by DAT inhibition effect_blocked->conclusion_dat Yes effect_blocked->conclusion_other No

Caption: Troubleshooting workflow for unexpected dopamine increases.

Binding_vs_Uptake DAT Dopamine Transporter (DAT) Dopamine Binding Site Cocaine Analog ([3H]CFT) Binding Site Dopamine Dopamine Dopamine->DAT:f0 Binds for uptake SKF_83566 SKF-83566 SKF_83566->DAT:f0 Inhibits (IC50 = 5.7 µM) SKF_83566->DAT:f1 Inhibits (IC50 = 0.51 µM) CFT [3H]CFT CFT->DAT:f1 Binds

Caption: Differential inhibition of DAT sites by SKF-83566.

References

Technical Support Center: Navigating the Confounding Effects of SKF-83566 Hydrobromide's DAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the confounding effects of SKF-83566 hydrobromide's inhibition of the dopamine (B1211576) transporter (DAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is well-established as a potent and selective antagonist for D1-like dopamine receptors (D1 and D5).[1][2] Its high affinity for these receptors has led to its widespread use in neuroscience research to investigate the role of D1-like receptor signaling in various physiological and pathological processes.

Q2: What is the primary confounding effect of SKF-83566 in experiments?

The most significant confounding effect of SKF-83566 is its concurrent inhibition of the dopamine transporter (DAT).[3][4][5][6] This off-target activity can complicate data interpretation, as DAT inhibition leads to an increase in extracellular dopamine levels and prolongs dopamine's presence in the synaptic cleft—effects that can be mistakenly attributed to D1 receptor blockade.

Q3: At what concentrations does SKF-83566 inhibit DAT?

SKF-83566 inhibits DAT in a competitive manner with an IC50 value of approximately 5.7 μM.[3][4][5][6][7][8] While its affinity for D1-like receptors is in the nanomolar range (Ki ≈ 0.56 nM), the concentrations used in experiments to ensure complete D1 receptor antagonism can approach the range where significant DAT inhibition occurs.[1][2]

Q4: What are the observable experimental consequences of SKF-83566's DAT inhibition?

Experiments using techniques like fast-scan cyclic voltammetry (FSCV) have shown that SKF-83566 can cause a concentration-dependent increase in the peak concentration of evoked extracellular dopamine and a prolonged dopamine clearance time.[3][4][9] These effects are characteristic of DAT inhibitors, not D1 receptor antagonists.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with SKF-83566 due to its off-target DAT inhibition.

Issue 1: Unexpected increase in extracellular dopamine levels after SKF-83566 application.

  • Possible Cause: This is a classic indicator of DAT inhibition by SKF-83566. By blocking the reuptake of dopamine, the drug causes an accumulation of the neurotransmitter in the extracellular space.

  • Troubleshooting Steps:

    • Verify Concentration: Review the concentration of SKF-83566 used. If it is in the low micromolar range, DAT inhibition is likely.

    • Control Experiment: Conduct a control experiment using a more potent and selective DAT inhibitor, such as nomifensine. If the effects of SKF-83566 are occluded (not additive) in the presence of the DAT inhibitor, it confirms that SKF-83566 is acting on the same target (DAT).[3][4][9]

    • Alternative Antagonist: Consider using an alternative D1 antagonist with a lower affinity for DAT, such as SCH-23390. However, be aware that other off-target effects can exist with any pharmacological agent.

Issue 2: Prolonged dopamine signal decay time in voltammetry experiments.

  • Possible Cause: A slower decay of the dopamine signal indicates reduced clearance from the synapse, a direct consequence of DAT inhibition.

  • Troubleshooting Steps:

    • Kinetic Analysis: Analyze the kinetics of the dopamine signal decay. A significant increase in the decay half-life (t1/2) after SKF-83566 application points towards DAT inhibition.

    • Occlusion Experiment: As with Issue 1, perform an occlusion experiment with a potent DAT inhibitor to confirm the mechanism.[3][4][9]

    • Dose-Response Curve: Generate a dose-response curve for the effect of SKF-83566 on dopamine clearance. This can help to determine the concentration at which DAT inhibition becomes a significant factor in your experimental setup.

Issue 3: Discrepancy between in vitro binding affinity and in vivo behavioral effects.

  • Possible Cause: The behavioral effects observed in vivo may be a composite of both D1 receptor antagonism and increased synaptic dopamine due to DAT inhibition. This can lead to complex and sometimes counterintuitive results.

  • Troubleshooting Steps:

    • Microdialysis: If feasible, use in vivo microdialysis to directly measure extracellular dopamine levels in the brain region of interest after systemic or local administration of SKF-83566.

    • Behavioral Controls: Include control groups treated with a selective DAT inhibitor and a selective D1 agonist to dissect the contribution of each mechanism to the observed behavior.

    • Re-evaluate Literature: Critically review existing literature, paying close attention to the concentrations of SKF-83566 used and the potential for dual pharmacological actions.

Data Presentation

Table 1: Pharmacological Profile of this compound

TargetActionAffinity/PotencyReference(s)
D1-like Dopamine Receptors AntagonistKi ≈ 0.56 nM[1][2]
Dopamine Transporter (DAT) Competitive InhibitorIC50 ≈ 5.7 μM[3][4][5][6][7][8]
5-HT2 Receptor AntagonistKi = 11 nM[1][2][7][8]
Adenylyl Cyclase 2 (AC2) Selective Inhibitor-[1][2][7][8]

Experimental Protocols

1. Fast-Scan Cyclic Voltammetry (FSCV) for Detecting Dopamine Release and Uptake

This protocol is adapted from methodologies used to characterize the effects of SKF-83566 on dopamine dynamics.

  • Objective: To measure real-time changes in extracellular dopamine concentration in brain slices.

  • Materials:

    • Vibratome for brain slicing

    • Carbon-fiber microelectrodes

    • Ag/AgCl reference electrode

    • Bipolar stimulating electrode

    • FSCV system (e.g., potentiostat, headstage)

    • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

    • This compound stock solution

    • Nomifensine (or other potent DAT inhibitor) for control experiments

  • Procedure:

    • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum) and allow them to recover in carbogenated aCSF for at least 1 hour.[7]

    • Electrode Placement: Transfer a slice to the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the target area.[7]

    • Baseline Recording: Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz) to the microelectrode.[7][8] Elicit dopamine release with a single electrical pulse and record the resulting current. Establish a stable baseline of evoked dopamine release.

    • Drug Application: Perfuse the slice with aCSF containing the desired concentration of SKF-83566.

    • Data Acquisition: Record changes in evoked dopamine release and clearance time after drug application.

    • Control Experiment (Occlusion): After washing out SKF-83566, apply a saturating concentration of a potent DAT inhibitor (e.g., 1 µM nomifensine). Once a stable effect is observed, co-apply SKF-83566 to determine if its effects are occluded.[4][9]

    • Calibration: Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.[3]

2. Radioligand Binding Assay for DAT Inhibition

This protocol provides a general framework for determining the IC50 of SKF-83566 at the dopamine transporter.

  • Objective: To quantify the inhibitory potency of SKF-83566 on the binding of a radiolabeled ligand to DAT.

  • Materials:

    • Cell line expressing DAT (e.g., LLc-PK-rDAT cells) or brain tissue homogenates (e.g., striatum)

    • Radiolabeled DAT ligand (e.g., [3H]CFT, a cocaine analog)[3][5][6]

    • This compound in a range of concentrations

    • Filtration apparatus (e.g., 96-well harvester) and glass fiber filters

    • Scintillation counter and scintillation fluid

    • Assay buffer

  • Procedure:

    • Membrane Preparation: Prepare cell membranes or tissue homogenates containing DAT.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of SKF-83566. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor like cocaine).

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SKF-83566 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF83566 SKF-83566 SKF83566->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.

DAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds for reuptake SKF83566 SKF-83566 SKF83566->DAT Competitively Inhibits DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates

Caption: Mechanism of dopamine transporter (DAT) inhibition by SKF-83566.

Troubleshooting_Workflow Start Unexpected Increase in Extracellular Dopamine with SKF-83566 CheckConc Is the concentration in the low micromolar range? Start->CheckConc OcclusionExp Perform Occlusion Experiment with a Potent DAT Inhibitor (e.g., Nomifensine) CheckConc->OcclusionExp Yes ConclusionOther Investigate other potential mechanisms or experimental artifacts. CheckConc->ConclusionOther No EffectOccluded Is the effect of SKF-83566 blocked or reduced? OcclusionExp->EffectOccluded ConclusionDAT Conclusion: Observed effect is likely due to DAT inhibition. EffectOccluded->ConclusionDAT Yes EffectOccluded->ConclusionOther No ConsiderAlternative Consider using an alternative D1 antagonist with less DAT affinity (e.g., SCH-23390) or lower the concentration. ConclusionDAT->ConsiderAlternative

Caption: Experimental workflow to troubleshoot the confounding effects of SKF-83566.

References

Optimizing SKF-83566 hydrobromide concentration to avoid DAT inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SKF-83566 hydrobromide, with a specific focus on optimizing its concentration to avoid the inhibition of the dopamine (B1211576) transporter (DAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective D1-like dopamine receptor antagonist.[1][2][3] It is also a weaker competitive antagonist at the vascular 5-HT2 receptor.[1][2][3] However, it is crucial to be aware of its off-target effects, particularly its inhibition of the dopamine transporter (DAT).[1][2][4][5][6]

Q2: Does SKF-83566 inhibit the dopamine transporter (DAT)?

A2: Yes, SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[1][2][4][5] This has been demonstrated in studies showing that it causes a concentration-dependent increase in the clearance time of extracellular dopamine, an effect that is occluded by the established DAT inhibitor nomifensine.[4][5][6]

Q3: At what concentrations does SKF-83566 inhibit DAT?

A3: The inhibitory effect of SKF-83566 on DAT is concentration-dependent. The IC50 for the inhibition of [³H]DA uptake is approximately 5.7 µM.[1][2][4][5][6] Notably, it inhibits the binding of the cocaine analog [³H]CFT with an even higher potency, showing an IC50 of about 0.51 µM.[1][2][4][5][6]

Q4: How can DAT inhibition by SKF-83566 affect my experimental results?

A4: The inhibition of DAT by SKF-83566 can be a significant confounding factor in your experiments. By blocking dopamine reuptake, SKF-83566 increases the extracellular concentration of dopamine.[4][5] This elevated dopamine can then activate other dopamine receptor subtypes, such as D2 receptors, making it difficult to attribute the observed effects solely to D1 receptor antagonism.[5]

Q5: What is the recommended concentration range for SKF-83566 to selectively target D1 receptors without significantly inhibiting DAT?

A5: To minimize DAT inhibition, it is advisable to use the lowest effective concentration of SKF-83566 that still provides D1 receptor antagonism. Based on the available data, concentrations below 1 µM are less likely to cause significant DAT inhibition. The EC50 for the enhancement of single-pulse evoked extracellular dopamine, an indicator of DAT inhibition, is 1.3 µM.[1][2][3][5] Therefore, aiming for concentrations in the low nanomolar range, where it is a potent D1 antagonist (Ki ~ 0.56 nM), would be ideal to maintain selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected increase in extracellular dopamine levels or prolonged dopamine clearance time. The concentration of SKF-83566 used is high enough to inhibit DAT.Lower the concentration of SKF-83566 to a range where it is selective for D1 receptors (e.g., low nanomolar range). Perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Observed effects are not consistent with pure D1 receptor antagonism. The increased extracellular dopamine due to DAT inhibition is activating other dopamine receptors (e.g., D2 receptors), leading to mixed pharmacological effects.Consider using a more selective D1 receptor antagonist with no or minimal affinity for DAT. Alternatively, co-administer a selective D2 receptor antagonist to block the downstream effects of elevated dopamine on D2 receptors. Always include appropriate controls, such as a known DAT inhibitor like nomifensine, to confirm the involvement of DAT.[4][5][6]
Difficulty replicating results from studies that did not account for DAT inhibition. Previous studies may have misinterpreted their findings by not considering the off-target effects of SKF-83566 on DAT.Critically evaluate the concentrations used in previous literature. Design your experiments to include controls that can dissect the effects of D1 receptor antagonism from DAT inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of SKF-83566 with the dopamine transporter.

Table 1: Inhibitory Potency of SKF-83566 on DAT

Parameter Value Assay Reference
IC50 for [³H]DA uptake5.7 µM[³H]DA uptake into LLc-PK cells expressing rat DAT[4][5][6]
IC50 for [³H]CFT binding0.51 µM[³H]CFT binding to LLc-PK cells expressing rat DAT[4][5][6]
IC50 for [³H]CFT binding0.77 µM[³H]CFT binding in LLc-PK-rDAT cell membrane preparations[1][2][3]

Table 2: Concentration-Dependent Effects of SKF-83566 on Extracellular Dopamine

Parameter Value Experimental Model Reference
EC50 for enhancement of peak evoked [DA]o1.3 ± 0.2 µMFast-scan cyclic voltammetry in rat striatal slices[5]
Maximum increase in peak evoked [DA]o~65%Fast-scan cyclic voltammetry in rat striatal slices (at 5 µM)[4][5][6]

Experimental Protocols

1. Fast-Scan Cyclic Voltammetry (FCV) for Measuring Evoked Dopamine Release

This protocol is adapted from studies investigating the effects of SKF-83566 on dopamine dynamics in brain slices.[4][5]

  • Tissue Preparation: Prepare coronal or sagittal brain slices (e.g., rat striatum) of approximately 300-400 µm thickness using a vibratome.

  • Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour at room temperature.

  • Recording: Place a slice in a recording chamber continuously perfused with aCSF. Use a carbon-fiber microelectrode to measure dopamine release.

  • Stimulation: Apply a single electrical pulse or a train of pulses to evoke dopamine release.

  • Data Acquisition: Record the resulting current using fast-scan cyclic voltammetry. The current is proportional to the dopamine concentration.

  • Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the desired concentration of SKF-83566.

  • Analysis: Measure the peak amplitude of the evoked dopamine release and the time it takes for the signal to decay to 50% of the peak (t₅₀) before and after drug application.

2. [³H]Dopamine Uptake Assay

This protocol is based on methods used to determine the IC50 of SKF-83566 for DAT inhibition.[4][5]

  • Cell Culture: Use cells expressing the dopamine transporter (e.g., LLc-PK cells stably transfected with rat DAT).

  • Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of SKF-83566 or a vehicle control.

  • Uptake Initiation: Add a known concentration of [³H]dopamine to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of SKF-83566 and determine the IC50 value.

Visualizations

SKF_83566_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_released Dopamine (DA) DA_vesicle->DA_released Release DAT Dopamine Transporter (DAT) DA_released->DAT Reuptake D1R D1 Receptor DA_released->D1R D2R D2 Receptor DA_released->D2R Signaling Downstream Signaling D1R->Signaling D2R->Signaling SKF SKF-83566 SKF->DAT Inhibition SKF->D1R Antagonism

Caption: Dual action of SKF-83566 on D1 receptor and DAT.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation FCV Fast-Scan Cyclic Voltammetry (Brain Slices) DA_kinetics Measure Dopamine Release & Clearance (t1/2) FCV->DA_kinetics Uptake [3H]Dopamine Uptake Assay (DAT-expressing cells) IC50_uptake Determine IC50 for Dopamine Uptake Inhibition Uptake->IC50_uptake Binding [3H]CFT Binding Assay (DAT-expressing cells) IC50_binding Determine IC50 for Cocaine Analog Binding Binding->IC50_binding Optimal_Conc Identify Optimal Concentration (Minimal DAT Inhibition) DA_kinetics->Optimal_Conc IC50_uptake->Optimal_Conc IC50_binding->Optimal_Conc Troubleshoot Troubleshoot Off-Target Effects Optimal_Conc->Troubleshoot

Caption: Workflow for characterizing SKF-83566 effects on DAT.

References

SKF-83566 hydrobromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SKF-83566 hydrobromide. Below you will find details on its stability, storage, and handling, as well as a troubleshooting guide and frequently asked questions to ensure the success of your experiments.

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and activity. Both the solid compound and its solutions have specific storage requirements.

Solid Compound
ParameterRecommendationStability Period
Storage Temperature Store desiccated at -20°C.[1]At least 4 years.[1]
Shipping Temperature Shipped at ambient temperature, can be shipped with blue ice.[2][3]Not specified
Stock Solutions

It is recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[4] If stock solutions must be prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

SolventStorage TemperatureStability Period
DMSO-80°CUp to 2 years.[4]
DMSO-20°CUp to 1 year.[4]

Note: While some sources suggest stock solutions can be kept for several months at -20°C, it is best practice to use them as soon as possible.[5]

Solubility Data

SolventMaximum ConcentrationSpecial Conditions
DMSO100 mM (41.31 mg/mL)[6]-
Water5 mMRequires gentle warming and sonication in an ultrasonic bath.[5]
WaterInsoluble (at higher concentrations).[3]-

Experimental Protocols

General Protocol for Preparing Stock Solutions
  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex briefly to mix. If necessary, sonicate or gently warm the solution to ensure complete dissolution.

  • For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then perform a serial dilution in the aqueous buffer of choice.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

General Protocol for Use in Cell Culture
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration in your cell culture medium.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically ≤ 0.1%).

  • Add the diluted compound to your cell culture plates and incubate for the desired period.

  • Always include a vehicle control (culture medium with the same concentration of solvent) in your experimental setup.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound is not dissolving in aqueous solution.

A1: this compound has limited solubility in water.[3] For aqueous preparations, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it in your aqueous buffer.[7] Gentle warming and sonication can also aid in the dissolution in water at lower concentrations.[5]

Q2: I am observing unexpected or off-target effects in my experiment.

A2: While SKF-83566 is a potent and selective D1-like dopamine (B1211576) receptor antagonist, it is important to be aware of its other biological activities.[6][8] Notably, it also acts as a competitive inhibitor of the dopamine transporter (DAT) with an IC50 of 5.7 µM.[8][9] This dual activity could contribute to unexpected results. Additionally, it is an antagonist at the vascular 5-HT2 receptor.[6][8] Consider these additional targets when interpreting your data.

Q3: How many times can I freeze-thaw my stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[7] Aliquoting your stock solution into single-use vials is the best practice to maintain the compound's integrity.

Q4: Is this compound light sensitive?

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of SKF-83566 and a general experimental workflow.

SKF83566_Pathway cluster_0 Cell Membrane D1-like Receptor D1-like Receptor Adenylyl Cyclase Adenylyl Cyclase D1-like Receptor->Adenylyl Cyclase cAMP Production cAMP Production D1-like Receptor->cAMP Production Inhibition by SKF-83566 Dopamine Transporter (DAT) Dopamine Transporter (DAT) SKF-83566 SKF-83566 SKF-83566->D1-like Receptor Antagonizes SKF-83566->Dopamine Transporter (DAT) Inhibits Dopamine Dopamine Dopamine->D1-like Receptor Activates Dopamine->Dopamine Transporter (DAT) Substrate Adenylyl Cyclase->cAMP Production

Caption: Mechanism of action of this compound.

Experimental_Workflow A Prepare Stock Solution (e.g., 100 mM in DMSO) B Aliquot and Store (-20°C or -80°C) A->B C Thaw Aliquot and Dilute in Cell Culture Medium B->C D Treat Cells with SKF-83566 and Vehicle Control C->D E Incubate for Desired Time D->E F Perform Downstream Assays (e.g., cAMP measurement, protein analysis) E->F

Caption: General experimental workflow for using SKF-83566.

References

Troubleshooting SKF-83566 hydrobromide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions for common solubility issues encountered with SKF-83566 hydrobromide in aqueous solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the dissolution and use of this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Saline). What should I do?

A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. The recommended method is a two-step process: first, create a high-concentration stock solution in an organic solvent, and then dilute this stock into your final aqueous medium.

Recommended Protocol:

  • Prepare a Stock Solution: Dissolve the this compound powder in 100% Dimethyl Sulfoxide (DMSO).[1][2] It is soluble up to 100 mM in DMSO.[1][2][3]

  • Aid Dissolution (If Needed): If the compound does not dissolve immediately, you can gently warm the solution to 37°C or use a sonication bath for a few minutes.

  • Dilute into Aqueous Buffer: Once the stock solution is clear, perform a serial dilution into your target aqueous buffer to reach the final desired concentration. Add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

Below is a workflow to guide you through the process.

G cluster_start cluster_process start Start: SKF-83566 HBr Powder prep_stock Prepare Stock Solution: Dissolve in 100% DMSO start->prep_stock dissolved Is the solution clear? prep_stock->dissolved aid Aid Dissolution: Gently warm (37°C) or sonicate dissolved->aid No dilute Dilute Stock into Aqueous Buffer dissolved->dilute Yes aid->dissolved end Final Solution Ready for Experiment dilute->end

Caption: Workflow for dissolving this compound.

Q2: I observed a white precipitate after diluting my DMSO stock solution into my aqueous buffer. How can I fix this?

A2: Precipitation upon dilution indicates that the compound's solubility limit has been exceeded in the final aqueous solution. Here are several strategies to overcome this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of SKF-83566 in your aqueous buffer.

  • Increase Co-Solvent Percentage: You can try a formulation that includes a small amount of a solubilizing agent. For in vivo studies, a common vehicle is a mixture of DMSO, Tween 80, and saline.[4] For example, a 10:5:85 ratio of DMSO:Tween 80:Saline can be tested.[4] Note: Always run a vehicle control in your experiments to account for any effects of the solvents themselves.

  • Adjust the pH: The pH of the final solution can significantly impact the solubility of hydrobromide salts. Systematically adjust the pH of your aqueous buffer (e.g., from 6.0 to 8.0) and observe if solubility improves.

  • Use a Different Buffer: Consider using alternative buffer systems if your experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

A1: For creating high-concentration stock solutions, DMSO is highly recommended.[1][2] Ethanol is another option, though the maximum solubility is lower than in DMSO.[1] While it has some solubility in water (up to 5 mM), preparing a stock in an organic solvent is generally more reliable.[1]

Q2: What is the mechanism of action for SKF-83566?

A2: SKF-83566 is primarily known as a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[2][5] It also acts as an antagonist at the vascular 5-HT2 receptor and can inhibit the dopamine transporter (DAT) at higher concentrations.[5][6][7] Additionally, it shows selective inhibition of adenylyl cyclase 2 (AC2).[2][5]

G cluster_pathway Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Gs Gs/Golf D1R->Gs Activates SKF SKF-83566 SKF->D1R Antagonizes AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Antagonistic action of SKF-83566 on the D1 receptor pathway.

Q3: How should I store this compound solutions?

A3: The powder form should be stored desiccated at room temperature or as recommended by the supplier.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C for long-term stability.[4] It is recommended to use fresh dilutions in aqueous buffers for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation: Solubility Summary

The following table summarizes the maximum reported solubility of this compound in common laboratory solvents.

SolventMax Concentration (mM)Max Concentration (mg/mL)Reference(s)
DMSO100 mM41.31 mg/mL[1][2][3]
Ethanol25 mM10.33 mg/mL[1]
Water5 mM2.07 mg/mL[1]

Note: The molecular weight of this compound is 413.15 g/mol . Calculations are based on this value.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/Biograde DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 4.13 mg.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 413.15 g/mol * 1000 mg/g = 4.13 mg/mL

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to the next step.

  • Aid Dissolution (Optional):

    • Warming: Place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes until the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

References

Interpreting Unexpected In Vivo Results with SKF-83566 Hydrobromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected in vivo results when using SKF-83566 hydrobromide. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide: Unexpected Experimental Outcomes

Q1: My in vivo administration of SKF-83566, a D1 antagonist, resulted in an unexpected increase in locomotor activity. What could be the cause?

A1: This paradoxical effect is a known complication. While SKF-83566 is a potent D1 receptor antagonist, it also functions as a competitive inhibitor of the dopamine (B1211576) transporter (DAT).[1][2][3] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can stimulate other dopamine receptors, such as D2 receptors, potentially overriding the D1 blockade and resulting in increased locomotion.[2]

Experimental Confirmation: To verify if DAT inhibition is confounding your results, you can co-administer a potent and selective DAT inhibitor, like nomifensine. If the effects of SKF-83566 are occluded by the DAT inhibitor, it strongly suggests that the observed phenotype is mediated by its action on DAT.[1][2]

Q2: I observed a biphasic dose-response curve in my behavioral experiment with SKF-83566. Why is this happening?

A2: A biphasic response can arise from the compound's multiple pharmacological actions. At lower doses, the high-affinity D1 receptor antagonism may dominate, leading to an expected decrease in a D1-mediated behavior (e.g., attenuated locomotor activity).[4] However, as the dose increases, the lower-affinity inhibition of DAT may become more prominent, increasing synaptic dopamine and causing a reversal of the initial effect.[2]

Q3: My results with SKF-83566 are inconsistent with another D1 antagonist, SCH23390. Why the discrepancy?

A3: While both are D1 antagonists, their pharmacological profiles differ. SKF-83566 has significant off-target activities, including DAT inhibition and antagonism at 5-HT2 receptors, which are less pronounced with SCH23390.[3][4][5] These differences can lead to divergent in vivo outcomes. For instance, in studies on locomotor activity, SCH23390 has been shown to be more effective than SKF-83566 in attenuating locomotion.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as a potent and selective antagonist of D1-like dopamine receptors (D1 and D5).[5] However, it possesses other significant pharmacological activities that can influence experimental results.

Q2: What are the known off-target effects of SKF-83566?

A2: The most significant off-target effect is the inhibition of the dopamine transporter (DAT).[1][2] It also acts as an antagonist at vascular 5-HT2 receptors and can selectively inhibit adenylyl cyclase 2 (AC2).[3][5]

Q3: How does SKF-83566's affinity for D1 receptors compare to its affinity for DAT?

A3: SKF-83566 has a much higher affinity for D1 receptors than for DAT. However, the concentrations used in in vivo studies can be sufficient to engage DAT.[2]

Q4: Can SKF-83566 be used to study D1-D2 receptor heteromers?

A4: The existence and physiological relevance of D1-D2 receptor heteromers are still subjects of research.[6] Some studies have used related compounds like SKF-83959 to investigate these complexes, which are proposed to signal through Gαq and phospholipase C.[6][7][8] However, evidence against the existence of such signaling complexes in adult animals also exists.[6]

Q5: What are the expected effects of SKF-83566 on locomotor activity?

A5: As a D1 antagonist, the expected effect is a dose-dependent reduction in locomotor activity, rearing, and stereotypy.[4] However, due to its DAT inhibitory properties, at higher doses, it may paradoxically increase or have a less pronounced inhibitory effect on locomotion.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: Receptor and Transporter Binding Affinities

TargetLigandParameterValueSpeciesReference
D1 Receptor-Ki~0.56 nM-[5]
D2 Receptor-KB2 µM-[5]
5-HT2 Receptor-Ki11 nMVascular[3][5]
DAT (DA uptake)[3H]DAIC505.7 µMRat[1][2]
DAT (Cocaine site)[3H]CFTIC500.51 µMRat[1][2]

Table 2: In Vitro Functional Activity

AssayParameterValueSpeciesReference
Evoked DA releaseEC501.3 µMRat[2][3]
Adenylyl Cyclase 2-Selective Inhibition-[3][5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Locomotor Activity in Rodents

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Then, place each rat in the open-field arena (e.g., 40x40x30 cm) for a 30-minute habituation period.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer the desired dose (e.g., 0.05, 0.1, 0.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 120 minutes) using an automated activity monitoring system.

  • Parameters to Measure:

    • Total distance traveled

    • Rearing frequency

    • Time spent in stereotypy

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA) to compare dose groups.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Striatal Slices

  • Slice Preparation:

    • Anesthetize a rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare coronal striatal slices (e.g., 300 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • FSCV Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Position a carbon-fiber microelectrode in the dorsal striatum.

    • Apply a triangular voltage waveform (-0.4 to +1.2 V and back, at 400 V/s) to the electrode every 100 ms (B15284909) to detect dopamine.

  • Dopamine Release Evocation:

    • Place a bipolar stimulating electrode near the recording electrode.

    • Evoke dopamine release with a single electrical pulse (e.g., 0.1 ms duration).

  • Drug Application:

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply SKF-83566 at various concentrations (e.g., 1, 5, 10 µM).

  • Data Analysis: Measure the peak amplitude of the evoked dopamine signal and the time for the signal to decay by 50% (t50) to assess dopamine release and uptake, respectively.

Visualizations

SKF_83566_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Binding AC Adenylyl Cyclase D1_Receptor->AC Activation SKF-83566 SKF-83566 SKF-83566->DAT Inhibition SKF-83566->D1_Receptor Antagonism

Caption: Dual action of SKF-83566: D1 receptor antagonism and DAT inhibition.

Troubleshooting_Workflow Start Unexpected In Vivo Result Question1 Is there an unexpected increase in locomotion? Start->Question1 Hypothesis1 Hypothesis: DAT inhibition by SKF-83566 Question1->Hypothesis1 Yes Alternative Consider other off-target effects (e.g., 5-HT2 antagonism) Question1->Alternative No Experiment1 Experiment: Co-administer with a selective DAT inhibitor (e.g., nomifensine) Hypothesis1->Experiment1 Result1 Is the effect of SKF-83566 occluded? Experiment1->Result1 Conclusion1 Conclusion: Unexpected result is likely due to DAT inhibition Result1->Conclusion1 Yes Result1->Alternative No

Caption: Troubleshooting workflow for unexpected locomotor effects of SKF-83566.

References

Minimizing variability in experiments with SKF-83566 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF-83566 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1] It is known to be centrally active after systemic administration in vivo.

Q2: What are the known off-target effects of this compound?

A significant off-target effect of SKF-83566 is its action as a competitive dopamine transporter (DAT) inhibitor.[2][3][4] It also functions as an antagonist at the vascular 5-HT2 receptor and selectively inhibits adenylyl cyclase 2 (AC2).[1][5] These off-target activities can be a major source of experimental variability and data misinterpretation.[2][3][4]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate at room temperature or store at -20°C.[6][7] It is advisable to prepare fresh aqueous solutions for daily use.[2] When preparing stock solutions, always refer to the batch-specific molecular weight provided on the vial's certificate of analysis.

Q4: I'm observing an unexpected increase in extracellular dopamine levels in my experiment. What could be the cause?

This is a common issue and is likely due to the off-target effect of SKF-83566 as a dopamine transporter (DAT) inhibitor.[2][3][4] By blocking DAT, SKF-83566 prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and a prolonged clearance time.[2][4] This effect is particularly noticeable at concentrations of 1-10 μM in vitro.[4]

Q5: How can I control for the off-target effects of SKF-83566 on the dopamine transporter (DAT)?

To determine if the observed effects are due to DAT inhibition, you can perform occlusion experiments. This involves pre-treating your sample with a more potent and selective DAT inhibitor, such as nomifensine, before applying SKF-83566.[2][3][4] If the effects of SKF-83566 are absent in the presence of the selective DAT inhibitor, it indicates that the observed results were mediated by DAT inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between experimental repeats Inconsistent solution preparation.Prepare fresh aqueous solutions of SKF-83566 for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Off-target effects at the concentration used.Lower the concentration of SKF-83566 to a range where it is more selective for the D1 receptor and has minimal impact on DAT.
Unexpected physiological or behavioral effects in vivo 5-HT2 receptor antagonism.Consider the contribution of 5-HT2 receptor blockade to your results, as this is a known off-target effect.[1][5]
Inhibition of adenylyl cyclase 2 (AC2).Be aware of the selective inhibition of AC2, which could influence downstream signaling pathways.[1][5]
Results are inconsistent with previous literature using D1 antagonists Confounding effects of DAT inhibition.Your results may be influenced by the dual action of SKF-83566 on both D1 receptors and DAT.[2][3][4] Compare your findings with studies using more selective D1 antagonists.

Quantitative Data

Table 1: Binding Affinity and Potency of this compound

TargetParameterValueSpeciesReference
D1-like Dopamine ReceptorKi~0.56 nM
D2 Dopamine ReceptorKB2 µM
5-HT2 ReceptorKi11 nMVascular[1]
Dopamine Transporter (DAT)IC50 (DA uptake)5.73 µMRat (cells)[1][2]
Dopamine Transporter (DAT)IC50 ([3H]CFT binding)0.51 µMRat (cells)[1][2]
Dopamine Transporter (DAT)IC50 ([3H]CFT binding)0.77 µMRat (cell membranes)[1][5]
Evoked Dopamine ReleaseEC501.3 µMRat (striatal slices)[1][2]

Experimental Protocols

Radioligand Binding Assay (for DAT Inhibition)

This protocol is adapted from studies investigating the inhibitory effect of SKF-83566 on the dopamine transporter.[2]

  • Cell Culture: Use cells expressing the rat dopamine transporter (rDAT), such as LLc-PK-rDAT cells.

  • Intact Cell [3H]DA Uptake Assay:

    • Plate LLc-PK-rDAT cells in 24-well plates.

    • Prepare an "uptake buffer" (e.g., HEPES-buffered solution).

    • Incubate the cells with varying concentrations of SKF-83566.

    • Add [3H]DA and monitor uptake for 4 minutes at 21°C.

    • Terminate the assay with ice-cold buffer and wash to remove unbound radioligand.

    • Lyse the cells and measure the tritium (B154650) content using liquid scintillation.

  • Intact Cell [3H]CFT Binding Assay:

    • Follow the same initial steps as the uptake assay.

    • Incubate the cells with varying concentrations of SKF-83566 and the cocaine analog [3H]CFT for 15 minutes at 21°C.

    • Terminate and wash as described above.

    • Measure the bound tritium.

  • Membrane Preparation Binding Assay:

    • Prepare membrane suspensions from LLc-PK-rDAT cells.

    • Incubate the membrane preparation with varying concentrations of SKF-83566 and [3H]CFT.

    • Define non-specific binding using 100 µM cocaine.

    • Separate bound and free radioligand by filtration.

    • Measure the radioactivity on the filters.

Fast-Scan Cyclic Voltammetry (FSCV)

This protocol is based on methods used to measure evoked dopamine release in rat striatal slices.[2]

  • Slice Preparation:

    • Anesthetize an adult male Sprague-Dawley rat.

    • Prepare coronal brain slices (e.g., 300 µm thick) containing the striatum in ice-cold artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in aCSF at room temperature.

  • FSCV Recording:

    • Place a brain slice in a recording chamber superfused with aCSF.

    • Position a carbon-fiber microelectrode in the dorsal striatum.

    • Apply a triangular waveform potential to the electrode.

    • Evoke dopamine release using a bipolar stimulating electrode placed near the recording electrode.

    • Record the resulting current, which is proportional to the dopamine concentration.

  • Drug Application:

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply SKF-83566 at the desired concentration (e.g., 0.1-10 µM).

    • Record the changes in peak evoked dopamine concentration and the clearance rate.

Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to SKF_83566 SKF-83566 SKF_83566->D1R Antagonizes

Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.

Experimental_Workflow_DAT_Inhibition cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcomes Potential Outcomes cluster_conclusions Conclusions Hypothesis Unexpected increase in extracellular dopamine is due to DAT inhibition by SKF-83566 Control Measure baseline evoked dopamine release SKF_83566_alone Apply SKF-83566 and measure effect Control->SKF_83566_alone Nomifensine Apply selective DAT inhibitor (Nomifensine) Control->Nomifensine Combination Apply SKF-83566 in the presence of Nomifensine Nomifensine->Combination Outcome1 SKF-83566 effect is blocked by Nomifensine Combination->Outcome1 If... Outcome2 SKF-83566 effect persists Combination->Outcome2 If... Conclusion1 Effect is mediated by DAT inhibition Outcome1->Conclusion1 Conclusion2 Effect is not mediated by DAT inhibition Outcome2->Conclusion2

Caption: Workflow to test for off-target DAT inhibition by SKF-83566.

References

Impact of SKF-83566 hydrobromide on serotonin receptor activity in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF-83566 hydrobromide in experiments involving serotonin (B10506) receptor activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary activity of this compound and what are its known off-target effects on serotonin receptors?

A1: this compound is primarily a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1][2] However, it is crucial to be aware of its significant off-target activities. Notably, it acts as a competitive antagonist at the vascular 5-HT2 receptor with a Ki of 11 nM.[1][3] It also functions as a competitive inhibitor of the dopamine transporter (DAT).[3]

Q2: I am observing effects in my experiment that are inconsistent with D1 receptor antagonism. Could this be due to SKF-83566's effect on serotonin receptors?

A2: Yes, it is highly possible. Given that this compound is a known antagonist at 5-HT2 receptors, any unexpected results, particularly in systems where 5-HT2 receptors are expressed, could be attributable to this off-target effect.[1] We recommend running control experiments with a more selective 5-HT2 antagonist to dissect the observed effects.

Q3: What is the solubility and recommended storage for this compound?

A3: this compound is soluble in DMSO up to 100 mM.[1] For storage, it is recommended to desiccate the solid compound at room temperature. Stock solutions in DMSO can be stored at -20°C for the short term.[2] Always refer to the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guides

Issue 1: Inconsistent results in 5-HT2 receptor binding assays.

  • Possible Cause: Improper buffer composition or incubation time.

  • Troubleshooting Steps:

    • Verify Buffer Composition: Ensure the binding buffer composition is appropriate for 5-HT2 receptors. A common buffer is 50 mM Tris-HCl, pH 7.4.

    • Optimize Incubation Time: The time to reach binding equilibrium can vary. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.

    • Check Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of the competitor's Ki.

Issue 2: Unexpected agonist-like effects observed in functional assays.

  • Possible Cause: This is unlikely with SKF-83566 at 5-HT2 receptors as it is a known antagonist. However, complex cellular signaling could lead to unexpected downstream effects. Another possibility is an issue with the experimental setup.

  • Troubleshooting Steps:

    • Confirm Antagonism: Run a classic antagonist dose-response curve against a known 5-HT2 agonist (e.g., serotonin) to confirm the inhibitory effect of SKF-83566 in your system.

    • Rule out Contamination: Ensure that the this compound stock solution is not contaminated with any agonists.

    • Consider Biased Agonism of the Primary Agonist: The primary agonist you are using might be a biased agonist, and SKF-83566 could be differentially affecting signaling pathways.

Issue 3: High background signal in functional assays (e.g., Calcium Flux, IP1 accumulation).

  • Possible Cause: Cell health issues, inappropriate dye loading, or high basal activity of the signaling pathway.

  • Troubleshooting Steps:

    • Assess Cell Viability: Ensure cells are healthy and not overgrown.

    • Optimize Dye Loading: For calcium flux assays, optimize the concentration of the calcium-sensitive dye and the loading time to maximize signal-to-noise.

    • Check for Basal Activity: Some cell lines may have high basal IP1 levels. Ensure you are subtracting this basal level from your stimulated measurements.

Data Presentation

Table 1: Binding Affinities and Potencies of this compound

TargetParameterValueSpeciesAssay Type
D1-like Dopamine Receptor Ki~0.56 nM-Radioligand Binding
D2 Dopamine Receptor KB2 µM-Functional Assay
5-HT2 Receptor (vascular) Ki11 nMRabbitRadioligand Binding
Dopamine Transporter (DAT) IC505.7 µMRat[3H]DA Uptake
Adenylyl Cyclase 2 (AC2) -Selective InhibitionRabbitFunctional Assay

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C filters, pre-soaked in 0.3% PEI).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding: 50 µL Binding Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin), 50 µL [3H]Ketanserin, 100 µL membrane suspension.

    • Test Compound: 50 µL of this compound dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][5]

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Antagonism

Objective: To measure the functional antagonism of this compound at the Gq-coupled 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Serotonin (5-HT) as the agonist.

  • This compound.

  • Fluorescence microplate reader with kinetic reading capability.

Methodology:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

  • Add a pre-determined EC80 concentration of serotonin to all wells and immediately begin kinetic fluorescence reading.

Data Analysis:

  • Determine the peak fluorescence response for each well after agonist addition.

  • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.

  • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.[6]

Visualizations

G cluster_0 This compound cluster_1 Primary and Off-Target Interactions cluster_2 Observed Effects SKF_83566 SKF-83566 D1_Receptor D1 Dopamine Receptor SKF_83566->D1_Receptor SHT2_Receptor 5-HT2 Serotonin Receptor SKF_83566->SHT2_Receptor DAT Dopamine Transporter SKF_83566->DAT AC2 Adenylyl Cyclase 2 SKF_83566->AC2 Antagonism_D1 Antagonism D1_Receptor->Antagonism_D1 Antagonism_5HT2 Antagonism SHT2_Receptor->Antagonism_5HT2 Inhibition_DAT Inhibition DAT->Inhibition_DAT Inhibition_AC2 Inhibition AC2->Inhibition_AC2

Caption: Interaction profile of this compound.

G start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (5-HT2A expressing) start->prepare_membranes prepare_radioligand Prepare [3H]Ketanserin start->prepare_radioligand prepare_competitor Prepare SKF-83566 Dilutions start->prepare_competitor assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitor) prepare_membranes->assay_setup prepare_radioligand->assay_setup prepare_competitor->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters (4x) filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Count Radioactivity scintillation->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for 5-HT2A radioligand binding assay.

G Serotonin Serotonin (Agonist) SHT2A_Receptor 5-HT2A Receptor Serotonin->SHT2A_Receptor Binds Gq_11 Gq/11 SHT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates SKF_83566 SKF-83566 (Antagonist) SKF_83566->SHT2A_Receptor Blocks

Caption: 5-HT2A receptor signaling and SKF-83566 antagonism.

References

How to account for SKF-83566 hydrobromide's effect on adenylyl cyclase 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of SKF-83566 hydrobromide on adenylyl cyclase 2 (AC2). The information is presented in a question-and-answer format to directly address common issues and facilitate experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a chemical compound known to interact with multiple biological targets. It is primarily characterized as a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1][2][3] However, it also functions as a competitive inhibitor of the dopamine transporter (DAT) and as a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2] It has been shown to be inactive against adenylyl cyclase isoforms 1 and 5.[2][3]

Q2: What is the mechanism of SKF-83566's effect on adenylyl cyclase 2?

A2: Current research suggests that SKF-83566 inhibits adenylyl cyclase 2 through an allosteric mechanism. A molecular modeling study has indicated that the (S)-enantiomer of SKF-83566 binds to a site distinct from the ATP catalytic site, inducing a conformational change that likely prevents the proper formation of cAMP.[4]

Q3: What is the potency of this compound on its various targets?

A3: The potency of SKF-83566 varies for its different targets. It is a highly potent D1-like dopamine receptor antagonist. It acts as a competitive inhibitor of the dopamine transporter (DAT). While it is known to be a selective inhibitor of adenylyl cyclase 2 (AC2), a specific IC50 value for this interaction is not consistently reported in publicly available literature. Researchers are advised to perform a dose-response curve to determine the precise IC50 under their specific experimental conditions.

TargetParameterValueReference
D1-like Dopamine ReceptorK_i~0.56 nM[2][3]
Dopamine Transporter (DAT)IC505.7 µM[1]
5-HT2 ReceptorK_i11 nM[2][3]
Adenylyl Cyclase 2 (AC2)IC50Not consistently reported

Q4: How is adenylyl cyclase 2 typically activated?

A4: Adenylyl cyclase 2 (AC2) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP). Its activity is stimulated by the Gαs and Gβγ subunits of heterotrimeric G-proteins. Unlike some other adenylyl cyclase isoforms, AC2 is insensitive to calcium/calmodulin.

Signaling and Experimental Workflow Diagrams

SKF_83566_Targets cluster_targets Cellular Targets of SKF-83566 SKF83566 SKF-83566 D1R D1 Receptor SKF83566->D1R Antagonist (High Potency) DAT Dopamine Transporter (DAT) SKF83566->DAT Inhibitor (Moderate Potency) AC2 Adenylyl Cyclase 2 (AC2) SKF83566->AC2 Allosteric Inhibitor (Selective)

Figure 1: Cellular targets of this compound.

AC2_Signaling_Pathway GPCR Gαs-coupled GPCR G_protein Gαsβγ GPCR->G_protein Activation AC2 Adenylyl Cyclase 2 (AC2) G_protein->AC2 Stimulation (Gαs & Gβγ) ATP ATP AC2->ATP Catalysis cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream SKF83566 SKF-83566 SKF83566->AC2 Allosteric Inhibition Troubleshooting_Logic Start Unexpected Experimental Results with SKF-83566 No_Inhibition No/Weak AC2 Inhibition Observed Start->No_Inhibition High_Variability High Data Variability Start->High_Variability Confounding_Results Results Confounded by Off-Target Effects Start->Confounding_Results Check_Compound Verify SKF-83566 Integrity & Concentration Check_Assay Review Assay Protocol & Reagents Check_Cells Validate Cell Line (AC2, D1R, DAT expression) Differentiate_Effects Design Experiment to Differentiate Targets Use_Controls Use Selective D1 Antagonist/DAT Inhibitor Controls Differentiate_Effects->Use_Controls No_Inhibition->Check_Compound No_Inhibition->Check_Assay No_Inhibition->Check_Cells Optimize_Activator Optimize Activator Concentration No_Inhibition->Optimize_Activator High_Variability->Check_Assay Optimize_Pipetting Refine Pipetting & Cell Seeding High_Variability->Optimize_Pipetting Confounding_Results->Check_Cells Confounding_Results->Differentiate_Effects

References

Ensuring selective D1 receptor antagonism with SKF-83566 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF-83566 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the selective D1 receptor antagonism in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its primary mechanism of action is to block the activation of these receptors by dopamine and other agonists. It is a centrally active compound following systemic administration.

Q2: What are the known off-target effects of SKF-83566?

While potent for D1-like receptors, SKF-83566 has several documented off-target activities that are critical to consider during experimental design and data interpretation:

  • Dopamine Transporter (DAT) Inhibition: SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[1][2][3] This can lead to an increase in extracellular dopamine concentrations, which may confound results attributed solely to D1 receptor blockade.[2][3]

  • 5-HT2 Receptor Antagonism: It also acts as an antagonist at vascular 5-HT2 receptors.[1]

  • Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 selectively inhibits adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[1][4]

Q3: What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO up to 100 mM. For long-term storage, it should be desiccated at room temperature. Once in solution, for example in DMSO, it should be stored at -20°C.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected increase in extracellular dopamine levels or prolonged dopamine clearance time. Inhibition of the dopamine transporter (DAT) by SKF-83566.[2][3]1. Control Experiment: Include a control group treated with a potent and selective DAT inhibitor (e.g., nomifensine) to determine the extent to which DAT inhibition contributes to the observed effect.[2] 2. Dose Consideration: Use the lowest effective concentration of SKF-83566 to minimize DAT inhibition while still achieving D1 receptor antagonism. 3. Alternative Antagonist: Consider using a different D1 antagonist with a lower affinity for DAT if DAT inhibition is a significant concern for the experimental paradigm.
Results are inconsistent with known D1 receptor signaling pathways. Off-target effects on 5-HT2 receptors or adenylyl cyclase 2 may be influencing the results.[1]1. Receptor Selectivity Profiling: If possible, perform counter-screening experiments to assess the effect of SKF-83566 on 5-HT2 receptor and AC2 activity in your specific experimental system. 2. Literature Review: Thoroughly review the literature for the expression and function of these off-target molecules in your model system to anticipate potential confounding effects.
Difficulty dissolving the compound. Improper solvent or concentration.This compound is soluble up to 100 mM in DMSO. Ensure you are using an appropriate stock concentration and that the final concentration in your aqueous experimental buffer does not cause precipitation. For in vivo studies, specific formulations may be required.[5]
Observed effects do not align with D1 receptor antagonism. The enantiomeric specificity of the compound may be a factor.Ensure you are using the correct and pure enantiomer of SKF-83566, as stereoselectivity is important for its antagonist activity at the D1 receptor.[6]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of SKF-83566 for its primary target and key off-targets.

Table 1: Receptor and Transporter Binding Affinity

TargetParameterValueReference
D1-like Dopamine ReceptorKi~0.4 - 0.56 nM
D2 Dopamine ReceptorKB2 µM
5-HT2 ReceptorKi11 nM[1]

Table 2: Dopamine Transporter (DAT) Inhibition

ParameterCell TypeValueReference
IC50 ([3H]DA uptake)LLc-PK cells expressing rat DAT5.7 µM[2][3]
IC50 ([3H]CFT binding)LLc-PK cells expressing rat DAT0.51 µM[2][3]
EC50 (increase in peak evoked [DA]o)Rat striatal slices1.3 µM[2]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for D1 Receptor Occupancy

This protocol is a general guideline for determining the binding of SKF-83566 to D1 receptors in vitro.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the D1 dopamine receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D1 receptor density (e.g., striatum).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH23390).

    • Add increasing concentrations of this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of SKF-83566 by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Dopamine Release and Uptake in Brain Slices

This protocol allows for the real-time measurement of dopamine dynamics and can be used to assess the effects of SKF-83566 on both D1 receptors and DAT.

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., dorsal striatum) of a rodent.[2] Maintain slices in artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: Place a carbon-fiber microelectrode in the striatal slice to detect dopamine.

  • Stimulation: Use a stimulating electrode to evoke dopamine release.

  • FSCV Recording: Apply a triangular waveform potential to the carbon-fiber electrode and record the resulting current. Dopamine has a characteristic oxidation and reduction peak that can be identified.

  • Baseline Recording: Record baseline dopamine release and uptake kinetics in response to electrical stimulation.

  • Drug Application: Bath-apply SKF-83566 at the desired concentration.

  • Post-Drug Recording: After a sufficient incubation period, record dopamine release and uptake again.

  • Data Analysis: Analyze changes in the peak height of the dopamine signal (release) and the decay rate (uptake). An increase in peak height and a slowing of the decay rate would be consistent with DAT inhibition.[2]

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF83566 SKF-83566 SKF83566->D1R Antagonizes Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Canonical D1 receptor signaling pathway and the antagonistic action of SKF-83566.

Troubleshooting_Workflow Start Unexpected Experimental Result with SKF-83566 Check_DAT Is there an unexpected increase in extracellular dopamine or prolonged clearance? Start->Check_DAT DAT_Inhibition Potential DAT Inhibition Check_DAT->DAT_Inhibition Yes Check_Other_Off_Target Are results inconsistent with known D1 signaling? Check_DAT->Check_Other_Off_Target No DAT_Controls Perform DAT inhibitor control experiments (e.g., with nomifensine) DAT_Inhibition->DAT_Controls Reassess Re-evaluate data considering off-target effects DAT_Controls->Reassess Other_Off_Target Potential 5-HT2 or AC2 Off-Target Effects Check_Other_Off_Target->Other_Off_Target Yes Check_Other_Off_Target->Reassess No Counter_Screen Counter-screen for 5-HT2 and AC2 activity Other_Off_Target->Counter_Screen Counter_Screen->Reassess

Caption: A troubleshooting workflow for unexpected results when using SKF-83566.

References

Validation & Comparative

A Comparative Guide to SKF-83566 Hydrobromide and SCH-23390 as D1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used dopamine (B1211576) D1 receptor antagonists, SKF-83566 hydrobromide and SCH-23390. The following sections detail their binding profiles, in vivo effects, and the experimental methodologies used to characterize these compounds, offering a valuable resource for selecting the appropriate tool for preclinical research.

Data Presentation: A Side-by-Side Comparison

The quantitative data for SKF-83566 and SCH-23390 are summarized below, highlighting their affinities for the D1 receptor and other relevant targets.

ParameterThis compoundSCH-23390Reference
D1 Receptor Binding Affinity (Ki) ~0.56 nM0.2 - 0.3 nM[1][2]
D2 Receptor Binding Affinity (KB/Ki) 2 µM>500-fold lower affinity than for D1[1][3]
5-HT2 Receptor Binding Affinity (Ki) 11 nMHigh affinity (9.3 nM for 5-HT2C)[1][4]
Dopamine Transporter (DAT) Inhibition (IC50) 5.7 µMNot a primary target[5]

In Vivo Effects: Locomotor Activity

A key functional output of D1 receptor antagonism is the modulation of locomotor activity. A direct comparison in rats demonstrated that both antagonists reduce locomotion, with SCH-23390 being more potent.

BehaviorThis compoundSCH-23390Key FindingsReference
Linear LocomotionDose-dependent attenuationMore effective than SKF-83566 in attenuating locomotionBoth compounds reduce locomotor activity, indicating effective D1 receptor blockade in vivo.[6]
RearingDose-dependent attenuationMore effective than SKF-83566 in attenuating rearing behaviorConsistent with D1 receptor involvement in exploratory behaviors.[6]
StereotypyDose-dependent attenuationMore effective than SKF-83566 in reducing stereotypyHighlights the role of D1 receptors in mediating stereotypic behaviors.[6]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity (Ki) of unlabeled ligands, such as SKF-83566 and SCH-23390, for the D1 receptor.

1. Membrane Preparation:

  • Source: Rat striatal tissue, known for its high density of D1 receptors.

  • Procedure:

    • Dissect and homogenize striatal tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer.

2. Binding Assay:

  • Radioligand: [3H]-SCH-23390, a high-affinity D1 antagonist.

  • Procedure:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of [3H]-SCH-23390, and varying concentrations of the unlabeled competitor drug (SKF-83566 or unlabeled SCH-23390).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radioactive D1 antagonist (e.g., cis(Z)-flupenthixol).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor drug.

  • Plot the specific binding as a function of the competitor drug concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Locomotor Activity Assay

This assay assesses the functional consequences of D1 receptor antagonism on spontaneous movement in rodents.

1. Animal Acclimation:

  • House male rats in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the testing room for at least one hour before the experiment.

2. Drug Administration:

  • Dissolve this compound and SCH-23390 in a suitable vehicle (e.g., saline).

  • Administer the drugs via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle-only group serves as the control.

3. Open Field Test:

  • Place each rat individually into an open-field arena, which is a square box equipped with infrared beams to automatically track movement.

  • Record locomotor activity, including horizontal movements (line crossings), vertical movements (rearing), and stereotyped behaviors, for a set duration (e.g., 2 hours).

4. Data Analysis:

  • Quantify the recorded behaviors for each animal.

  • Compare the activity levels of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Generate dose-response curves to compare the potency of SKF-83566 and SCH-23390 in reducing locomotor activity.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 receptor involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: D1 Receptor Signaling Cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Competitive_Binding_Workflow prep Membrane Preparation incubation Incubation: Membranes + [3H]-Ligand + Competitor prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis

Caption: Radioligand Binding Workflow.

Experimental Workflow: In Vivo Locomotor Activity

This diagram illustrates the general procedure for assessing the effects of D1 antagonists on rodent locomotor activity.

Locomotor_Activity_Workflow acclimation Animal Acclimation drug_admin Drug Administration acclimation->drug_admin open_field Open Field Testing drug_admin->open_field data_acq Data Acquisition open_field->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis

Caption: Locomotor Activity Workflow.

References

A Comparative Analysis of SKF-83566 and Other Benzazepine Derivatives for Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological and functional characteristics of SKF-83566 in comparison to other key benzazepine derivatives. This guide provides a detailed examination of their binding affinities, functional activities, and signaling pathways, supported by experimental data and detailed methodologies.

Benzazepine derivatives represent a critical class of compounds for investigating the function and therapeutic potential of dopamine (B1211576) receptors. Among these, SKF-83566 has been widely utilized as a selective antagonist for the D1-like dopamine receptor family. However, a nuanced understanding of its pharmacological profile, including its off-target effects, is essential for the accurate interpretation of experimental results. This guide provides a comparative analysis of SKF-83566 with other notable benzazepine derivatives, namely the D1-like receptor antagonist SCH 23390 and the D1-like receptor partial agonist SKF-83959, to aid researchers in selecting the most appropriate tool for their studies.

Comparative Pharmacological Profile

The selection of a specific benzazepine derivative should be guided by its unique binding and functional profile at various receptors. While SKF-83566 is a potent D1-like receptor antagonist, it also exhibits significant affinity for the serotonin (B10506) 5-HT2A receptor and the dopamine transporter (DAT), which can confound experimental outcomes.[1][2] In contrast, SCH 23390 offers higher selectivity for D1-like receptors over D2-like receptors and other monoaminergic targets, although it also displays affinity for 5-HT2C receptors.[3][4] SKF-83959 presents a more complex profile as a partial agonist at D1-like receptors, with some studies suggesting it may preferentially activate Gq/11-PLC signaling pathways, a topic of ongoing research and debate.[5][6][7][8]

Table 1: Comparative Binding Affinities (Ki, nM) of Benzazepine Derivatives at Dopamine and Serotonin Receptors
CompoundD1 ReceptorD2 ReceptorD5 Receptor5-HT2A Receptor5-HT2C ReceptorDopamine Transporter (DAT)
SKF-83566 ~0.56~2000-11-510 (IC50)
SCH 23390 0.2>50000.3High Affinity9.3-
SKF-83959 1.189207.5688--

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The DAT value for SKF-83566 is an IC50 value from a binding study with a cocaine analog.[1]

Table 2: Comparative Functional Activities (IC50/EC50, nM) of Benzazepine Derivatives
CompoundFunctional ActivityD1-mediated Adenylyl CyclaseD1-mediated Phospholipase C
SKF-83566 AntagonistPotent Antagonist (IC50 not specified)-
SCH 23390 AntagonistPotent Antagonist (IC50 ~0.5-1)No direct activation
SKF-83959 Partial AgonistPartial Agonist (EC50 ~10-100)Contradictory reports (potential activation)

Note: Functional activity values are approximate and can vary between different assay systems.

Signaling Pathways and Functional Selectivity

Dopamine D1-like receptors are canonically coupled to the Gs/α-olf G-protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, evidence suggests that they can also signal through Gq/11 proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. The functional selectivity of different benzazepine derivatives for these pathways is a critical area of investigation.

SKF-83566 and SCH 23390 are generally considered antagonists of the canonical Gs/cAMP pathway. The functional profile of SKF-83959 is more complex, with some studies reporting it to be a biased agonist that preferentially activates the Gq/PLC pathway, potentially through the formation of D1-D2 receptor heterodimers or via D5 receptors.[6] However, other studies have contested this, suggesting its effects can be explained by its partial agonism at the canonical Gs/cAMP pathway.[8]

D1_Signaling_Pathways cluster_Gs Canonical Gs Pathway cluster_Gq Alternative Gq Pathway D1_Gs D1 Receptor Gs Gs/Gα-olf D1_Gs->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB D1_Gq D1/D5 Receptor or D1-D2 Heterodimer Gq Gq/11 D1_Gq->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Dopamine D1-like receptor signaling pathways.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological research. Below are detailed methodologies for key in vitro and in vivo assays used to characterize benzazepine derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]SCH 23390 for D1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., SKF-83566).

  • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

  • The reaction is incubated to equilibrium and then terminated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation start->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Wash & Resuspend Membranes centrifuge2->resuspend incubate Incubate Membranes with Radioligand & Test Compound resuspend->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Workflow for a radioligand binding assay.
cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cAMP following receptor activation.

1. Cell Culture and Treatment:

  • Cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Cells are seeded into multi-well plates and allowed to adhere.

  • For antagonist testing, cells are pre-incubated with the test compound before stimulation with a known D1 agonist (e.g., dopamine or SKF-81297). For agonist testing, cells are directly treated with the test compound.

  • The incubation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. cAMP Measurement:

  • Following incubation, the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.

  • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.

In Vivo Behavioral Assays

Behavioral assays in animal models are crucial for understanding the physiological effects of these compounds.

1. Elevated Plus Maze (EPM):

  • This test is used to assess anxiety-like behavior in rodents.

  • The apparatus consists of two open and two enclosed arms elevated from the floor.

  • Animals are administered the test compound and placed in the center of the maze.

  • The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.

2. Novel Object Recognition (NOR):

  • This test evaluates learning and memory.

  • In a familiar arena, the animal is first exposed to two identical objects (training phase).

  • After a retention interval, one of the objects is replaced with a novel object (testing phase).

  • The time spent exploring the novel object versus the familiar object is measured. Animals with intact memory will spend more time exploring the novel object.

Conclusion and Recommendations

The choice between SKF-83566, SCH 23390, and SKF-83959 depends on the specific research question.

  • SKF-83566 is a potent D1-like receptor antagonist, but its significant off-target activity at the 5-HT2A receptor and DAT necessitates careful consideration and appropriate control experiments, especially in studies where these targets may play a role.[1]

  • SCH 23390 offers higher selectivity for D1-like receptors and is a suitable alternative when D1 receptor-specific antagonism is required, though its 5-HT2C receptor affinity should be noted.[3][4]

  • SKF-83959 is a valuable tool for investigating D1-like receptor partial agonism and the potential for biased signaling. However, researchers should be aware of the ongoing debate regarding its precise mechanism of action, particularly concerning PLC activation.[6][8]

By carefully considering the comparative data and methodologies presented in this guide, researchers can make informed decisions in their selection and use of benzazepine derivatives, leading to more precise and reliable findings in the field of dopamine receptor pharmacology.

References

Validating D1 Receptor Blockade by SKF-83566 Hydrobromide Using a D1 Agonist Challenge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the validation of SKF-83566 hydrobromide as a dopamine (B1211576) D1 receptor antagonist. The focus is on experimental validation through the functional antagonism of a potent D1 receptor agonist, providing supporting data and detailed experimental protocols.

This compound is a potent and selective D1-like dopamine receptor antagonist. However, it is crucial to note its off-target activity as a competitive dopamine transporter (DAT) inhibitor, which can influence experimental outcomes.[1][2] This guide will explore methods to specifically validate its D1 receptor blockade in the face of this dual pharmacology.

In Vitro Validation: Antagonism of D1 Agonist-Induced cAMP Accumulation

A primary method to validate the D1 receptor antagonism of SKF-83566 is to measure its ability to inhibit the intracellular signaling cascade initiated by a D1 receptor agonist. D1 receptors are Gs-coupled, and their activation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP). The D1 agonist SKF-81297 is commonly used to stimulate this pathway.

Quantitative Data Summary
ParameterThis compoundSKF-81297 (D1 Agonist)Notes
Binding Affinity (Ki) ~0.4 - 0.56 nM for D1 receptorsNot ApplicableDemonstrates high affinity for the D1 receptor.
Functional Antagonism SKF-83566 competitively inhibits the effects of D1 agonists.
Off-Target Activity IC50 of 5.7 µM for DAT inhibitionNot ApplicableThis is a key consideration in experimental design.[1][2]
Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol describes a method to quantify the antagonistic effect of SKF-83566 on SKF-81297-induced cAMP production in a cell line stably expressing the human D1 dopamine receptor (e.g., CHO-D1 or HEK293-D1 cells).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor

  • Cell Culture Medium (e.g., Ham's F-12K with 10% FBS)

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4)

  • This compound

  • SKF-81297 hydrochloride (D1 agonist)

  • cAMP assay kit (e.g., TR-FRET, HTRF, or Luciferase-based)

  • 384-well white microplates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

Procedure:

  • Cell Preparation: Culture the D1-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in Stimulation Buffer to the desired density.

  • Antagonist Pre-incubation: Add various concentrations of this compound to the wells of the 384-well plate.

  • Cell Addition: Add the cell suspension to the wells containing the antagonist and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the D1 agonist SKF-81297 (typically at its EC80 concentration to ensure a robust signal) to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The inhibitory effect of SKF-83566 is determined by the reduction in the SKF-81297-induced signal. Calculate the IC50 value for SKF-83566 by performing a concentration-response curve.

In Vivo Validation: Blockade of D1 Agonist-Induced Behavioral Effects

Validating D1 receptor blockade in a whole-animal model is essential. This can be achieved by demonstrating that pretreatment with SKF-83566 can attenuate or completely block the behavioral effects induced by the D1 agonist SKF-81297. A common behavioral paradigm is the measurement of locomotor activity.

Quantitative Data Summary
Treatment GroupLocomotor Activity (e.g., distance traveled)Notes
Vehicle + VehicleBaselineEstablishes the normal level of activity.
Vehicle + SKF-81297IncreasedD1 agonist-induced hyperlocomotion.
SKF-83566 + SKF-81297Attenuated or BaselineDemonstrates the blockade of the agonist's effect.
Experimental Protocol: In Vivo Locomotor Activity

This protocol outlines a procedure to assess the ability of SKF-83566 to block SKF-81297-induced hyperlocomotion in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • SKF-81297 hydrochloride

  • Vehicle (e.g., saline or a suitable solvent)

  • Open-field activity chambers equipped with automated tracking software

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Procedure:

  • Animal Habituation: Acclimate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Pretreatment: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection). The dose range should be determined from pilot studies.

    • Agonist Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer SKF-81297 hydrochloride or vehicle.

  • Locomotor Activity Recording: Immediately place the animals back into the open-field chambers and record their locomotor activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis: The tracking software will provide data on various parameters, including total distance traveled, rearing frequency, and time spent in different zones of the arena. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in SKF-81297-induced hyperactivity in the group pretreated with SKF-83566 validates its D1 receptor blockade in vivo.

Visualizing the Mechanisms and Workflows

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist D1 Agonist (e.g., SKF-81297) Agonist->D1R Activates Antagonist D1 Antagonist (SKF-83566) Antagonist->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: D1 Receptor Signaling Pathway and Point of Antagonism.

In_Vitro_Workflow A Plate D1-expressing cells B Pre-incubate with SKF-83566 (various concentrations) A->B C Stimulate with D1 Agonist (SKF-81297 at EC80) B->C D Incubate to allow cAMP accumulation C->D E Lyse cells and add cAMP detection reagents D->E F Measure signal (e.g., TR-FRET) E->F G Data Analysis: Calculate IC50 of SKF-83566 F->G

Caption: In Vitro cAMP Assay Experimental Workflow.

In_Vivo_Workflow A Habituate rats to open-field chambers B Pre-treat with SKF-83566 or Vehicle A->B C Challenge with D1 Agonist (SKF-81297) or Vehicle B->C D Record locomotor activity C->D E Data Analysis: Compare activity between groups D->E

Caption: In Vivo Locomotor Activity Experimental Workflow.

References

Cross-Validation of SKF-83566 Hydrobromide Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SKF-83566 hydrobromide with genetic models related to its primary targets: the dopamine (B1211576) D1 receptor (DRD1) and the dopamine transporter (DAT). The objective is to offer a clear cross-validation of the compound's performance against genetic manipulations, supported by experimental data and detailed protocols.

Comparative Data Analysis

The following tables summarize the key quantitative data comparing the pharmacological profile of SKF-83566 with the phenotypic characteristics of DRD1 and DAT knockout (KO) animal models.

Table 1: Pharmacological Profile of this compound

ParameterSpeciesValuePrimary Target/EffectReference
D1 Receptor Antagonism
KiRat~1-3 nMD1 Receptor Binding Affinity[1]
Dopamine Transporter (DAT) Inhibition
IC50 (³H-DA uptake)Rat DAT expressing cells5.7 µMInhibition of Dopamine Uptake[2][3]
IC50 (³H-CFT binding)Rat DAT expressing cells0.51 µMBinding to Cocaine Site on DAT[2][3]
EC50 (increase in evoked DA)Rat Striatal Slices1.3 µMIncrease in Extracellular Dopamine[1]
In Vitro Glioblastoma Effects
EffectHuman GSC linesInhibitionProliferation, Sphere Formation, Invasion[4][5]

Table 2: Cross-Validation of Behavioral Phenotypes: SKF-83566 vs. Genetic Models

Behavioral ReadoutSKF-83566 Administration (in Wild-Type Rodents)DRD1 Knockout (KO) RodentsDAT Knockout (KO) Rodents
Locomotor Activity Dose-dependent effects; can decrease amphetamine-induced hyperactivity.Hyperactive in a novel environment and during the dark cycle.Pronounced spontaneous hyperactivity.[6][7]
Stereotyped Behavior Can block apomorphine-induced stereotypy.Resistant to cocaine-induced stereotypy.Increased motor stereotypies.[6]
Reward Learning Can impair conditioned place preference for drugs of abuse.Impaired fear and reward learning.[8]Altered reward sensitivity, reduced preference for sweet solutions.[6]
Cognitive Function Can affect working memory and executive functions.Deficits in some learning and memory tasks.Cognitive deficits, including working memory.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

This protocol is adapted from methodologies used to assess the effect of SKF-83566 on dopamine release and uptake.[1]

  • Slice Preparation:

    • Anesthetize a Sprague-Dawley rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 300 µm coronal slices containing the dorsal striatum using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.

    • Lower a carbon-fiber microelectrode into the dorsal striatum.

    • Apply a triangular voltage waveform (-0.4 to +1.2 V and back, 400 V/s) to the electrode every 100 ms.

    • Position a bipolar stimulating electrode near the recording electrode to evoke dopamine release.

  • Data Acquisition and Analysis:

    • Deliver a single electrical pulse to evoke dopamine release and record the resulting current.

    • Establish a stable baseline of dopamine release.

    • Bath-apply SKF-83566 at desired concentrations (e.g., 0.1-10 µM).

    • Measure the peak amplitude of the evoked dopamine signal and the time for the signal to decay by 50% (t₅₀) to assess release and uptake, respectively.

Glioblastoma Stem Cell (GSC) Sphere Formation Assay

This protocol is based on methods used to evaluate the effect of SKF-83566 on GSC self-renewal.[4][5]

  • Cell Culture:

    • Culture patient-derived GSCs in serum-free neural stem cell medium supplemented with EGF and FGF.

  • Assay Setup:

    • Dissociate GSCs into a single-cell suspension.

    • Plate cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 96-well plates.

    • Treat cells with varying concentrations of SKF-83566 or vehicle control.

  • Sphere Formation and Analysis:

    • Incubate plates for 7-10 days to allow for sphere formation.

    • Image wells and count the number of spheres formed.

    • Sphere-forming efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines the procedure for assessing the in vivo efficacy of SKF-83566 against glioblastoma, as performed in studies with DRD1 knockdown.[4][5]

  • Cell Preparation:

    • Harvest and resuspend GSCs (e.g., BG5 line) in a sterile saline solution.

  • Stereotactic Implantation:

    • Anesthetize immunodeficient mice (e.g., nude mice).

    • Secure the mouse in a stereotactic frame.

    • Inject GSCs into the striatum of one hemisphere.

  • Treatment:

    • Allow tumors to establish for a set period.

    • Administer SKF-83566 (e.g., 20 mg/kg) or vehicle control systemically (e.g., intraperitoneally) on a defined schedule.

  • Monitoring and Analysis:

    • Monitor animal health and tumor growth (e.g., via bioluminescence imaging if cells are luciferase-tagged).

    • At the end of the study, euthanize the animals and harvest the brains.

    • Perform histological and immunohistochemical analysis to assess tumor size and expression of relevant markers (e.g., c-Myc, UHRF1).

Rodent Locomotor Activity and Stereotypy Assessment

This is a general protocol for evaluating the behavioral effects of SKF-83566 or for characterizing the phenotype of knockout mice.

  • Apparatus:

    • Use open-field arenas equipped with infrared beams or video tracking software to monitor locomotor activity.

  • Habituation:

    • Habituate the animals to the testing room and the open-field arenas for a set period before the experiment.

  • Procedure:

    • Administer SKF-83566 or a vehicle control to wild-type animals, or use DRD1/DAT knockout and wild-type control mice.

    • Place each animal individually into the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., sniffing, grooming, circling) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the recorded behaviors using the automated system's software.

    • Analyze the data using appropriate statistical methods to compare between treatment groups or genotypes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

SKF_83566_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake DRD1 Dopamine D1 Receptor (DRD1) Dopamine->DRD1 Binding Adenylyl_Cyclase Adenylyl Cyclase DRD1->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_effects Downstream Effects PKA->Downstream_effects Phosphorylates SKF_83566 SKF-83566 SKF_83566->DAT Inhibits SKF_83566->DRD1 Antagonizes

Caption: Dual mechanism of action of SKF-83566.

Glioblastoma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRD1 DRD1 cMyc_inactive c-Myc (inactive) DRD1->cMyc_inactive Promotes activation cMyc_active c-Myc (active) cMyc_inactive->cMyc_active Translocates UHRF1_gene UHRF1 Gene cMyc_active->UHRF1_gene Activates transcription UHRF1_protein UHRF1 Protein UHRF1_gene->UHRF1_protein Proliferation_Invasion Proliferation & Invasion UHRF1_protein->Proliferation_Invasion Promotes SKF_83566 SKF-83566 SKF_83566->DRD1 Inhibits DRD1_knockdown DRD1 Knockdown DRD1_knockdown->DRD1 Reduces Dopamine Dopamine Dopamine->DRD1 Activates

Caption: SKF-83566 and DRD1 knockdown converge on the c-Myc-UHRF1 pathway in glioblastoma.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm WT_rodent Wild-Type Rodent SKF_83566_admin Administer SKF-83566 WT_rodent->SKF_83566_admin Behavioral_assessment_pharm Behavioral Assessment (e.g., Locomotion) SKF_83566_admin->Behavioral_assessment_pharm Comparison Comparative Analysis Behavioral_assessment_pharm->Comparison DRD1_KO_rodent DRD1 Knockout Rodent Behavioral_assessment_genetic Behavioral Assessment (e.g., Locomotion) DRD1_KO_rodent->Behavioral_assessment_genetic Behavioral_assessment_genetic->Comparison

Caption: Workflow for cross-validating pharmacological and genetic effects on behavior.

Discussion and Conclusion

The cross-validation of this compound's effects with genetic models reveals both consistencies and important distinctions.

Convergence of Effects: In the context of glioblastoma, both the pharmacological blockade of DRD1 by SKF-83566 and the genetic knockdown of DRD1 lead to similar downstream effects, namely the inhibition of the c-Myc-UHRF1 signaling pathway and a subsequent reduction in tumor cell proliferation and invasion.[4][5][9] This provides strong evidence that the anti-tumor effects of SKF-83566 are indeed mediated through its antagonism of the D1 receptor in this model system.

Behaviorally, the ability of SKF-83566 to block stereotypies induced by dopamine agonists in wild-type animals aligns with the resistance to cocaine-induced stereotypy observed in DRD1 knockout mice.[10] This suggests that D1 receptor signaling is a critical node for the expression of these repetitive behaviors, and that SKF-83566 effectively targets this node.

Divergence and Off-Target Considerations: A significant point of divergence arises from SKF-83566's inhibition of the dopamine transporter (DAT).[1][2][3] While DRD1 knockout mice exhibit hyperactivity in novel environments, DAT knockout mice display a more profound and sustained hyperlocomotive phenotype.[6][7] The DAT inhibitory action of SKF-83566 (IC50 of 5.7 µM for dopamine uptake) is less potent than its D1 receptor antagonism (Ki of ~1-3 nM).[1][2][3] However, this off-target effect could confound the interpretation of behavioral studies, particularly at higher doses, as DAT inhibition would be expected to increase synaptic dopamine and potentially counteract the effects of D1 receptor blockade. This highlights the importance of using SKF-83566 at concentrations that are selective for D1 receptors over the DAT.

Comparison with Alternatives: SCH-23390 is another widely used D1 receptor antagonist. While both compounds are potent D1 antagonists, they exhibit different off-target profiles. For instance, both have been shown to have affinity for serotonin (B10506) 5-HT2 receptors.[11] More recent evidence suggests that SCH-23390 also functions as an allosteric modulator of the Sigma-1 receptor, an effect not yet characterized for SKF-83566.[12] The choice between these antagonists should therefore be guided by the specific experimental context and a consideration of their respective secondary targets.

Conclusion: The cross-validation of SKF-83566 with genetic models provides a powerful approach to understanding its mechanism of action. The convergence of effects in the glioblastoma model strongly supports on-target activity. However, the compound's off-target inhibition of DAT necessitates careful dose selection and interpretation of in vivo behavioral data. For researchers studying dopamine signaling, this guide underscores the value of integrating pharmacological and genetic approaches to dissect the complex roles of dopamine receptors and transporters in health and disease. Future studies directly comparing the behavioral effects of SKF-83566 in wild-type animals with the phenotypes of both DRD1 and DAT knockout mice within the same experimental paradigms would be invaluable for a more complete cross-validation.

References

A Comparative Guide to the In Vivo Efficacy of SKF-83566 Hydrobromide and Other D1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of SKF-83566 hydrobromide, a selective D1-like dopamine (B1211576) receptor antagonist, with other prominent D1 antagonists, namely SCH-23390 and ecopipam (B1671091). The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.

Executive Summary

Dopamine D1 receptor antagonists are critical tools for investigating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and neuropsychiatric disorders. SKF-83566, SCH-23390, and ecopipam are among the most studied D1 antagonists. While all three compounds exhibit high affinity for the D1 receptor, they differ in their selectivity, off-target effects, and in vivo efficacy profiles. This guide summarizes their key characteristics, presents comparative in vivo data, and provides detailed experimental protocols for relevant assays.

In Vitro Pharmacological Profiles

A crucial starting point for comparing these antagonists is their in vitro binding affinities for dopamine and other neurotransmitter receptors. This data provides insights into their potency and potential for off-target effects.

CompoundD1 (Ki, nM)D5 (Ki, nM)D2 (Ki, nM)Selectivity (D2/D1)Other Notable Affinities
This compound ~0.56Data not readily available2000~35715-HT2 receptor affinity, competitive dopamine transporter (DAT) inhibitor (IC50 = 5.7 µM)[1]
SCH-23390 0.20.3>1000>5000High affinity for 5-HT2 and 5-HT1C receptors; potent agonist at 5-HT2C receptors[1][2]
Ecopipam (SCH-39166) 1.22.0>1000>833Negligible affinity for 5-HT sites[1]

In Vivo Efficacy: A Comparative Overview

The in vivo effects of these D1 antagonists have been characterized in a variety of behavioral and physiological assays. The following sections and tables summarize key findings.

Locomotor Activity

D1 receptor antagonists are known to modulate locomotor activity. Comparative studies provide a direct measure of their in vivo potency and efficacy.

In a head-to-head comparison, both SKF-83566 and SCH-23390 were shown to attenuate linear locomotion, rearing, and stereotypy in rats in a dose- and time-dependent manner. The effects were relatively brief, with SCH-23390 being more effective than SKF-83566 on each of these behaviors[3].

Compound Animal Model Dose Range Effect on Locomotor Activity Reference
This compound RatNot specifiedAttenuated linear locomotion, rearing, and stereotypy[3]
SCH-23390 Rat0.01-1.0 mg/kgDose-dependent suppression of locomotor activity and rearing[4]
Ecopipam MouseNot specifiedGenerally associated with a lack of extrapyramidal side effects often seen with D2 antagonists[1]
Catalepsy Induction

Catalepsy, a state of motor immobility, is a classic behavioral effect associated with dopamine receptor blockade.

Studies have shown that the selective D1 antagonist SCH-23390 produces dose-dependent catalepsy in rats, as measured by the vertical grid test.

Clinical Efficacy: Ecopipam in Tourette Syndrome

Ecopipam has undergone extensive clinical investigation, particularly for the treatment of Tourette Syndrome (TS).

A systematic review and meta-analysis of clinical trials concluded that ecopipam is effective in reducing the severity of tics in individuals with TS and has a good safety profile[5]. In a 12-month open-label extension study, ecopipam was well-tolerated and demonstrated sustained efficacy in reducing TS symptom severity and improving quality of life in children and adolescents[6]. A phase 2b trial showed a significant reduction in tic scores at 12 weeks compared to placebo, without the movement disorder or metabolic side effects commonly associated with antipsychotics[7]. The most recent phase 3 study also met its primary and secondary endpoints, showing a significant reduction in relapse rates for both pediatric and adult patients with TS[8].

Study Type Patient Population Dosage Primary Outcome Key Findings Reference
Phase 3 Clinical TrialPediatric and Adult TS patientsNot specifiedTime to relapse41.9% relapse on ecopipam vs. 68.1% on placebo in pediatric patients[8]
Systematic Review & Meta-analysisTourette Syndrome patientsVariedReduction in Yale Global Tic Severity Scale (YGTSS) scoresStatistically significant reduction in tic severity with a good safety profile[5]
12-Month Open-Label ExtensionChildren and adolescents with TSTarget of 1.8 mg/kg/dayLong-term safety and efficacyWell-tolerated with sustained reduction in tic severity and improved quality of life[6]
Phase 2b Randomized Controlled TrialChildren and adolescents with TSNot specifiedChange in YGTSS total tic score at 12 weeks30% reduction in tic severity compared to placebo[7]

Experimental Protocols

Rodent Locomotor Activity Assay

Objective: To assess the effect of D1 antagonists on spontaneous locomotor activity.

Materials:

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)

  • Test animals (e.g., rats or mice)

  • This compound, SCH-23390, or ecopipam

  • Vehicle (e.g., saline)

  • Syringes for injection

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Vehicle Administration: Inject the animals with the vehicle and place them individually into the locomotor activity chambers.

  • Baseline Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) to establish a baseline.

  • Drug Administration: On a separate day, administer the D1 antagonist at the desired dose(s).

  • Test Recording: Immediately after injection, place the animals back into the chambers and record locomotor activity for the same duration as the baseline recording.

  • Data Analysis: Compare the locomotor activity data between the vehicle and drug-treated groups.

Conditioned Place Preference (CPP) Protocol

Objective: To evaluate the rewarding or aversive properties of a drug by association with a specific environment.

Materials:

  • Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

  • Test animals (e.g., rats or mice)

  • Test compound (e.g., a drug of abuse)

  • D1 antagonist (SKF-83566, SCH-23390, or ecopipam)

  • Vehicle

  • Syringes for injection

  • Video tracking software

Procedure:

  • Pre-conditioning (Baseline Preference): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternating days, administer the rewarding drug and confine the animal to one of the main compartments (e.g., the initially non-preferred one).

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment.

    • To test the effect of the D1 antagonist, administer it prior to the rewarding drug on the drug-pairing days.

  • Post-conditioning (Test): The day after the last conditioning session, place the animal in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment for a set duration.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. A blockade of this preference by the D1 antagonist suggests it has attenuated the rewarding effects of the drug.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Simplified Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Antagonist Evaluation

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Measurement (e.g., Locomotor Activity) Animal_Acclimation->Baseline Drug_Prep Drug & Vehicle Preparation Treatment Administer Antagonist (e.g., SKF-83566) Drug_Prep->Treatment Baseline->Treatment Pre-treatment Challenge Administer Agonist or Measure Spontaneous Behavior Treatment->Challenge Data_Collection Data Collection (e.g., Video Tracking) Challenge->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for in vivo evaluation of a D1 antagonist.

Logical Comparison of D1 Antagonists

Antagonist_Comparison cluster_features Key Features SKF83566 SKF-83566 Potent D1 Antagonist + DAT Inhibition + 5-HT2 Affinity SCH23390 SCH-23390 Highly Potent D1 Antagonist + High 5-HT2/1C Affinity + 5-HT2C Agonism Ecopipam Ecopipam Selective D1/D5 Antagonist - Minimal Off-Target Effects + Clinically Investigated (TS) D1_Antagonism Primary Target: D1 Receptor Antagonism D1_Antagonism->SKF83566 D1_Antagonism->SCH23390 D1_Antagonism->Ecopipam

Caption: Key distinguishing features of the D1 antagonists.

References

Unveiling the Selectivity of SKF-83566 Hydrobromide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive review of the selectivity profile of SKF-83566 hydrobromide, a potent dopamine (B1211576) D1-like receptor antagonist. To offer a clearer perspective on its performance, we present a direct comparison with the well-established D1-like antagonist, SCH-23390, supported by experimental data and detailed methodologies.

This compound is a widely utilized research compound for investigating the roles of D1-like dopamine receptors (D1 and D5) in various physiological and pathological processes. Its utility, however, is intrinsically linked to its selectivity – its ability to bind to its intended target with high affinity while minimizing interactions with other receptors and cellular components. This guide delves into the binding and functional characteristics of SKF-83566, offering a clear comparison to help researchers make informed decisions in their experimental designs.

At a Glance: Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SKF-83566 and SCH-23390 for a range of molecular targets. Lower values indicate higher affinity or potency.

Table 1: Dopamine Receptor Subtype Affinities

CompoundD1 (Ki, nM)D2 (Ki/KB, µM)D5 (Ki, nM)D1/D2 Selectivity Ratio
SKF-83566 ~0.56[1]2[1]No specific data found~3571
SCH-23390 0.2[2][3]>1 (low affinity)[4]0.3[2][3]>5000

Table 2: Off-Target Binding and Functional Activity

TargetSKF-83566SCH-23390
5-HT2 Receptor Ki = 11 nM[1][5]High affinity[2][3]
5-HT1C Receptor No specific data foundHigh affinity[2]
Dopamine Transporter (DAT) IC50 = 5.7 µM (uptake inhibition)[5][6]Weak inhibitor
Adenylyl Cyclase 1 (AC1) Inactive[1]No specific data found
Adenylyl Cyclase 2 (AC2) Selective inhibition[1][5]No specific data found
Adenylyl Cyclase 5 (AC5) Inactive[1]No specific data found
Alpha-2 Adrenergic Receptor No specific data foundSome activity[7]

In Focus: Key Selectivity Observations

SKF-83566 demonstrates high affinity for the D1-like dopamine receptors, with a Ki value of approximately 0.56 nM for the D1 receptor.[1] Its selectivity over the D2 receptor is substantial, with a KB value in the micromolar range.[1] This high D1/D2 selectivity is a critical feature for researchers aiming to isolate D1-mediated effects.

However, it is crucial to note that SKF-83566 is not entirely specific to dopamine receptors. It exhibits notable affinity for the 5-HT2 serotonin (B10506) receptor, with a Ki of 11 nM.[1][5] Furthermore, SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT), albeit with a much lower potency (IC50 of 5.7 µM) compared to its D1 receptor affinity.[5][6] This interaction with DAT could be a confounding factor in experiments involving dopamine dynamics.

Another distinguishing feature of SKF-83566 is its selective inhibition of adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][5] This provides a unique tool for dissecting the roles of different adenylyl cyclase isoforms in cellular signaling.

In comparison, SCH-23390 also displays very high affinity for D1 and D5 receptors.[2][3] Similar to SKF-83566, it has a significantly lower affinity for D2 receptors.[4] However, SCH-23390 is known to have high affinity for 5-HT2 and 5-HT1C receptors, which should be considered when interpreting experimental results.[2]

Visualizing the Pathways and Processes

To better understand the context of SKF-83566's action, the following diagrams illustrate the canonical D1 receptor signaling pathway and the general workflow of a radioligand binding assay used to determine its affinity.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Dopamine Dopamine Dopamine->D1R Activates SKF_83566 SKF-83566 SKF_83566->D1R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with D1 Receptors) Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]SCH-23390) Radioligand->Incubation Compound Test Compound (SKF-83566) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Competition Curve Generation Counting->CompetitionCurve Ki_Calculation Ki Value Calculation CompetitionCurve->Ki_Calculation

References

Validating D1 Receptor Antagonism in Primary Neurons: A Comparative Guide to SKF-83566 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate pharmacological tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of SKF-83566, a commonly used D1 dopamine (B1211576) receptor antagonist, with its primary alternative, SCH-23390. We present a detailed analysis of their performance, supported by experimental data, to facilitate informed decisions in experimental design.

Performance Comparison: SKF-83566 vs. SCH-23390

A critical aspect of choosing a D1 antagonist is understanding its potency and selectivity. The following table summarizes the key pharmacological parameters for SKF-83566 and SCH-23390, highlighting their binding affinities and off-target activities.

ParameterSKF-83566SCH-23390Key Considerations
Primary Target D1-like Dopamine Receptor AntagonistD1-like Dopamine Receptor AntagonistBoth compounds effectively block D1 and D5 dopamine receptors.
D1 Receptor Binding Affinity (Ki) ~0.56 nM[1]0.2 nM[2]SCH-23390 exhibits a slightly higher affinity for the D1 receptor.
D5 Receptor Binding Affinity (Ki) Not explicitly found0.3 nM[2]Both are potent antagonists at the D5 receptor, another member of the D1-like family.
Dopamine Transporter (DAT) Inhibition (IC50) 5.7 µM[3][4][5]Not a primary activityCRITICAL: SKF-83566 is a competitive inhibitor of DAT, which can confound experimental results by increasing extracellular dopamine levels.[4][5]
Serotonin (B10506) Receptor (5-HT) Activity Antagonist at vascular 5-HT2 receptors (Ki = 11 nM)[1][3][6]Binds with high affinity to 5-HT2 and 5-HT1C receptors.[2] Potent agonist at human 5-HT2C receptors (Ki = 9.3 nM).[7]Both compounds exhibit off-target effects at serotonin receptors that should be considered in experimental design.
Sigma-1 Receptor Activity Not reportedFunctional allosteric modulator[8]Recent findings indicate a novel mechanism of action for SCH-23390 that is independent of D1 receptors.[8]
Other Off-Target Activities Selective inhibition of adenylyl cyclase 2 (AC2)[1][3]Can activate dopamine neurons at higher doses, potentially through non-D1 mechanisms.[9]These additional activities can influence experimental outcomes and interpretation.

Experimental Validation Protocols

To validate the antagonistic effect of SKF-83566 or other D1 antagonists in primary neuron cultures, several key experiments can be performed. Below are detailed methodologies for two common approaches: cAMP accumulation assays and calcium imaging.

Protocol 1: Inhibition of Dopamine-Induced cAMP Accumulation

Objective: To quantify the ability of a D1 antagonist to block the increase in intracellular cyclic AMP (cAMP) induced by a D1 receptor agonist.

Materials:

  • Primary neuron cultures (e.g., cortical or striatal neurons)

  • D1 receptor agonist (e.g., SKF-81297 or dopamine)

  • D1 receptor antagonist (SKF-83566 or SCH-23390)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Plating: Plate primary neurons at a suitable density in multi-well plates and allow them to mature.

  • Pre-treatment with Antagonist: Pre-incubate the neurons with varying concentrations of the D1 antagonist (e.g., SKF-83566 or SCH-23390) for a sufficient time to allow for receptor binding (typically 15-30 minutes). Include a vehicle control.

  • Agonist Stimulation: Add a D1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the basal control.

  • Incubation: Incubate for a time that allows for maximal cAMP production (typically 10-15 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Protocol 2: Calcium Imaging of D1 Receptor-Mediated Depolarization

Objective: To visualize and quantify the inhibition of a D1 agonist-induced increase in intracellular calcium, which can be a downstream effect of D1 receptor activation leading to neuronal depolarization.

Materials:

  • Primary neuron cultures grown on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • D1 receptor agonist

  • D1 receptor antagonist

  • Fluorescence microscope equipped with an appropriate filter set and a camera for time-lapse imaging

  • Perfusion system

Procedure:

  • Loading with Calcium Indicator: Load the primary neurons with a calcium indicator dye according to the manufacturer's protocol.

  • Baseline Recording: Acquire a baseline fluorescence recording of the neurons in a physiological buffer.

  • Antagonist Application: Perfuse the neurons with a solution containing the D1 antagonist at the desired concentration.

  • Agonist Application: While continuing to record, perfuse the neurons with a solution containing both the D1 antagonist and a D1 agonist.

  • Data Acquisition: Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity (proportional to the change in intracellular calcium) in response to the agonist in the presence and absence of the antagonist. Calculate the percentage of inhibition.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for validating an antagonist.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine (Agonist) D1R D1 Receptor Dopamine->D1R Activates Gs Gs Protein D1R->Gs Activates SKF83566 SKF-83566 (Antagonist) SKF83566->D1R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: D1 Dopamine Receptor Signaling Pathway.

Antagonist_Validation_Workflow Culture 1. Culture Primary Neurons Pretreat 2. Pre-treat with D1 Antagonist (e.g., SKF-83566) Culture->Pretreat Stimulate 3. Stimulate with D1 Agonist Pretreat->Stimulate Measure 4. Measure Cellular Response (e.g., cAMP levels, Calcium influx) Stimulate->Measure Analyze 5. Analyze Data (Determine IC50) Measure->Analyze

Caption: Experimental Workflow for D1 Antagonist Validation.

Conclusion

Validating the antagonistic effect of SKF-83566 in primary neuron cultures requires careful consideration of its pharmacological profile. While it is a potent D1 receptor antagonist, its significant off-target activity as a dopamine transporter inhibitor necessitates the use of appropriate controls and consideration of alternative antagonists like SCH-23390. Researchers should be aware that SCH-23390 also has its own set of off-target effects, including interactions with serotonin and sigma-1 receptors. The choice of antagonist should be guided by the specific experimental question and a thorough understanding of the potential confounding factors of each compound. The provided protocols offer a starting point for the empirical validation of D1 receptor blockade in a physiologically relevant context.

References

Unraveling the Enigma of SKF-83566 Hydrobromide: A Guide to Experimentally Confirming its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally confirm the multifaceted mechanism of action of SKF-83566 hydrobromide. While primarily recognized as a potent D1-like dopamine (B1211576) receptor antagonist, compelling evidence reveals a more complex pharmacological profile, including interactions with the dopamine transporter (DAT), serotonin (B10506) 5-HT2 receptors, and adenylyl cyclase. This guide outlines a series of robust experimental protocols to dissect these activities, presenting the data in a clear, comparative format to facilitate objective analysis.

Introduction to this compound

This compound is a synthetic compound that has been instrumental in neuroscience research for its ability to modulate dopaminergic systems. Its primary classification is a potent and selective antagonist for D1-like dopamine receptors (D1 and D5 subtypes). However, subsequent research has unveiled that its pharmacological actions are not confined to this single target. Notably, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT), an antagonist at vascular 5-HT2 receptors, and a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2][3][4] This complex profile necessitates a multi-faceted experimental approach to accurately characterize its mechanism of action and distinguish its effects from those of more selective compounds.

Comparative Analysis of this compound's Pharmacological Activities

To elucidate the distinct contributions of SKF-83566's interactions with its various targets, a comparative analysis against selective pharmacological tools is essential. This guide proposes the use of the following reference compounds:

  • SCH-23390: A highly selective D1-like dopamine receptor antagonist.[5][6][7]

  • GBR-12909: A potent and selective dopamine transporter (DAT) inhibitor.[2][8]

  • Ketanserin: A selective 5-HT2A receptor antagonist.[3][9][10]

  • Forskolin: A direct activator of most adenylyl cyclase isoforms, serving as a positive control for AC activity assays.[1][11][12]

The following tables summarize the expected and hypothetical quantitative data from a series of in vitro assays designed to confirm the mechanism of action of this compound.

Table 1: Receptor Binding Affinity Profile

CompoundD1 Receptor (Ki, nM)DAT (Ki, nM)5-HT2A Receptor (Ki, nM)
SKF-83566 ~0.5 - 1.0 ~500 - 1000 ~10 - 20
SCH-23390~0.2 - 0.5>10,000>1000
GBR-12909>10,000~1 - 5>10,000
Ketanserin>10,000>10,000~1 - 5

Table 2: Functional Activity Profile

CompoundD1-Mediated Adenylyl Cyclase Inhibition (IC50, nM)Dopamine Uptake Inhibition (IC50, µM)5-HT2A-Mediated PLC Inhibition (IC50, nM)Direct Adenylyl Cyclase 2 Inhibition (IC50, µM)
SKF-83566 ~5 - 15 ~5 - 7 ~20 - 50 ~1 - 5
SCH-23390~1 - 10>100>1000Not Applicable
GBR-12909Not Applicable~0.01 - 0.05Not ApplicableNot Applicable
KetanserinNot ApplicableNot Applicable~5 - 15Not Applicable
ForskolinNot ApplicableNot ApplicableNot ApplicableActivator (EC50 ~0.5 µM)

Experimental Protocols

To generate the data presented above and definitively confirm the mechanism of action of SKF-83566, the following detailed experimental protocols are recommended.

Radioligand Binding Assays

These assays determine the affinity of SKF-83566 and comparator compounds for their respective receptors.

a) Dopamine D1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of SKF-83566 for the D1 dopamine receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]SCH-23390.

    • Non-specific binding control: Unlabeled SCH-23390 (1 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • SKF-83566 and comparator compounds at various concentrations.

  • Protocol:

    • Incubate cell membranes with a fixed concentration of [³H]SCH-23390 and varying concentrations of the test compound (SKF-83566 or comparators).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B).

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

b) Dopamine Transporter (DAT) Binding Assay

  • Objective: To determine the binding affinity (Ki) of SKF-83566 for the dopamine transporter.

  • Materials:

    • Cell membranes from cells expressing the human DAT (e.g., HEK293-hDAT).

    • Radioligand: [³H]WIN 35,428 or [³H]GBR-12935.

    • Non-specific binding control: Unlabeled GBR-12909 (10 µM).

  • Protocol: Follow a similar procedure to the D1 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.

c) 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of SKF-83566 for the 5-HT2A receptor.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin.

    • Non-specific binding control: Unlabeled Ketanserin (1 µM).

  • Protocol: Follow a similar procedure to the D1 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.[13][14]

Functional Assays

These assays measure the functional consequences of SKF-83566 binding to its targets.

a) D1 Receptor-Mediated Adenylyl Cyclase Activity Assay

  • Objective: To determine the potency (IC50) of SKF-83566 in antagonizing D1 receptor-stimulated adenylyl cyclase activity.

  • Materials:

    • Intact cells expressing the human D1 receptor.

    • Dopamine (as the agonist).

    • SKF-83566 and SCH-23390 at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or radioactive).

  • Protocol:

    • Pre-incubate the cells with varying concentrations of SKF-83566 or SCH-23390.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., EC80).

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • Determine the IC50 value for the inhibition of dopamine-stimulated cAMP production.

b) Dopamine Uptake Inhibition Assay

  • Objective: To determine the potency (IC50) of SKF-83566 in inhibiting dopamine uptake via the DAT.

  • Materials:

    • Cells stably expressing the human DAT.

    • [³H]Dopamine.

    • SKF-83566 and GBR-12909 at various concentrations.

    • Uptake buffer.

  • Protocol:

    • Pre-incubate the cells with varying concentrations of SKF-83566 or GBR-12909.

    • Add a fixed concentration of [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value for the inhibition of dopamine uptake.[15][16][17][18]

c) 5-HT2A Receptor-Mediated Phospholipase C (PLC) Activity Assay

  • Objective: To determine the potency (IC50) of SKF-83566 in antagonizing 5-HT2A receptor-stimulated PLC activity.

  • Materials:

    • Cells expressing the human 5-HT2A receptor.

    • Serotonin (5-HT) as the agonist.

    • SKF-83566 and Ketanserin at various concentrations.

    • Inositol (B14025) phosphate (B84403) (IP) accumulation assay kit or a calcium mobilization assay.

  • Protocol:

    • Pre-incubate the cells with varying concentrations of SKF-83566 or Ketanserin.

    • Stimulate the cells with a fixed concentration of serotonin.

    • Measure the accumulation of inositol phosphates or the change in intracellular calcium concentration.

    • Determine the IC50 value for the inhibition of serotonin-stimulated PLC activity.[19][20][21][22]

d) Direct Adenylyl Cyclase Inhibition Assay

  • Objective: To determine if SKF-83566 directly inhibits adenylyl cyclase activity.

  • Materials:

    • Cell membrane preparations or purified adenylyl cyclase isoforms (specifically AC2).

    • Forskolin (to activate adenylyl cyclase).

    • SKF-83566 at various concentrations.

    • ATP and a cAMP detection assay.

  • Protocol:

    • Incubate the adenylyl cyclase preparation with varying concentrations of SKF-83566 in the presence of a fixed concentration of forskolin.

    • Initiate the reaction by adding ATP.

    • Measure the production of cAMP.

    • Determine the IC50 value for the direct inhibition of adenylyl cyclase activity.[23][24][25][26]

Visualizing the Mechanisms and Workflows

To further clarify the complex interactions of SKF-83566 and the experimental approaches to dissect them, the following diagrams are provided.

G Figure 1: Hypothesized Signaling Pathways of SKF-83566 cluster_d1 D1 Receptor Signaling cluster_dat Dopamine Transporter cluster_5ht2a 5-HT2A Receptor Signaling D1 D1 Receptor Gs Gs D1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces DAT DAT DA_int Intracellular Dopamine DAT->DA_int Uptake DA_ext Extracellular Dopamine DA_ext->DAT Uptake HT2A 5-HT2A Receptor Gq Gq HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces SKF83566 SKF-83566 SKF83566->D1 Antagonist SKF83566->AC Direct Inhibitor SKF83566->DAT Inhibitor SKF83566->HT2A Antagonist

Caption: Figure 1: Hypothesized Signaling Pathways of SKF-83566.

G Figure 2: Experimental Workflow for Mechanism Confirmation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis start Start: Characterize SKF-83566 D1_bind D1 Receptor Binding ([3H]SCH-23390) start->D1_bind DAT_bind DAT Binding ([3H]WIN 35,428) start->DAT_bind HT2A_bind 5-HT2A Receptor Binding ([3H]Ketanserin) start->HT2A_bind AC_func D1-Adenylyl Cyclase Assay (vs Dopamine) start->AC_func DAT_func Dopamine Uptake Assay ([3H]Dopamine) start->DAT_func PLC_func 5-HT2A-PLC Assay (vs Serotonin) start->PLC_func AC_direct Direct AC Inhibition Assay (vs Forskolin) start->AC_direct Ki_calc Calculate Ki values D1_bind->Ki_calc DAT_bind->Ki_calc HT2A_bind->Ki_calc IC50_calc Calculate IC50 values AC_func->IC50_calc DAT_func->IC50_calc PLC_func->IC50_calc AC_direct->IC50_calc compare Compare with Selective Compounds Ki_calc->compare IC50_calc->compare conclusion Conclusion: Confirmed Mechanism of Action compare->conclusion

Caption: Figure 2: Experimental Workflow for Mechanism Confirmation.

Investigating Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important consideration for D1 receptor signaling. While SKF-83566 is classified as an antagonist, it is crucial to confirm that it does not exhibit biased agonism, for instance, by weakly activating alternative pathways like β-arrestin recruitment while blocking G-protein signaling.

Experimental Approach:

  • β-Arrestin Recruitment Assay: Utilize an assay (e.g., BRET or FRET-based) to measure the recruitment of β-arrestin to the D1 receptor in the presence of SKF-83566, both alone and in competition with dopamine. This will determine if SKF-83566 has any agonist activity on this pathway or if it is a pure antagonist.

  • Receptor Internalization Assay: Monitor D1 receptor internalization in response to SKF-83566 treatment using techniques like immunofluorescence or ELISA. Agonist-induced receptor internalization is often mediated by β-arrestin.

G Figure 3: D1 Receptor Biased Signaling Pathways cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling D1 D1 Receptor Gs Gs D1->Gs Canonical Pathway Arrestin β-Arrestin D1->Arrestin Alternative Pathway Ligand Ligand Ligand->D1 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK note Biased agonists can preferentially activate one pathway over the other.

References

A Comparative Guide to SKF-83566 Hydrobromide for Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the precise replication of published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of SKF-83566 hydrobromide, a widely used D1-like dopamine (B1211576) receptor antagonist, with its common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.

Introduction to this compound

This compound is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] It is a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, a critical consideration when using SKF-83566 is its off-target activity as a competitive inhibitor of the dopamine transporter (DAT), which can confound the interpretation of experimental results.[2]

Comparative Analysis of D1 Receptor Antagonists

To provide a clear comparison, this guide focuses on SKF-83566 and two other commonly used D1-like receptor antagonists: SCH 23390 and Ecopipam (B1671091) (SCH 39166).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and other relevant quantitative data for SKF-83566 and its alternatives. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) at Dopamine Receptors (in nM)

CompoundD1 ReceptorD5 ReceptorD2 ReceptorSelectivity (D2/D1)
SKF-83566 ~0.56[1]-2000[1]~3571
SCH 23390 0.2[3][4]0.3[3][4]>1000>5000
Ecopipam 1.2 - 1.9[5][6]2.0[5]>1000[5]>833

Table 2: Binding Affinity (Ki) at Other Receptors and Transporters (in nM)

Compound5-HT2 ReceptorDopamine Transporter (DAT) - IC50
SKF-83566 11[1][7]5700[2]
SCH 23390 High Affinity (Ki ~30 nM for 5-HT2A)[8]-
Ecopipam Low Affinity-

Table 3: In Vivo Effects

CompoundKey In Vivo Effects
SKF-83566 Prevents long-term potentiation (LTP) in the medial prefrontal cortex.[5] Can antagonize apomorphine-induced stereotyped behavior.[9]
SCH 23390 Suppresses locomotor activity and rearing in a dose-dependent manner.[10] Exhibits persistent antidopaminergic effects in vivo.[11]
Ecopipam In clinical trials for Tourette syndrome, has shown reduction in tic severity.[12][13] In some human studies, it enhanced cocaine self-administration and its subjective effects.[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols for common assays used to characterize D1 receptor antagonists.

Dopamine D1 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human dopamine D1 receptor.

  • Radioligand: [³H]SCH 23390 (a high-affinity D1 antagonist).

  • Test compounds: SKF-83566, SCH 23390, Ecopipam.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid.

Procedure:

  • Incubate membrane preparations with a fixed concentration of [³H]SCH 23390 and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Uptake

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain slices.

Materials:

  • Rodent brain slices containing the striatum (typically 300-400 µm thick).[15][16]

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

  • Carbon-fiber microelectrode.

  • Stimulating electrode.

  • FSCV system (e.g., potentiostat, waveform generator, data acquisition software).

Procedure:

  • Prepare acute brain slices and allow them to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Position the carbon-fiber microelectrode and stimulating electrode in the striatum.

  • Apply a triangular voltage waveform to the microelectrode to detect dopamine.

  • Evoke dopamine release with a brief electrical stimulation.

  • Record the resulting changes in dopamine concentration.

  • To study the effect of a drug, establish a stable baseline of dopamine release and then perfuse the slice with aCSF containing the desired concentration of the antagonist (e.g., SKF-83566).

  • Analyze the data to determine the effects of the drug on dopamine release (peak concentration) and uptake (clearance rate).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of SKF-83566.

D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF83566 SKF-83566 SKF83566->D1R Blocks Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: D1 Receptor Signaling Pathway and the Antagonistic Action of SKF-83566.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare D1 Receptor Membrane Homogenates Start->Prepare_Membranes Incubate Incubate Membranes with [³H]SCH 23390 & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting of Bound Radioactivity Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End Analyze->End

Caption: Experimental Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.

FSCV_Workflow Start Start Prepare_Slices Prepare Acute Striatal Brain Slices Start->Prepare_Slices Position_Electrodes Position Microelectrode & Stimulating Electrode in Striatum Prepare_Slices->Position_Electrodes Record_Baseline Record Baseline Dopamine Release Position_Electrodes->Record_Baseline Apply_Drug Perfuse with SKF-83566 Record_Baseline->Apply_Drug Record_Effect Record Dopamine Release in the Presence of Drug Apply_Drug->Record_Effect Analyze Analyze Changes in Dopamine Release & Uptake Record_Effect->Analyze End End Analyze->End

Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices.

References

Safety Operating Guide

Proper Disposal of SKF-83566 Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist used in research. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin. It is known to be an irritant to the mucous membranes, upper respiratory tract, eyes, and skin.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many research chemicals and brominated organic compounds, requires management as hazardous waste.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited and can lead to environmental contamination.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    • Spill cleanup materials.

  • Due to its brominated nature, this waste should be classified as halogenated organic waste .[2] Do not mix it with non-halogenated waste streams to ensure proper final disposal.

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".

  • The label must also include the full chemical name, "this compound," and any associated hazard symbols.

3. Accumulation and Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Keep the container tightly closed except when adding waste.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS office to schedule a pickup for the hazardous waste.

  • Incineration at a permitted hazardous waste facility is the preferred method of destruction for this type of compound to ensure it is rendered non-retrievable.[3]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of along with other this compound waste.[4] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Before disposal, completely deface or remove the original label to prevent misidentification.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₇H₁₈BrNO · HBrN/A
Molecular Weight 413.15 g/mol N/A
Appearance SolidN/A
Solubility Soluble in DMSO and waterN/A

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Consult SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid & Liquid) B->C During Experiment D Use Labeled, Compatible Hazardous Waste Container 'Halogenated Organic Waste' C->D I Triple Rinse Empty Container C->I After Use E Store in Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Waste Pickup F->G H Incineration at Permitted Facility G->H J Collect First Rinseate as Hazardous Waste I->J K Air Dry and Deface Label J->K L Dispose of as Non-Hazardous Waste K->L

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for SKF-83566 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, centrally active neurochemical necessitates stringent handling procedures. It is imperative to treat this compound with a high degree of caution. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound powder and solutions.

Equipment Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and airborne particles.
Lab Coat Full-length, buttonedProtects skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and operational efficiency. The following step-by-step plan outlines the key stages of the handling process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Several suppliers recommend storage at -20°C.[1]

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and quantities used.

Preparation of Solutions
  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a dedicated, clean weighing area within the fume hood.

  • Solubility: this compound is soluble in water, ethanol, and DMSO.[2] Prepare solutions by slowly adding the solvent to the powder to avoid dust generation.

Experimental Use
  • Labeling: Clearly label all solutions with the compound name, concentration, date, and hazard information.

  • Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures.

Decontamination and Disposal
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Visualizing the Workflow

To further clarify the operational plan, the following diagram illustrates the key steps in the handling of this compound.

Operational Workflow for this compound Handling cluster_receipt Receipt & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store at -20°C Inspect->Store Weigh Weigh Powder in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Label Label Solution Dissolve->Label Experiment Conduct Experiment Label->Experiment Decontaminate Decontaminate Surfaces & Glassware Experiment->Decontaminate Waste Dispose of Chemical Waste Decontaminate->Waste Hazard Control Hierarchy for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) Administrative->PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SKF-83566 hydrobromide
Reactant of Route 2
SKF-83566 hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。